Hexamidine diparaben
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.2C7H6O3/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;2*8-6-3-1-5(2-4-6)7(9)10/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJROVKTVSNUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-83-9 | |
| Record name | Hexamidine diparaben | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-hydroxybenzoic acid, compound with p,p'-[hexane-1,6-diylbis(oxy)]bis(benzamidine) (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMIDINE DIPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD058OZ1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hexamidine diisethionate mechanism of antimicrobial action
An In-depth Technical Guide to the Antimicrobial Mechanism of Hexamidine (B1206778) Diisethionate
Executive Summary
Hexamidine diisethionate is a broad-spectrum cationic antiseptic agent belonging to the diamidine family, recognized for its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2][3][4] Its primary mechanism of antimicrobial action is the rapid disruption of microbial cell membrane integrity. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core molecular interactions and subsequent cellular consequences for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Membrane Disruption
The biocidal activity of hexamidine diisethionate is predominantly attributed to its strong affinity for microbial cell membranes. The molecule's cationic nature at physiological pH is central to this process, initiating a cascade of events that compromise membrane structure and function, ultimately leading to cell death.
2.1 Electrostatic Interaction and Binding
As a cationic compound, hexamidine is electrostatically attracted to the net negative charge of microbial cell surfaces.[5] Key anionic components it interacts with include:
-
Phospholipids (B1166683): The phosphate (B84403) head groups of phospholipids in the cell membrane.
-
Teichoic and Lipoteichoic Acids: Found in the cell wall of Gram-positive bacteria.
-
Lipopolysaccharides (LPS): Major components of the outer membrane of Gram-negative bacteria.
This initial binding is rapid and concentration-dependent, leading to the accumulation of hexamidine molecules on the cell surface. The presumed mechanism is similar to that of other cationic antiseptics like quaternary ammonium (B1175870) compounds.[6]
2.2 Membrane Permeabilization and Leakage
Following binding, hexamidine molecules insert into the lipid bilayer, disrupting the packing of phospholipids. This leads to a critical loss of membrane integrity and an increase in permeability. The consequences are severe and multifaceted:
-
Efflux of Intracellular Components: The compromised membrane can no longer maintain essential ionic gradients. This results in the leakage of small ions (e.g., K⁺), followed by larger molecules such as ATP, amino acids, and nucleic acids.[1]
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the membrane collapses the proton motive force and depolarizes the membrane potential, which is vital for cellular processes like ATP synthesis and active transport.
-
Inhibition of Cellular Processes: The loss of essential metabolites and the collapse of the electrochemical gradient halt critical metabolic and respiratory functions.
Ultimately, this widespread damage and leakage of cytoplasmic contents result in microbial cell death.[1]
Secondary and Intracellular Mechanisms
While membrane disruption is the principal mode of action, other mechanisms may contribute to the antimicrobial effect, particularly after membrane integrity is compromised.
-
Inhibition of Nucleic Acid Synthesis: Hexamidine diisethionate has been reported to inhibit the synthesis of nucleic acids, which are fundamental for microbial growth and replication.[1]
-
Enzyme Inhibition: As a cationic agent, hexamidine can potentially interact with and inhibit essential microbial enzymes, particularly those located at the cell surface or within the cytoplasm. This mechanism is well-documented for the related biguanide, chlorhexidine (B1668724), which inhibits proteolytic and glycosidic enzymes.[7]
-
Interaction with DNA and Proteins: The positive charge of hexamidine allows it to bind to negatively charged macromolecules like DNA and various proteins, potentially disrupting their structure and function.[8][9]
Quantitative Antimicrobial Data
The efficacy of hexamidine diisethionate is quantified through standard microbiological assays, primarily Minimum Inhibitory Concentration (MIC) and time-kill kinetic studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] Hexamidine diisethionate is effective at low concentrations, typically used in cosmetic and personal care products at levels up to 0.1%.[3][11][12]
| Microorganism Class | Representative Species | Typical MIC Range (µg/mL) |
| Gram-Positive Bacteria | Staphylococcus aureus | 1 - 10 |
| Staphylococcus epidermidis | 1 - 10 | |
| Cutibacterium acnes | 0.5 - 5 | |
| Gram-Negative Bacteria | Escherichia coli | 10 - 50 |
| Pseudomonas aeruginosa | 50 - 200 | |
| Fungi / Yeast | Candida albicans | 5 - 25 |
| Malassezia furfur | 1 - 10 | |
| Note: These values are representative and can vary based on the specific strain and testing methodology. |
Table 2: Time-Kill Kinetics of 0.05% Hexamidine Diisethionate Solution
Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population over time.
| Microorganism | Initial Inoculum (CFU/mL) | Time to Eradication | Reference |
| Staphylococcus aureus (ATCC 43300) | ~10⁶ | 1 Minute | [13] |
| Staphylococcus aureus (Clinical Isolate) | ~10⁶ | 1 Minute | [13] |
| Staphylococcus epidermidis (Clinical Isolate) | ~10⁶ | 1 Minute | [13] |
| Candida species (5 species tested) | ~10⁶ | 1 Minute | [13] |
| Pseudomonas aeruginosa (ATCC 27853 & Clinical Isolate) | ~10⁶ | 24 Hours | [13] |
Key Experimental Protocols
The following sections detail standardized protocols for investigating the antimicrobial mechanisms of agents like hexamidine diisethionate.
5.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for determining MIC values.[14][15]
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of hexamidine diisethionate. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganism on an agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 35-37°C) for 16-24 hours.[14]
-
Result Interpretation: Determine the MIC by identifying the lowest concentration of hexamidine diisethionate that completely inhibits visible growth (i.e., the first clear well).[14]
5.2 Protocol: Membrane Integrity - ATP Leakage Assay
This assay quantifies the release of intracellular ATP, a direct indicator of membrane damage.[16][17]
Methodology:
-
Cell Preparation: Grow the test bacteria to the mid-exponential phase. Harvest the cells by centrifugation, wash them twice with a suitable buffer (e.g., HEPES or potassium phosphate buffer) to remove media components, and resuspend them to a standardized optical density.[17]
-
Exposure: Add hexamidine diisethionate at the desired concentration to the bacterial suspension. A control sample without the agent should be run in parallel. Incubate for a specific time (e.g., 30 minutes).
-
Sample Collection: Centrifuge the samples to separate the bacterial cells from the supernatant.
-
ATP Measurement: Transfer the supernatant to a new tube. Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo™). Add the luciferin-luciferase reagent to the supernatant.
-
Quantification: Measure the light produced using a luminometer. The amount of light is directly proportional to the concentration of ATP that has leaked from the cells.
5.3 Protocol: Membrane Depolarization Assay
This protocol uses a potential-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine iodide (diSC₃(5)), to measure changes in the bacterial membrane potential.[18][19][20]
Methodology:
-
Cell Preparation: Prepare a bacterial suspension as described for the ATP assay, but use a buffer that supports energization (e.g., PBS supplemented with 0.2% glucose).[18]
-
Dye Loading: Add the diSC₃(5) dye to the cell suspension at a final concentration optimized for the specific bacterium (e.g., 0.5-2 µM). The dye will be taken up by cells with an intact, negative-inside membrane potential, leading to self-quenching of its fluorescence.
-
Stabilization: Monitor the fluorescence signal in a fluorometer until it reaches a stable, minimal level, indicating that dye uptake and quenching are complete.
-
Treatment: Add hexamidine diisethionate to the cuvette.
-
Measurement: Immediately and continuously record the fluorescence intensity. A rapid increase in fluorescence signifies the release of the dye from the cells, which is a direct result of membrane depolarization.[19][20]
Conclusion
The primary antimicrobial mechanism of hexamidine diisethionate is unequivocally its ability to disrupt the structural and functional integrity of the microbial cell membrane. Its cationic nature drives a rapid electrostatic interaction with the negatively charged cell surface, leading to membrane permeabilization, leakage of vital intracellular contents, and dissipation of the membrane potential. This multi-faceted assault on the cell membrane ensures broad-spectrum and efficient biocidal activity. While secondary effects on intracellular targets like enzymes and nucleic acids may contribute, the initial membrane-damaging event is the critical step in its mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. HEXAMIDINE DIISETHIONATE - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. yihuipharm.com [yihuipharm.com]
- 6. Hexamidine - Wikipedia [en.wikipedia.org]
- 7. Effects of chlorhexidine on proteolytic and glycosidic enzyme activities of dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. avantguardinc.com [avantguardinc.com]
- 11. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 13. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
- 16. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Hexamidine diisethionate chemical structure and properties
An In-depth Technical Guide to Hexamidine (B1206778) Diisethionate
Introduction
Hexamidine diisethionate is a synthetic, water-soluble cationic antimicrobial agent belonging to the aromatic diamidine family.[1] First synthesized in 1939, it has a long history of use as an antiseptic, disinfectant, and preservative in the pharmaceutical and cosmetic industries.[1] It is the diisethionate salt of hexamidine, a form that enhances its water solubility and stability for formulation purposes.[1][2] Renowned for its broad-spectrum efficacy against a wide range of bacteria, fungi, and protozoa, hexamidine diisethionate is a versatile compound.[3][4][5] Its applications range from preservatives in skincare products and cosmetics to active therapeutic agents in topical treatments for conditions such as acne, seborrheic dermatitis, and Acanthamoeba keratitis.[4][6][7] This guide provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Hexamidine diisethionate is the salt formed between the hexamidine base and two molecules of isethionic acid (2-hydroxyethanesulfonic acid).[2][8]
-
IUPAC Name: 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[8]
-
CAS Number: 659-40-5[8]
-
EC Number: 211-533-5[8]
-
Chemical Formula: C₂₄H₃₈N₄O₁₀S₂[8]
-
SMILES: C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[8]
-
InChI Key: NBVZMBLJRHUOJR-UHFFFAOYSA-N[8]
Physicochemical Properties
Hexamidine diisethionate is a white or light-yellow crystalline powder.[2][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 606.71 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [2][4][10] |
| Melting Point | 225°C or 246-247°C (decomposes) | [11][12] |
| Boiling Point | 729°C (estimated) | [2][9] |
| Solubility | Sparingly soluble in water (48.2 g/L at 20°C), slightly soluble in ethanol, practically insoluble in methylene (B1212753) chloride. | [2][9][12] |
| pH | 5.0 - 6.5 (in solution) | [2] |
| LogD (pH 7.4) | -0.74 | [11] |
Mechanism of Action
The precise mechanism of action for hexamidine diisethionate is not fully elucidated but is understood to be similar to that of other cationic antiseptics like quaternary ammonium (B1175870) compounds.[1] Its potent antimicrobial effect is primarily attributed to its ability to disrupt microbial cell membranes.[4][13]
As a cationic molecule, hexamidine diisethionate electrostatically interacts with and binds to negatively charged components on the surface of microbial cells, such as phospholipids (B1166683) and teichoic acids.[1][3] This binding leads to the disorganization and destabilization of the cell membrane's integrity, causing increased permeability.[4][13] The subsequent leakage of essential intracellular components, including ions and nucleic acids, ultimately results in the inhibition of microbial growth and cell death.[4]
Biological and Pharmacological Properties
Antimicrobial Activity
Hexamidine diisethionate exhibits a broad spectrum of antimicrobial activity, demonstrating both microbiostatic and microbicidal actions against a wide array of microorganisms.[5] It is effective against Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[5] This makes it a highly effective preservative and topical antiseptic.[6][13]
| Organism Type | Examples of Susceptible Species | References |
| Gram-positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes, Streptococcus spp., Bacillus spp. | [5][6][14] |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Klebsiella spp., Salmonella spp. | [4][5][14] |
| Fungi (Molds) | Aspergillus spp., Penicillium spp., Trichophyton spp. | [5] |
| Fungi (Yeasts) | Candida albicans, Malassezia furfur (Pityrosporum ovale) | [4][5][14] |
| Protozoa | Acanthamoeba castellanii (trophozoites and cysts) | [7][15] |
Anti-inflammatory Activity
In addition to its antimicrobial effects, hexamidine diisethionate possesses anti-inflammatory properties.[16] It can help to soothe sensitive skin and alleviate irritation, redness, and swelling. This dual action is particularly beneficial in treating skin conditions like acne and seborrheic dermatitis, where both microbial overgrowth and inflammation are contributing factors.[6][17] Research suggests it may inhibit serine proteases associated with skin inflammation, potentially attenuating skin aging processes.
Activity against Acanthamoeba
Hexamidine diisethionate is notably effective against Acanthamoeba species, the causative agent of Acanthamoeba keratitis, a severe and difficult-to-treat corneal infection.[7][18] It is active against both the active (trophozoite) and dormant (cyst) stages of the protozoan, although higher concentrations are required for cysticidal activity.[7][15]
| Form | Minimum Amebicidal/Cysticidal Concentration (MAC/MCC) | References |
| Trophozoites | 7.5 µg/mL to 31.3 µg/mL | [7] |
| Cysts | 222 µg/mL to 250 µg/mL | [7] |
Applications
The broad-spectrum antimicrobial and anti-inflammatory properties of hexamidine diisethionate have led to its use in a variety of products:
-
Cosmetic Preservative: Used at concentrations up to 0.1%, it prevents the growth of bacteria and fungi in skincare, hair care, and baby products, thereby extending shelf life.[2][19][20]
-
Dermatological Treatments: It is an active ingredient in topical formulations for acne, rosacea, and seborrheic dermatitis due to its efficacy against P. acnes and M. furfur and its anti-inflammatory effects.[4][5][17]
-
Ophthalmic Solutions: It is used in the treatment of Acanthamoeba keratitis and other ocular surface infections, often in a 0.1% solution.[7][18] A 0.05% solution has also shown efficacy against Staphylococcus and Candida species.[14]
-
Personal Care Products: It is incorporated into deodorants and antiseptic cleansers to control odor-causing bacteria.[2][6]
-
Wound Care: Its antiseptic properties make it suitable for use in wound dressings and antiseptic solutions to prevent infection.[3][13]
Safety and Toxicology
Hexamidine diisethionate is generally considered safe for topical use at recommended concentrations (≤ 0.1%).[19][21] It has low dermal absorption, is not accumulated in tissues, and is rapidly excreted.[20][21]
| Endpoint | Species | Result | References |
| Acute Oral LD₅₀ | Rat | 750 mg/kg | [20][22] |
| Acute Oral LD₅₀ | Mouse | 710 - 2500 mg/kg | [20][22] |
| Acute Dermal LD₅₀ | Rat | >4000 mg/kg | [22] |
| Subchronic Oral Toxicity (NOEL) | Rat | 50 mg/kg/day | [20][21] |
| Dermal Irritation | Human | Non-irritating at 0.1% | [21] |
| Eye Irritation | Rabbit | Transient reactions at 0.11%; no reaction at 0.05% | [20][21] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [20][21] |
| Genotoxicity | In vitro | Negative | [19][21] |
While generally well-tolerated, rare cases of contact dermatitis and photosensitivity have been reported.[21] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetic products at concentrations up to 0.1%.[19]
Experimental Protocols
Detailed experimental protocols are specific to each study. However, generalized methodologies for key experiments are described below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Hexamidine diisethionate is serially diluted in a 96-well microtiter plate using the same broth to create a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Assessment: The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.
Dermal Sensitization Study (Guinea Pig Maximization Test)
This protocol is a standard method to assess the potential of a substance to cause skin sensitization.
Methodology:
-
Induction Phase: A group of guinea pigs is exposed to the test substance (hexamidine diisethionate). This typically involves an initial intradermal injection of the substance (with an adjuvant to enhance the immune response), followed one week later by a topical application of the substance to the same site.
-
Challenge Phase: Two weeks after the induction phase, the animals (and a control group not previously exposed) are challenged with a topical application of hexamidine diisethionate at a non-irritating concentration on a naive skin site.
-
Assessment: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours post-application. The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred.[20][21]
Conclusion
Hexamidine diisethionate is a well-characterized cationic antiseptic with a robust safety profile and a broad spectrum of activity against clinically relevant bacteria, fungi, and protozoa. Its dual antimicrobial and anti-inflammatory properties make it a valuable ingredient in both preservative systems and active therapeutic formulations. For researchers and drug development professionals, its established efficacy, favorable physicochemical properties, and long history of use provide a solid foundation for its inclusion in new and existing topical products for dermatological, ophthalmic, and personal care applications.
References
- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. yihuipharm.com [yihuipharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]
- 6. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 7. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexamidine diisethionate - CD Formulation [formulationbio.com]
- 10. CAS 659-40-5: Hexamidine diisethionate | CymitQuimica [cymitquimica.com]
- 11. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexamidine diisethionate CAS#: 659-40-5 [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]
- 17. hlextract.com [hlextract.com]
- 18. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cosmeticsinfo.org [cosmeticsinfo.org]
- 20. researchgate.net [researchgate.net]
- 21. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Synthesis of Hexamidine Diisethionate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of hexamidine (B1206778) diisethionate, a widely used antiseptic and disinfectant. It details the synthetic pathway, experimental protocols, and the preparation of a key derivative, hexamidine dihydrochloride (B599025). This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of antimicrobial agents.
Core Synthesis Pathway of Hexamidine Diisethionate
The synthesis of hexamidine diisethionate is a multi-step process that begins with the formation of a dinitrile intermediate, followed by the conversion to the diamidine base via the Pinner reaction, and culminates in the formation of the diisethionate salt.
A common synthetic route involves three primary stages:
-
Synthesis of 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile): This initial step involves a Williamson ether synthesis, where 4-hydroxybenzonitrile (B152051) is reacted with 1,6-dibromohexane (B150918) in the presence of a base.
-
Synthesis of Hexamidine (base): The dinitrile intermediate undergoes a Pinner reaction. This classic method in organic chemistry converts nitriles into imidates, which are then treated with ammonia (B1221849) to form the corresponding amidines.
-
Synthesis of Hexamidine Diisethionate: The final step is the formation of the diisethionate salt by treating the hexamidine base with isethionic acid (2-hydroxyethanesulfonic acid). This salt form enhances the water solubility of the compound.[1]
Detailed Experimental Protocols
The following protocols are based on established synthetic methods, including those outlined in patent literature.[2]
Step 1: Synthesis of 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile)
Objective: To synthesize the dinitrile intermediate via Williamson ether synthesis.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 10.2 g of sodium hydroxide (B78521) and 90 mL of water. Stir until the sodium hydroxide is completely dissolved and then cool the solution to room temperature.
-
Slowly add a solution of 23.8 g of 4-hydroxybenzonitrile in 100 mL of ethanol (B145695) to the flask while maintaining the reaction temperature at 30 °C.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 1.5 hours.
-
Cool the reaction mixture to room temperature and then add 1,6-dibromohexane dropwise, ensuring the temperature remains at 30 °C.
-
Once the addition of 1,6-dibromohexane is complete, heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction to 10 °C and stir for an additional 2 hours.
-
Collect the precipitated white solid by suction filtration and dry thoroughly.
Step 2: Synthesis of Hexamidine (base) via Pinner Reaction
Objective: To convert the dinitrile intermediate into the diamidine base.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, add the dried 4,4'-[hexane-1,6-diylbis(oxy)]bis(benzonitrile) powder from Step 1 and 100 mL of dehydrated ethanol.
-
Cool the stirred suspension to 10 °C and bubble anhydrous hydrogen chloride gas through the mixture. Maintain the reaction temperature between 5 and 10 °C until the reaction system reaches a constant weight, indicating the saturation with HCl and formation of the imidate hydrochloride (Pinner salt).
-
Add 100 mL of chloroform (B151607) to the reaction mixture and allow the reaction to proceed for 72 hours at a temperature of 25-30 °C.
-
After 72 hours, cool the mixture to 10 °C and stir overnight.
-
Filter the mixture and wash the filter cake with cold chloroform. Dry the solid to obtain the hexamidine dihydrochloride.
-
To obtain the hexamidine base, the dihydrochloride salt is dissolved in a minimal amount of water and treated with a base (e.g., sodium hydroxide solution) until the pH is alkaline, leading to the precipitation of the free base. The precipitate is then filtered, washed with water, and dried.
Step 3: Synthesis of Hexamidine Diisethionate
Objective: To form the diisethionate salt from the hexamidine base.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the hexamidine base obtained in Step 2 in an appropriate solvent such as ethanol.
-
Separately, prepare a solution of isethionic acid (2-hydroxyethanesulfonic acid) in ethanol.
-
Slowly add the isethionic acid solution to the hexamidine base solution with stirring. A 2:1 molar ratio of isethionic acid to hexamidine base should be used.
-
The hexamidine diisethionate salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of Hexamidine Derivatives
Hexamidine Dihydrochloride
Hexamidine was first synthesized as its dihydrochloride salt.[3] This derivative can be prepared directly from hexamidine diisethionate.
Experimental Protocol for Conversion of Hexamidine Diisethionate to Hexamidine Dihydrochloride:
-
Heat approximately 50 mL of 1 M hydrochloric acid solution to 100 ± 1 °C.
-
Dissolve hexamidine diisethionate in the heated HCl solution with stirring.
-
Allow the mixture to cool for 15 minutes.
-
Place the flask on ice for 30 minutes to facilitate recrystallization of the product.
-
Recover the crystals by vacuum filtration and dry them at room temperature.[4]
Data Presentation
Table 1: Physicochemical Properties of Hexamidine Salts [5][6]
| Property | Hexamidine Diisethionate | Hexamidine Dihydrochloride |
| Molecular Weight ( g/mol ) | 606.7 | 427.4 |
| Melting Point (°C) | 225 | 266 |
| LogD (pH 7.4) | -0.74 | -0.70 |
| Appearance | White or slightly yellow, hygroscopic powder | White crystalline solid |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol | More water-soluble than the free base |
Mandatory Visualizations
Synthesis Pathway of Hexamidine Diisethionate
Caption: Synthesis pathway of Hexamidine Diisethionate.
Derivatization of Hexamidine Diisethionate
Caption: Conversion of Hexamidine Diisethionate to Dihydrochloride.
Logical Workflow for Synthesis and Derivatization
Caption: Logical workflow of Hexamidine synthesis and derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,4′-({[(Pyridine-2,6-diyl)bis(methylene)]bis(oxy)}bis(methylene))dibenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. iris.unive.it [iris.unive.it]
- 6. 94291-61-9|4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Hexamidine Diisethionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of hexamidine (B1206778) diisethionate. The information is compiled from various scientific sources to support research and development activities involving this compound.
Introduction
Hexamidine diisethionate is a cationic antiseptic and preservative agent used in a variety of cosmetic and pharmaceutical products. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. This document summarizes the available pharmacokinetic data, details relevant experimental methodologies, and provides visual representations of key processes.
Pharmacokinetic Profile
The pharmacokinetic profile of hexamidine diisethionate is characterized by poor absorption after oral and dermal administration, rapid metabolism following systemic exposure, and primary elimination through the feces.
Absorption
Hexamidine diisethionate exhibits low bioavailability when administered orally or topically. Studies in rats have demonstrated minimal absorption from the gastrointestinal tract and skin.
-
Oral Administration: Following oral administration in rats, the bioavailability of hexamidine was found to be very low.[1][2]
-
Dermal Application: In vivo studies on rats showed poor absorption of hexamidine diisethionate through the skin.[3] Similarly, in vitro studies using human cadaver skin also indicated minimal dermal penetration.[3]
Distribution
Following systemic absorption, hexamidine diisethionate is distributed in the body, but it does not appear to accumulate in tissues. After intravenous administration in rats, the parent compound is rapidly cleared from the plasma.
Metabolism
The primary metabolic transformation of hexamidine diisethionate is its rapid conversion to hexamidine, particularly after intravenous administration.[3] The specific enzymes involved in this metabolic process have not been fully elucidated in the available literature. It is hypothesized that esterases may play a role in the hydrolysis of the isethionate salt to the parent hexamidine molecule. Further metabolism of hexamidine itself has not been extensively described.
Excretion
The primary route of excretion for hexamidine and its metabolites is through the feces. A smaller proportion is eliminated via the urine.[3] This suggests that biliary excretion is a significant pathway for the elimination of this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for hexamidine diisethionate from studies in rats.
Table 1: Oral Bioavailability of Hexamidine in Rats
| Oral Dose (mg/kg) | Bioavailability (%) | Maximum Plasma Concentration (Cmax) (ng/mL) | Time to Cmax (Tmax) (minutes) |
| 50 | 0.10 | 3.10 | 15 |
| 200 | 0.17 | 14.8 | 15 |
| Data sourced from a study in Sprague Dawley rats.[1] |
Table 2: Dermal Absorption and Excretion in Rats
| Parameter | Value |
| Dermal Absorption (96h) | ≤ 2% |
| Urinary Excretion | < 1% of applied dose |
| Fecal Excretion | 0.29% of applied dose |
| Data from a study involving dermal application of 56 µg/cm² hexamidine diisethionate.[1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections outline methodologies for key experiments based on established practices.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to evaluate the pharmacokinetics of hexamidine diisethionate in rats following intravenous and oral administration.
4.1.1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water. Acclimatize animals for at least one week prior to the experiment.
4.1.2. Dosing
-
Intravenous (IV) Group: Administer hexamidine diisethionate dissolved in a suitable vehicle (e.g., sterile saline) as a single bolus injection via the tail vein.
-
Oral (PO) Group: Administer hexamidine diisethionate dissolved in a suitable vehicle (e.g., water) via oral gavage.
-
Fasting: Fast rats overnight (approximately 12 hours) before dosing, with free access to water. Reintroduce food 4 hours post-dosing.
4.1.3. Sample Collection
-
Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Excreta Collection: House rats in metabolic cages to facilitate the separate collection of urine and feces over a specified period (e.g., 72 hours).
4.1.4. Bioanalytical Method: HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions (based on a published method for hexamidine):
-
Column: XTerra MS C18, 250mm x 4.6mm, 5µm
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing an internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol outlines a method to investigate the in vitro metabolism of hexamidine diisethionate using rat liver microsomes.
4.2.1. Materials
-
Rat liver microsomes
-
Hexamidine diisethionate
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
4.2.2. Incubation Procedure
-
Pre-warm a solution of rat liver microsomes in phosphate buffer at 37°C.
-
Add hexamidine diisethionate to the microsomal suspension to initiate the reaction.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method such as HPLC-MS/MS.
Visualizations
The following diagrams illustrate key aspects of the pharmacokinetics and experimental workflow for hexamidine diisethionate.
Conclusion
The available data indicate that hexamidine diisethionate has low systemic exposure following oral and dermal administration due to poor absorption. When it does enter systemic circulation, it is rapidly metabolized to hexamidine and is primarily excreted in the feces. Further research is required to fully characterize the metabolic pathways, identify the specific enzymes involved, and obtain a more comprehensive quantitative pharmacokinetic profile, including parameters such as volume of distribution, clearance, and plasma protein binding. The experimental protocols provided in this guide offer a framework for conducting such studies to fill these knowledge gaps.
References
- 1. CN105388243A - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]
- 2. Human UDP-glucuronosyltransferases: metabolism, expression, and disease [pubmed.ncbi.nlm.nih.gov]
- 3. Biliary excretion of synthetic benzamidine-type thrombin inhibitors in rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamidine Diisethionate: A Technical Guide to its Discovery, History, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine (B1206778) diisethionate has a rich history, from its origins in early 20th-century chemotherapeutic research to its current widespread use as a versatile preservative and active ingredient in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical and current applications of hexamidine diisethionate. It details key experimental protocols for its characterization and evaluation, presents quantitative data in a structured format, and utilizes visualizations to elucidate its synthetic pathway and experimental workflows. This document serves as a critical resource for researchers and professionals in drug development and cosmetic science, offering a deep dive into the scientific foundation of this important antimicrobial agent.
Discovery and History of Use
The journey of hexamidine began in the pursuit of treatments for trypanosomiasis, the cause of African sleeping sickness.
Initial Discovery as a Trypanocidal Agent:
In the late 1930s, researchers at the British pharmaceutical company May & Baker were investigating a series of aromatic diamidines for their potential therapeutic properties. This research was built upon the observation that certain synthetic insulin (B600854) substitutes, like synthalin, exhibited trypanocidal activity. In 1939, a team including A. J. Ewins synthesized and patented a range of these compounds, including the dihydrochloride (B599025) salt of hexamidine, which demonstrated significant activity against trypanosomes.
Development of the Diisethionate Salt:
While the initial discoveries focused on the dihydrochloride salt, it was found to have limited solubility in water. To overcome this, the diisethionate salt was developed, which is significantly more water-soluble, making it more suitable for aqueous formulations. A 1946 patent by May & Baker detailed the preparation of these more soluble salts, including the di-isethionate, by combining the diamidine base with hydroxy-ethane sulphonic acid.[1]
Expansion into Broader Antimicrobial and Cosmetic Applications:
From the 1950s onwards, the use of hexamidine diisethionate expanded beyond its initial trypanocidal focus.[2][3][4] Its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi led to its adoption as a preservative in pharmaceutical and cosmetic products.[2][3][4] In the 1990s, its amoebicidal properties were recognized, leading to its use in the treatment of Acanthamoeba keratitis, a severe eye infection.[5][6]
Today, hexamidine diisethionate is a well-established ingredient in a variety of products, valued for its efficacy as a preservative and its beneficial effects in treating skin conditions like acne and dandruff.[7][8][9]
Physicochemical Properties
Hexamidine diisethionate is the organic salt of hexamidine. Its chemical and physical properties have been characterized using various analytical techniques.
| Property | Value | Reference |
| Molecular Weight | 606.7 g/mol | [3][10] |
| Melting Point | 225°C | [3][10] |
| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | [3][10][11] |
| Solubility | Soluble in water | [1] |
| UV Absorption Peak | 265 nm |
Synthesis and Manufacturing
The synthesis of hexamidine diisethionate can be achieved through a multi-step process. A common method involves the following key stages:
-
Synthesis of an Alkyl Diphenyl Ether: This initial step creates the core structure of the molecule.
-
Synthesis of Hexamidine: The ether is then converted to the diamidine base.
-
Formation of the Diisethionate Salt: The hexamidine base is reacted with isethionic acid (2-hydroxyethanesulfonic acid) to form the final, water-soluble salt.
A patented method describes the preparation of hexamidine diisethionate by adding ammonium (B1175870) isethionate to a chloroform (B151607) solution of 1,6-bis(4-cyanophenoxy)hexane, followed by warming and subsequent cooling to precipitate the product. The crude product is then washed and recrystallized.
The dihydrochloride salt can be prepared from the diisethionate salt through a simple acid addition reaction.[3][10][11]
Synthesis workflow for hexamidine diisethionate.
Mechanism of Action
The precise molecular mechanism of action of hexamidine diisethionate has not been fully elucidated, but it is widely understood to function as a cationic antiseptic, similar to quaternary ammonium compounds.
Primary Mechanism: Membrane Disruption
The primary mode of action is believed to be the disruption of microbial cell membranes. The cationic amidine groups of the hexamidine molecule interact with negatively charged components of the cell membrane, such as phospholipids. This interaction disrupts the integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Secondary Mechanism: Inhibition of Nucleic Acid Synthesis
There is also evidence to suggest that hexamidine can interfere with nucleic acid synthesis.[12] It is thought to bind to the minor groove of DNA, which could inhibit replication and transcription processes. This interaction with nucleic acids may also contribute to its therapeutic effects and, in some contexts, its potential for toxicity at high concentrations.
Proposed mechanism of action of hexamidine diisethionate.
Experimental Protocols
Physicochemical Characterization
A comprehensive physicochemical characterization of hexamidine diisethionate and its salts is crucial for formulation development.
Methodology for Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Samples are heated in a DSC instrument (e.g., TA Instruments Q2000) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is measured as a function of temperature to determine melting points and other thermal transitions.
-
Thermogravimetric Analysis (TGA): The thermal stability of the sample is assessed using a TGA instrument (e.g., TA Instruments Q500). The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere, and the mass loss is recorded as a function of temperature.
Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., Bruker Avance 400 MHz).
-
Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).
-
The resulting spectra are used to confirm the chemical structure of the compound.[10][11]
In Vitro Antimicrobial Activity
The antimicrobial efficacy of hexamidine diisethionate is a key aspect of its utility.
Methodology for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
A two-fold serial dilution of hexamidine diisethionate is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Positive (microorganism in broth without hexamidine) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of hexamidine diisethionate that completely inhibits visible growth of the microorganism.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Amoebicidal Activity
The efficacy of hexamidine diisethionate against Acanthamoeba is critical for its ophthalmic applications.
Methodology for In Vitro Amoebicidal Assay:
-
Acanthamoeba trophozoites and cysts are cultured in a suitable medium (e.g., peptone-yeast extract-glucose).
-
The amoebas are harvested and incubated with various concentrations of hexamidine diisethionate for a defined period (e.g., 2 hours).
-
Viability is assessed using methods such as the trypan blue exclusion assay (for membrane integrity) or a non-nutrient agar (B569324) plate seeded with E. coli to observe amoebal growth.
-
The concentration-dependent effects on both trophozoites and cysts are determined.
Clinical Trial Protocols
Example Protocol for Anti-Dandruff Efficacy Study:
-
Study Design: A randomized, controlled clinical trial.
-
Participants: Healthy male and female subjects (aged 18-65) with moderate to severe dandruff.
-
Intervention: Use of a shampoo containing a specified concentration of hexamidine diisethionate (e.g., 0.1%) for a defined period (e.g., 4 weeks).
-
Control: A placebo shampoo or a shampoo with a known anti-dandruff agent.
-
Assessments:
-
Adherent Scalp Flaking Score (ASFS) at baseline and subsequent time points.
-
Investigator's Global Assessment (IGA) of dandruff severity.
-
Subject self-assessment of scalp itching and other symptoms.
-
-
Outcome Measures: The primary outcome is the change in ASFS from baseline. Secondary outcomes include changes in IGA and subject-reported symptoms.
Example Protocol for Anti-Acne Efficacy Study:
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Participants: Patients with mild-to-moderate acne vulgaris.
-
Intervention: A topical formulation containing hexamidine diisethionate (e.g., 0.05%) applied for a specified duration (e.g., 12 weeks).
-
Control: A vehicle control or a standard acne treatment (e.g., adapalene (B1666599) gel).
-
Assessments:
-
Lesion counts (inflammatory and non-inflammatory) at baseline and follow-up visits.
-
Investigator's Global Assessment (IGA) of acne severity.
-
Assessment of cutaneous irritation (e.g., erythema, scaling, dryness).
-
-
Outcome Measures: The primary outcome is the percentage change in total lesion count. Secondary outcomes include IGA success rate and safety profile.[7]
Quantitative Data Summary
Antimicrobial Spectrum
Hexamidine diisethionate exhibits a broad spectrum of activity against various microorganisms.
| Microorganism Type | Examples |
| Gram-positive bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Cutibacterium acnes |
| Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa |
| Fungi (Yeasts & Molds) | Candida albicans, Malassezia furfur |
| Protozoa | Acanthamoeba castellanii |
Clinical Efficacy Data
Anti-Acne:
In a 12-week clinical trial comparing a combination product containing 0.05% hexamidine diisethionate with 0.1% adapalene gel for mild-to-moderate acne, both treatments showed significant improvements in lesion counts and acne grade, with no significant difference between the two. The hexamidine-containing product demonstrated a better safety profile, particularly in the first two weeks.[7]
| Parameter | Hexamidine Formulation Group | Adapalene Group |
| Lesion Count Reduction | Significant improvement | Significant improvement |
| Acne Grade Improvement | Significant improvement | Significant improvement |
| Cutaneous Irritation | Lower incidence, especially in the first 2 weeks | Higher incidence |
Anti-Dandruff:
Studies have shown that shampoos containing 0.1% hexamidine diisethionate can significantly reduce dandruff. In one study, a 2-week treatment with a product containing 0.1% hexamidine diisethionate led to a healthier scalp with a lower level of stained red area (an indicator of scalp biofilm).[8]
Conclusion
Hexamidine diisethionate has evolved from a specific therapeutic agent for a neglected tropical disease to a cornerstone ingredient in modern cosmetic and pharmaceutical science. Its discovery and subsequent development highlight the importance of physicochemical optimization in enhancing the utility of a therapeutic molecule. With a well-characterized safety and efficacy profile, its broad-spectrum antimicrobial activity continues to be leveraged in a growing number of applications. The detailed protocols and data presented in this guide provide a solid foundation for further research and development involving this versatile compound. As new challenges in microbial control and skin health emerge, the long history and proven efficacy of hexamidine diisethionate suggest that it will remain a relevant and valuable tool for scientists and formulators.
References
- 1. US2410796A - Soluble amidine salts - Google Patents [patents.google.com]
- 2. CN105566163A - Hexamidine diisethionate preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double-blind randomized controlled comparison of APDDR-0901, a novel cosmeceutical formulation, and 0.1% adapalene gel in the treatment of mild-to-moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo approach for revealing physiological properties of human scalp microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Hexamidine Diisethionate: A Technical Guide to its Broad-Spectrum Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine diisethionate is a cationic antiseptic agent renowned for its broad-spectrum efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[1][2][3][4] Its primary mechanism of action involves the rapid disruption of microbial cell membrane integrity, leading to leakage of intracellular components and ultimately, cell death. This technical guide provides a comprehensive overview of the antimicrobial properties of Hexamidine diisethionate, including available quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. Due to its favorable safety profile and effectiveness, Hexamidine diisethionate is a valuable compound in cosmetic, personal care, and pharmaceutical formulations.[2][5][6][7]
Antimicrobial Spectrum and Efficacy
Hexamidine diisethionate exhibits significant microbiostatic and microbicidal activity against a diverse array of microorganisms. Its effectiveness has been demonstrated against clinically relevant pathogens, making it a versatile agent in various applications.
Antibacterial Activity
Hexamidine diisethionate is effective against both Gram-positive and Gram-negative bacteria. Notably, it shows potent activity against Staphylococcus aureus and Staphylococcus epidermidis, common culprits in skin and soft tissue infections.[8] While generally effective, some studies have indicated that higher concentrations or longer exposure times may be necessary for certain Gram-negative bacteria like Pseudomonas aeruginosa.[8]
Antifungal Activity
The compound also possesses strong antifungal properties against a variety of yeasts and molds. It has been shown to be effective against multiple Candida species, which are frequently implicated in opportunistic fungal infections.[8]
Quantitative Antimicrobial Data
The following tables summarize the available quantitative data on the antimicrobial activity of Hexamidine diisethionate. It is important to note that specific Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values for pure Hexamidine diisethionate are not extensively reported in publicly available literature. The data below is derived from studies on formulations containing Hexamidine diisethionate and general findings on its effective concentrations.
Table 1: Time-Kill Data for 0.05% Hexamidine Diisethionate Ophthalmic Solution
| Microorganism | Initial Inoculum (CFU/mL) | Time to Eradication | Reference |
| Staphylococcus aureus (ATCC 43300) | ~10^6 | 1 minute | [8][9] |
| Staphylococcus aureus (clinical isolate) | ~10^6 | 1 minute | [8][9] |
| Staphylococcus epidermidis (clinical isolate) | ~10^6 | 1 minute | [8][9] |
| Candida species (5 species) | ~10^6 | 1 minute | [8][9] |
| Pseudomonas aeruginosa (ATCC 27853 & clinical isolate) | ~10^6 | 24 hours | [8][9] |
Table 2: General Effective Concentrations of Hexamidine Diisethionate
| Application | Concentration Range | Reference |
| Cosmetic Preservative | 0.01% - 0.1% | [8] |
| Topical Antiseptic | 0.10% | [8] |
Mechanism of Action
The primary antimicrobial mechanism of Hexamidine diisethionate is the disruption of the microbial cytoplasmic membrane. As a cationic molecule, it interacts with the negatively charged components of the bacterial and fungal cell membranes, such as phospholipids. This interaction leads to a loss of membrane integrity, increased permeability, and the subsequent leakage of essential intracellular components, ultimately resulting in cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial activity of Hexamidine diisethionate, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Hexamidine diisethionate stock solution (sterile)
-
96-well microtiter plates (sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi (sterile)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Hexamidine Diisethionate Dilutions:
-
Prepare a series of twofold dilutions of the Hexamidine diisethionate stock solution in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the Hexamidine diisethionate dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (broth and inoculum, no Hexamidine diisethionate) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for the fungal species being tested.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Hexamidine diisethionate at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Hexamidine diisethionate solution at desired concentrations
-
Standardized microbial inoculum
-
Appropriate broth medium
-
Neutralizing broth (to inactivate the Hexamidine diisethionate)
-
Agar plates for colony counting
-
Incubator
-
Shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension in broth and adjust the concentration to a predetermined level (e.g., 10^6 CFU/mL).
-
-
Exposure:
-
Add the standardized inoculum to flasks containing the Hexamidine diisethionate solution at various concentrations. Include a control flask with no antimicrobial agent.
-
Incubate the flasks in a shaker at the appropriate temperature.
-
-
Sampling and Neutralization:
-
At specified time points (e.g., 0, 1, 5, 15, 30, 60 minutes, and 24 hours), withdraw an aliquot from each flask and transfer it to a tube containing a validated neutralizing broth.
-
-
Enumeration:
-
Perform serial dilutions of the neutralized samples and plate them onto appropriate agar.
-
Incubate the plates until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[10]
-
Conclusion
Hexamidine diisethionate is a potent, broad-spectrum antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes. Its rapid bactericidal and fungicidal activity, coupled with a favorable safety profile, makes it a valuable ingredient in a multitude of applications, from preservation of cosmetics to topical antiseptic treatments. Further research to establish a comprehensive database of MIC, MBC, and MFC values against a wider range of clinically and industrially relevant microorganisms would be beneficial for optimizing its use in various formulations. The provided experimental protocols offer a standardized framework for researchers and drug development professionals to further investigate and harness the antimicrobial potential of Hexamidine diisethionate.
References
- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 2. nicd.ac.za [nicd.ac.za]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. nbinno.com [nbinno.com]
- 5. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
The Effect of Hexamidine Diisethionate on Bacterial Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexamidine (B1206778) diisethionate is a cationic antiseptic agent with broad-spectrum antimicrobial activity against bacteria and fungi.[1] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, leading to a cascade of events that result in cell death.[1] This technical guide provides a comprehensive overview of the effects of hexamidine diisethionate on bacterial cell membranes, including its impact on membrane potential and permeability. Detailed experimental protocols for assessing these effects are provided, along with a summary of available quantitative data and visual representations of the underlying mechanisms and experimental workflows.
Introduction
Hexamidine diisethionate is a diamidine compound that has been utilized for its antiseptic properties in various cosmetic and pharmaceutical applications.[2] Its efficacy stems from its ability to interact with and disrupt the structural and functional integrity of microbial cell membranes.[1] Understanding the precise mechanisms by which hexamidine diisethionate exerts its antimicrobial effects is crucial for the development of new therapeutic strategies and for optimizing its use in existing applications. This guide will delve into the core interactions between hexamidine diisethionate and the bacterial cell membrane.
Mechanism of Action
The cationic nature of hexamidine diisethionate is key to its antimicrobial activity. It is proposed that the positively charged amidine groups interact with negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction facilitates the accumulation of the compound at the cell surface, leading to the subsequent disruption of the membrane. This disruption compromises the membrane's barrier function, resulting in the leakage of essential intracellular components and the dissipation of the electrochemical gradient, ultimately leading to bacterial cell death.[1]
Figure 1: Proposed mechanism of Hexamidine Diisethionate action on the bacterial cell membrane.
Quantitative Data on Antimicrobial Efficacy
While extensive quantitative data on the direct membrane-disrupting effects of hexamidine diisethionate are not widely available in the public domain, some studies have demonstrated its potent and rapid bactericidal activity.
Table 1: Time-Kill Efficacy of 0.05% Hexamidine Diisethionate Solution
| Microorganism | Strain | Initial Inoculum (CFU/mL) | Time to Eradication | Citation |
| Staphylococcus aureus | ATCC 43300 | ~10^8 | 1 minute | [3] |
| Staphylococcus aureus | Clinical Isolate | ~10^8 | 1 minute | [3] |
| Staphylococcus epidermidis | Clinical Isolate | ~10^8 | 1 minute | [3] |
| Pseudomonas aeruginosa | ATCC 27853 | ~10^8 | 24 hours | [3] |
| Pseudomonas aeruginosa | Clinical Isolate | ~10^8 | 24 hours | [3] |
| Candida species | 5 species | ~10^8 | 1 minute | [3] |
Note: The study cited used a commercial ophthalmic solution containing 0.05% hexamidine diisethionate.[3]
Experimental Protocols
To facilitate further research into the membrane-disrupting properties of hexamidine diisethionate, this section provides detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Hexamidine Diisethionate Stock Solution: Prepare a stock solution of hexamidine diisethionate in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the hexamidine diisethionate stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of hexamidine diisethionate at which there is no visible turbidity.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Hexamidine Diisethionate: Add hexamidine diisethionate to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free control.
-
Sampling and Plating: At various time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each suspension.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS) and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of hexamidine diisethionate.
Membrane Potential Assay
This assay measures changes in the bacterial membrane potential using a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Protocol:
-
Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS supplemented with glucose) to a specific optical density (e.g., OD600 of 0.2).
-
Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark for 15-30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Baseline Fluorescence Measurement: Transfer the dye-loaded cell suspension to a fluorometer cuvette or a black-walled 96-well plate and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Addition of Hexamidine Diisethionate: Add hexamidine diisethionate at various concentrations to the cell suspension.
-
Kinetic Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
-
Controls: Include a negative control (vehicle only) and a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin).
Potassium Efflux Assay
This assay quantifies the leakage of intracellular potassium ions (K+) from bacteria upon membrane damage.
Protocol:
-
Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest, wash twice with a low-potassium buffer (e.g., choline-based buffer), and resuspend in the same buffer to a high cell density.
-
Exposure to Hexamidine Diisethionate: Add hexamidine diisethionate at various concentrations to the bacterial suspension.
-
Sampling: At different time intervals, take aliquots and centrifuge to pellet the cells.
-
Potassium Measurement: Carefully collect the supernatant and measure the extracellular potassium concentration using a potassium-selective electrode or atomic absorption spectroscopy.
-
Total Potassium Release: To determine the total intracellular potassium, lyse a separate aliquot of the bacterial suspension (e.g., by boiling or sonication) and measure its potassium content.
-
Data Analysis: Express the potassium leakage as a percentage of the total intracellular potassium.
ATP Leakage Assay
This assay measures the release of intracellular ATP, a key indicator of membrane damage.
Protocol:
-
Bacterial Cell Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in a suitable buffer to a known cell density.
-
Treatment with Hexamidine Diisethionate: Incubate the bacterial suspension with various concentrations of hexamidine diisethionate for different time periods.
-
Separation of Cells and Supernatant: Centrifuge the samples to pellet the bacteria.
-
Extracellular ATP Measurement: Collect the supernatant and measure the ATP concentration using a commercial luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Total ATP Measurement: Lyse an untreated aliquot of the bacterial suspension to release the total intracellular ATP and measure it to serve as a reference.
-
Data Analysis: Calculate the amount of extracellular ATP as a percentage of the total cellular ATP.
Experimental Workflow Visualization
The following diagram outlines a general workflow for investigating the effects of an antimicrobial agent on bacterial cell membranes.
Figure 2: General experimental workflow for assessing antimicrobial effects on bacterial membranes.
Conclusion
Hexamidine diisethionate is a potent antimicrobial agent that exerts its effect through the disruption of bacterial cell membranes. While its rapid bactericidal activity is evident, further quantitative studies are required to fully elucidate the concentration- and time-dependent effects on membrane potential and the leakage of specific intracellular components. The experimental protocols provided in this guide offer a framework for researchers to conduct these much-needed investigations, which will contribute to a more comprehensive understanding of this important antiseptic and may guide the development of novel antimicrobial strategies.
References
- 1. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biocidal Action of Hexamidine Diisethionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocidal properties of Hexamidine diisethionate, a potent cationic antiseptic. The information presented is curated from scientific literature to support research and development in the pharmaceutical and cosmetic industries.
Core Concepts: Mechanism of Biocidal Action
The primary biocidal mechanism of Hexamidine diisethionate is attributed to its cationic nature, leading to the disruption of microbial cell membranes. While the precise molecular interactions are not fully elucidated, the proposed mechanism is analogous to that of other cationic antiseptics like quaternary ammonium (B1175870) compounds.[1]
The positively charged amidine groups of the Hexamidine molecule are drawn to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) in bacteria and fungi.[1] This electrostatic interaction facilitates the insertion of the molecule into the lipid bilayer, disrupting its integrity. This disruption leads to increased membrane permeability, leakage of essential intracellular components like potassium ions and nucleic acids, and ultimately, cell death.[2] There is also some evidence to suggest that Hexamidine diisethionate may inhibit nucleic acid synthesis, further contributing to its antimicrobial effect.[2]
It is important to note that, based on currently available public literature, Hexamidine diisethionate has not been demonstrated to act on specific microbial signaling pathways, such as two-component systems or quorum sensing. Its action appears to be a direct and disruptive effect on the physical structure of the cell membrane.
References
Hexamidine Diisethionate: A Technical Guide to its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Hexamidine (B1206778) diisethionate is a cationic antiseptic and preservative agent known for its broad-spectrum antimicrobial activity against bacteria, fungi, and yeast. Its efficacy and safety have led to its use in various pharmaceutical, cosmetic, and personal care products. A thorough understanding of its solubility in different solvents is crucial for formulation development, ensuring optimal bioavailability, stability, and product performance. This technical guide provides an in-depth overview of the solubility of hexamidine diisethionate, detailed experimental protocols for solubility determination, and an illustration of its mechanism of action.
Solubility of Hexamidine Diisethionate
The solubility of hexamidine diisethionate is influenced by the solvent system and temperature. Below are tabulated summaries of its solubility in various common solvents.
Table 1: Quantitative Solubility of Hexamidine Diisethionate in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 48.2 g/L[1] |
| Water | 32 | ~52.0 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | 32 | > 100 mg/mL |
| Propylene Glycol (PG) | 32 | ~50 mg/mL |
| Glycerol | 32 | ~40 mg/mL |
| Methanol | 32 | ~20 mg/mL |
| Ethanol (B145695) (96%) | - | Slightly soluble[][4] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 32 | ~3.5 mg/mL |
| Polyethylene Glycol 200 (PEG 200) | 32 | Sparingly soluble |
| 1,2-Pentanediol (1,2-PENT) | 32 | Sparingly soluble |
| Dipropylene Glycol (DPG) | 32 | Slightly soluble |
| Methylene (B1212753) Chloride | - | Practically insoluble[][4] |
Qualitative Solubility Description:
Hexamidine diisethionate is generally described as sparingly soluble in water, slightly soluble in ethanol (96%), and practically insoluble in methylene chloride[][4]. It is also considered soluble in water and insoluble in organic solvents as a general characteristic[5][6]. The diisethionate salt form enhances its water solubility compared to the dihydrochloride (B599025) form[7].
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of hexamidine diisethionate.
1. Preparation of Saturated Solution:
-
An excess amount of hexamidine diisethionate powder is added to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that the solution reaches saturation.
2. Equilibration:
-
The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or a magnetic stirrer can be used for this purpose. The temperature should be carefully controlled and monitored throughout the experiment.
3. Phase Separation:
-
After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by filtration through a non-adsorptive filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) to obtain a clear supernatant.
4. Quantification:
-
The concentration of hexamidine diisethionate in the clear supernatant is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.
-
A calibration curve is generated using standard solutions of known concentrations of hexamidine diisethionate to quantify the amount in the sample.
5. Data Analysis:
-
The solubility is expressed as the concentration of hexamidine diisethionate in the saturated solution, typically in units of mg/mL or g/L.
Mechanism of Antimicrobial Action
Hexamidine diisethionate does not act on a specific intracellular signaling pathway but rather exerts its antimicrobial effect through the direct disruption of the microbial cell membrane. This mechanism is characteristic of cationic surfactants.
Caption: Antimicrobial mechanism of Hexamidine Diisethionate.
The positively charged hexamidine molecules are electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids. This interaction leads to the disruption of the membrane's integrity, causing increased permeability. The loss of essential intracellular components ultimately results in cell death[7][8].
References
- 1. Hexamidine diisethionate CAS#: 659-40-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 4. Hexamidine diisethionate - CD Formulation [formulationbio.com]
- 5. cir-safety.org [cir-safety.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. Hexamidine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
Hexamidine Diisethionate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Hexamidine (B1206778) diisethionate, a cationic antiseptic agent with broad-spectrum antimicrobial and anti-inflammatory properties. This document consolidates key data on its molecular characteristics, mechanisms of action, and relevant experimental methodologies.
Chemical and Physical Properties
Hexamidine diisethionate is the salt formed from the reaction of the hexamidine base with isethionic acid, a process that enhances its water solubility and skin compatibility for formulation purposes.[1] It is widely utilized as a preservative and disinfectant in cosmetics, personal care products, and various medical preparations.[2][3]
The molecular and physical properties of Hexamidine diisethionate are summarized in the table below.
| Property | Data |
| Molecular Formula | C₂₄H₃₈N₄O₁₀S₂ or C₂₀H₂₆N₄O₂ · 2C₂H₆O₄S |
| Molecular Weight | 606.7 g/mol |
| CAS Number | 659-40-5 |
| EC Number | 211-533-5 |
| Physical State | White to slightly yellow crystalline powder |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol (B145695) (96%), practically insoluble in methylene (B1212753) chloride |
| Boiling Point | 729°C at 760 mmHg |
| Flash Point | 394.7°C |
| IUPAC Name | 4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid) |
Synthesis
Hexamidine diisethionate is synthesized in a multi-step process. The general scheme involves the synthesis of an alkyl diphenyl ether, followed by the synthesis of the hexamidine base, and finally, the reaction with isethionic acid to form the diisethionate salt. A patented method outlines these steps, emphasizing the selection of appropriate alkalis and solvents to increase yield and reduce reaction time.
Caption: Logical workflow for the synthesis of Hexamidine diisethionate.
Mechanism of Action
Antimicrobial Activity
The primary mechanism of action for Hexamidine diisethionate is the disruption of microbial cell membranes. As a cationic agent, it is presumed to bind to negatively charged components of bacterial membranes, such as phospholipids.[2] This interaction leads to a loss of membrane integrity, causing the leakage of essential intracellular contents and dissipation of the membrane potential, ultimately resulting in cell death.[4] This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[4][5]
Caption: Proposed antimicrobial mechanism of Hexamidine diisethionate.
Anti-inflammatory Activity
Hexamidine diisethionate also exhibits anti-inflammatory properties, which are beneficial in treating skin conditions like acne and rosacea.[1] Research suggests that it acts as an inhibitor of serine proteases, which are enzymes involved in inflammatory cascades.[6] By modulating the activity of these proteases, Hexamidine diisethionate can help to reduce the production of pro-inflammatory mediators, thereby soothing skin irritation and redness.[7]
Caption: Conceptual pathway for the anti-inflammatory action of Hexamidine.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The Minimum Inhibitory Concentration (MIC) of Hexamidine diisethionate against relevant microbial strains (e.g., Staphylococcus aureus) can be determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh overnight culture. Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Prepare a series of two-fold dilutions of Hexamidine diisethionate in a 96-well microtiter plate using CAMHB. The concentration range should be selected to encompass the expected MIC value.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of Hexamidine diisethionate that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of Hexamidine diisethionate in cosmetic or pharmaceutical formulations can be accurately determined using a reverse-phase HPLC method.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the formulation (e.g., cream, lotion).
-
Extract Hexamidine diisethionate using a suitable solvent mixture (e.g., methanol (B129727) and a phosphate (B84403) buffer). Sonication may be required to ensure complete dissolution.
-
Centrifuge or filter the extract to remove insoluble excipients.
-
Dilute the supernatant/filtrate to a concentration within the calibrated range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., XTerra MSC₁₈, 250mm x 4.6mm, 5µm).[5]
-
Mobile Phase: Gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid in acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[5]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a Hexamidine diisethionate reference standard.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Caption: General workflow for HPLC analysis of Hexamidine diisethionate.
References
- 1. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CN105388243A - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]
- 6. Serine protease inhibitors to treat inflammation: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Hexamidine Diisethionate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Hexamidine Diisethionate in various sample matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and reliability.
Introduction
Hexamidine diisethionate is a cationic antiseptic and preservative agent widely used in pharmaceutical and cosmetic products for its broad-spectrum antimicrobial properties.[1] Accurate quantification of Hexamidine diisethionate in raw materials and finished products is crucial for quality control and regulatory compliance. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and resolution for the determination of this compound. This application note details two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of Hexamidine diisethionate.
Method 1: Simultaneous Determination of Hexamidine Diisethionate, Chlorhexidine Digluconate, and p-chlorocresol
This method is suitable for the simultaneous quantification of Hexamidine diisethionate (HEX), Chlorhexidine digluconate (CHX), and p-chlorocresol (CSOL) in liquid dosage forms such as mouthwashes and douches.[2][3][4]
Chromatographic Conditions
| Parameter | Specification |
| Column | µBondapak™ C18 (300 mm x 4 mm, 10 µm) |
| Mobile Phase | A mixture of methanol (B129727) and acidified phosphate (B84403) solution (pH 3) in a 1:1 ratio. |
| Flow Rate | 1.00 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detection at a timed wavelength program: 265 nm for HEX, 260 nm for CHX, and 230 nm for CSOL. |
| Column Temperature | Ambient |
Experimental Protocol
1. Reagent and Standard Preparation:
-
Acidified Phosphate Solution (pH 3): Prepare a 10 mM potassium dihydrogen phosphate solution by dissolving 0.68 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3 with o-phosphoric acid.[4]
-
Mobile Phase Preparation: Mix the acidified phosphate solution and methanol in a 1:1 (v/v) ratio.[4]
-
Standard Stock Solution of Hexamidine Diisethionate (100 µg/mL): Accurately weigh 10 mg of Hexamidine diisethionate and dissolve it in 80 mL of the mobile phase. Sonicate for 10 minutes and then dilute to 100 mL with the mobile phase.[4]
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.10 to 25.00 µg/mL.[3][4]
2. Sample Preparation:
-
For liquid samples such as mouthwashes or douches, no pre-treatment or extraction is necessary.[3][4]
-
Dilute the sample with the mobile phase to bring the concentration of Hexamidine diisethionate within the calibration range.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Hexamidine diisethionate at 265 nm.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the Hexamidine diisethionate standards.
-
Determine the concentration of Hexamidine diisethionate in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.10 - 25.00 µg/mL[3][4] |
| Correlation Coefficient (R²) | > 0.999[4] |
| Limit of Detection (LOD) | 0.02 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.07 µg/mL[4] |
| Recovery | 100.43 % ± 1.70[3] |
Method 2: Determination of Hexamidine and its Salts in Cosmetics
This gradient HPLC method is designed for the quantification of Hexamidine and its salts in cosmetic products.[5][6]
Chromatographic Conditions
| Parameter | Specification |
| Column | XTerra MS C18 (250mm × 4.6mm, 5µm)[5][6] |
| Mobile Phase | A: 0.1% trifluoroacetic acid in waterB: 0.1% trifluoroacetic acid in acetonitrile[5][6] |
| Gradient Elution | A specific gradient elution program should be developed and optimized. |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL[5][6] |
| Detection Wavelength | 260 nm[5][6] |
| Column Temperature | 30°C[5][6] |
Experimental Protocol
1. Reagent and Standard Preparation:
-
Mobile Phase A: Add 1 mL of trifluoroacetic acid to 1000 mL of HPLC grade water.
-
Mobile Phase B: Add 1 mL of trifluoroacetic acid to 1000 mL of acetonitrile.
-
Standard Stock Solution of Hexamidine Diisethionate: Prepare a stock solution of known concentration in a suitable solvent, such as a mixture of mobile phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
2. Sample Preparation:
-
Sample Pre-treatment: A pre-treatment step is required for cosmetic samples. This may involve extraction of Hexamidine diisethionate from the cosmetic matrix.[5] The specific extraction procedure will depend on the nature of the cosmetic product (e.g., cream, lotion, solution). A generic approach involves dispersing the sample in a suitable solvent, followed by centrifugation or filtration to remove insoluble components.
3. Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject 10 µL of each standard solution and the prepared sample solution.
-
Run the gradient elution program.
4. Data Analysis:
-
Create a calibration curve by plotting the peak area against the concentration of the Hexamidine diisethionate standards.
-
Calculate the concentration of Hexamidine diisethionate in the sample based on the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | Not explicitly stated, but method is linear. |
| Recovery | 84.1% – 99.7%[6] |
| Precision (RSD) | Intraday: 0.5% - 3.1%Interday: 1.2% - 6.0%[6] |
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN105388243A - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]
- 6. CN105388243B - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]
Hexamidine Diisethionate: Application Notes and Protocols for Use as a Preservative in Laboratory Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Hexamidine diisethionate as a preservative in laboratory reagents. This document outlines its antimicrobial properties, recommended usage, and detailed protocols for efficacy testing and compatibility assessment.
Introduction to Hexamidine Diisethionate
Hexamidine diisethionate is a cationic antiseptic and preservative agent with broad-spectrum antimicrobial activity against bacteria, fungi, and yeast.[1] Its mechanism of action is thought to involve the disruption of microbial cell membranes. It is soluble in water and stable under various storage conditions, making it a suitable candidate for preserving aqueous laboratory reagents.[2]
Key Properties:
-
Broad-Spectrum Efficacy: Effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.
-
Water Solubility: Readily soluble in aqueous solutions.
-
Low Volatility: Suitable for long-term preservation.
-
Cationic Nature: This property should be considered when formulating reagents, as it may interact with anionic components.
Antimicrobial Efficacy
Table 1: Reported Antimicrobial Activity of Hexamidine Diisethionate
| Microorganism | Efficacy/Concentration | Application Context |
| Staphylococcus aureus | Inhibition halos >20 mm | Antiseptic testing[1] |
| Staphylococcus epidermidis | Inhibition halos >20 mm | Antiseptic testing[1] |
| Streptococcus salivarius | Inhibition halos >20 mm | Antiseptic testing[1] |
| Streptococcus mutans | Inhibition halos >20 mm | Antiseptic testing[1] |
| Streptococcus gordonii | Inhibition halos >20 mm | Antiseptic testing[1] |
Note: The above data is from antiseptic studies and may not be directly transferable to reagent preservation. End-users should validate the efficacy against their specific laboratory contaminants.
Recommended Use in Laboratory Reagents
Based on its use in cosmetic and pharmaceutical preparations, a starting concentration range for Hexamidine diisethionate in laboratory reagents is recommended.
Table 2: Recommended Starting Concentrations for Laboratory Reagents
| Reagent Type | Recommended Concentration |
| General Buffers (e.g., PBS, Tris-HCl) | 0.01% - 0.05% (w/v) |
| Non-enzymatic solutions | 0.01% - 0.1% (w/v) |
| Protein-based solutions (e.g., antibody solutions, BSA) | 0.01% - 0.03% (w/v) - Validation is critical |
| Nucleic acid solutions | Not recommended without thorough validation |
Important Considerations:
-
pH: Hexamidine diisethionate is effective over a broad pH range, but its stability and efficacy should be tested at the specific pH of the reagent.
-
Temperature: Reagents containing Hexamidine diisethionate should be stored at their recommended temperatures. The effect of long-term storage at various temperatures on preservative efficacy should be validated.
-
Incompatibility: As a cationic molecule, Hexamidine diisethionate may interact with anionic detergents (e.g., SDS) and other negatively charged molecules. Compatibility with all reagent components must be verified.
Experimental Protocols
The following protocols are provided as a guide for researchers to validate the use of Hexamidine diisethionate in their specific laboratory reagents.
Protocol for Preservative Efficacy Testing (PET) of a Laboratory Reagent
This protocol is adapted from standard pharmacopeial methods for antimicrobial effectiveness testing.[2][3][4][5] It is designed to determine if the selected concentration of Hexamidine diisethionate is effective in preventing microbial growth in a specific reagent.
Objective: To evaluate the antimicrobial effectiveness of Hexamidine diisethionate in a laboratory reagent over a 28-day period.
Materials:
-
Test reagent with and without Hexamidine diisethionate (negative control).
-
Challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile saline solution (0.9%).
-
Appropriate microbial growth media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile inoculation loops, spreaders, and petri dishes.
-
Incubator.
Procedure:
-
Preparation of Inoculum:
-
Culture each challenge microorganism on appropriate agar plates to obtain fresh, viable colonies.
-
Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.
-
-
Inoculation of the Reagent:
-
Dispense a known volume of the test reagent (with Hexamidine diisethionate) and the negative control reagent into separate sterile containers.
-
Inoculate each container with one of the challenge microorganisms to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Thoroughly mix the inoculated reagents.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for 28 days.
-
At specified time points (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container.
-
-
Enumeration of Viable Microorganisms:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto the appropriate agar media.
-
Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).
-
Count the number of colonies (CFU) on the plates and calculate the concentration of viable microorganisms in the reagent at each time point.
-
Acceptance Criteria:
The preservative is considered effective if there is a significant reduction in the microbial count over the 28-day period. Specific log reduction criteria can be adapted from pharmacopeial standards.
Workflow for Preservative Efficacy Testing:
Caption: Workflow for Preservative Efficacy Testing (PET) of lab reagents.
Protocol for Assessing Compatibility with Common Laboratory Assays
It is crucial to determine if Hexamidine diisethionate interferes with downstream applications. The following are general guidelines for compatibility testing.
Objective: To assess if Hexamidine diisethionate at its intended preservative concentration inhibits PCR amplification.
Materials:
-
Taq DNA polymerase and corresponding PCR buffer.[6]
-
DNA template.
-
Primers.
-
dNTPs.
-
Test reagent buffer containing Hexamidine diisethionate at 0x, 1x, 2x, and 5x the intended preservative concentration.
-
Nuclease-free water.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis system.
Procedure:
-
Set up PCR reactions with the test reagent buffer containing varying concentrations of Hexamidine diisethionate, replacing a portion of the nuclease-free water.
-
Include a positive control reaction with no Hexamidine diisethionate and a negative control with no DNA template.
-
Perform PCR under standard cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis.
Evaluation: Compare the intensity of the PCR product bands. A significant decrease in band intensity or a complete absence of a band in the presence of Hexamidine diisethionate indicates inhibition.
Objective: To determine if Hexamidine diisethionate interferes with antigen-antibody binding or enzyme activity in an ELISA.
Materials:
-
ELISA plate coated with antigen.
-
Primary antibody.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution.
-
Stop solution.
-
Wash buffer.
-
Blocking buffer.
-
Test samples diluted in a buffer with and without Hexamidine diisethionate.
-
Microplate reader.
Procedure:
-
Perform a standard ELISA protocol.
-
In parallel, run the assay with samples, primary antibody, and/or secondary antibody diluted in the buffer containing the intended preservative concentration of Hexamidine diisethionate.
-
Read the absorbance at the appropriate wavelength.
Evaluation: A significant difference in the absorbance values between the standard assay and the assay containing Hexamidine diisethionate suggests interference.
Objective: To evaluate the effect of Hexamidine diisethionate on the stability of a protein (e.g., an enzyme or antibody) over time.
Materials:
-
Purified protein of interest.
-
Storage buffer with and without Hexamidine diisethionate.
-
Instrumentation for assessing protein integrity (e.g., SDS-PAGE, size-exclusion chromatography, functional activity assay).
Procedure:
-
Incubate the protein in the storage buffer with and without Hexamidine diisethionate at relevant storage temperatures (e.g., 4°C, -20°C).
-
At various time points, take aliquots and analyze for degradation, aggregation, or loss of activity.
Evaluation: Compare the stability profiles of the protein in the presence and absence of the preservative.
Logical Workflow for Compatibility Assessment:
Caption: Logical workflow for assessing Hexamidine diisethionate compatibility.
Safety and Handling
Hexamidine diisethionate is generally considered safe for use in topical products at concentrations up to 0.1%.[7][8] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the pure substance or concentrated solutions. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Hexamidine diisethionate presents a viable option as a preservative for a variety of laboratory reagents due to its broad-spectrum antimicrobial activity and aqueous solubility. However, due to the sensitive nature of many laboratory assays, it is imperative that researchers and drug development professionals conduct thorough validation to ensure its compatibility with specific reagent components and downstream applications. The protocols outlined in this document provide a framework for such validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET) - Eurofins Scientific [eurofins.com.au]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Reagent Solutions for Molecular Diagnostics - Page 10 [collateral.meridianlifescience.com]
- 7. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hexamidine Diisethionate in Ophthalmic Solutions: Research Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine diisethionate is a cationic antiseptic agent with a broad spectrum of antimicrobial activity against bacteria, fungi, and amoebas.[1][2][3] Its favorable safety profile and efficacy make it a valuable preservative and an active ingredient in ophthalmic preparations for the treatment and prevention of eye infections.[4][5][6][7] This document provides detailed application notes and protocols for researchers and drug development professionals working with Hexamidine diisethionate in ophthalmic solutions.
Mechanism of Action
The precise biocidal mechanism of Hexamidine diisethionate is not fully elucidated but is believed to be similar to that of other quaternary ammonium (B1175870) compounds.[2] The primary mode of action involves the electrostatic interaction of the positively charged Hexamidine molecule with the negatively charged phospholipids (B1166683) in the cell membranes of microorganisms.[2][8] This interaction disrupts membrane integrity, leading to the leakage of intracellular components and ultimately cell death.
Caption: Proposed mechanism of action of Hexamidine diisethionate.
Antimicrobial Efficacy
Hexamidine diisethionate exhibits potent antimicrobial activity against a wide range of ocular pathogens. It is particularly effective against Staphylococcus aureus, Staphylococcus epidermidis, and various Candida species.[4][5] However, its efficacy against Pseudomonas aeruginosa is comparatively lower, requiring longer exposure times for eradication.[4][5]
Table 1: In Vitro Antimicrobial Efficacy of 0.05% Hexamidine Diisethionate Ophthalmic Solution
| Microorganism | Strain | Eradication Time | Reference |
| Staphylococcus aureus | ATCC 43300 | 1 minute | [4] |
| Staphylococcus aureus | Clinical Isolate | 1 minute | [4] |
| Staphylococcus epidermidis | Clinical Isolate | 1 minute | [4] |
| Candida albicans | Clinical Isolate | 1 minute | [4] |
| Candida parapsilosis | Clinical Isolate | 1 minute | [4] |
| Candida tropicalis | Clinical Isolate | 1 minute | [4] |
| Candida glabrata | Clinical Isolate | 1 minute | [4] |
| Candida krusei | Clinical Isolate | 1 minute | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 24 hours | [4] |
| Pseudomonas aeruginosa | Clinical Isolate | 24 hours | [4] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Efficacy Assessment (Time-Kill Assay)
This protocol is adapted from the methodology described by Pinna et al. (2020).[4]
1. Materials:
-
Hexamidine diisethionate ophthalmic solution (e.g., 0.05%)
-
Test microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans)
-
Columbia blood agar (B569324) base (for bacteria)
-
Sabouraud-dextrose agar plates (for fungi)
-
Sterile saline solution (0.9% NaCl)
-
0.5 McFarland standard
-
Sterile conical tubes (1.5 mL or 2 mL)
-
Incubator (37°C)
-
Micropipettes and sterile tips
2. Procedure:
-
Culture Preparation: Culture bacterial and fungal isolates on their respective agar plates and incubate overnight at 37°C.
-
Inoculum Preparation: Prepare suspensions of each microorganism in sterile saline to an optical density equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Challenge Test:
-
Prepare a 1:100 dilution of the microbial suspension in the Hexamidine diisethionate ophthalmic solution to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Distribute 1 mL of the inoculated solution into sterile conical tubes.
-
Incubate the tubes at 37°C.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 1, 5, 10, 15, 30 minutes, and 24 hours), remove a 10 µL aliquot from each tube.
-
Plate the aliquot onto the appropriate agar medium.
-
-
Incubation and Analysis:
-
Incubate the plates for 24 hours at 37°C.
-
Observe the plates for microbial growth. The absence of growth indicates eradication of the microorganism at that time point.
-
Caption: Workflow for In Vitro Antimicrobial Efficacy Time-Kill Assay.
Protocol 2: Ocular Irritation and Cytotoxicity Assessment
Evaluating the safety of ophthalmic solutions is critical. In vitro models using human corneal epithelial cells can provide initial insights into potential cytotoxicity.
1. Materials:
-
Human corneal epithelial (HCE) cell line
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Hexamidine diisethionate solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed HCE cells into 96-well plates at a suitable density and allow them to adhere and grow to confluence.
-
Treatment:
-
Prepare serial dilutions of Hexamidine diisethionate in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the different concentrations of Hexamidine diisethionate solution to the wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the plates for a clinically relevant exposure time (e.g., 15 minutes to 24 hours).
-
Viability Assay:
-
After incubation, remove the treatment solutions and wash the cells with PBS.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Table 2: Cytotoxicity Data for Hexamidine Diisethionate
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Corneal Epithelial Cells | - | 0.1% | Reduction in cell proliferation | [9] |
| Rabbit Eyes | In vivo | 0.05% | No observable reaction | [6] |
| Rabbit Eyes | In vivo | 0.11% | Slight reactions, disappeared after 72h | [6] |
Note: Cytotoxicity can be cell-line and formulation dependent. It is crucial to evaluate the specific formulation of interest.
Caption: Workflow for In Vitro Cytotoxicity Assessment.
Formulation and Stability Considerations
Hexamidine diisethionate is a water-soluble salt.[2] When formulating ophthalmic solutions, considerations should be given to:
-
pH and Buffering: The solution should be buffered to a pH range that is comfortable for the eye (typically 6.6 to 7.8) and ensures the stability of Hexamidine diisethionate.
-
Tonicity: The formulation should be isotonic with tears to avoid discomfort and damage to the ocular surface. This is typically achieved using agents like sodium chloride.
-
Viscosity: Viscosity-enhancing agents (e.g., polyvinyl alcohol, hypromellose) can be included to increase the residence time of the drop on the ocular surface.[7]
-
Compatibility: Ensure compatibility with other excipients in the formulation. Hexamidine diisethionate is a cationic molecule and may interact with anionic polymers.
-
Stability: Conduct stability studies under various conditions (temperature, light) to determine the shelf-life of the product. Analytical methods such as HPLC should be used to quantify the concentration of Hexamidine diisethionate over time.[10]
Conclusion
Hexamidine diisethionate is a promising antiseptic for use in ophthalmic solutions due to its broad-spectrum antimicrobial activity and acceptable safety profile. The protocols and data presented in these application notes provide a foundation for researchers and developers to effectively work with this compound in the development of new and improved ophthalmic products. Further research should focus on optimizing formulations to enhance efficacy, particularly against resistant strains, while maintaining excellent ocular tolerability.
References
- 1. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 2. Hexamidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. EP2251003A2 - Ophthalmic Compositions for the Re-epithelialization, Healing and Disinfection of the Eye Tissues - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexamidine Diisethionate for Preventing Biofilm Formation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in both clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides a protective barrier against external threats. Hexamidine diisethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity. These application notes provide an overview of the potential use of Hexamidine diisethionate in preventing biofilm formation in vitro, along with detailed protocols for its evaluation. While Hexamidine diisethionate has demonstrated efficacy against planktonic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, further quantitative data on its specific anti-biofilm properties, such as Minimum Biofilm Inhibitory Concentration (MBIC), are needed for a comprehensive assessment. An ophthalmic solution containing 0.05% Hexamidine diisethionate has shown antimicrobial activity against various pathogens, suggesting its potential as an anti-biofilm agent.[1]
Proposed Mechanism of Action
The precise mechanism by which Hexamidine diisethionate inhibits biofilm formation is not fully elucidated but is thought to involve several key steps. As a cationic agent, it is likely to interact with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and increased permeability. This can result in the leakage of essential intracellular components and ultimately, cell death. By preventing the initial attachment of planktonic bacteria to surfaces, a critical first step in biofilm formation, Hexamidine diisethionate can effectively inhibit the entire process. Furthermore, it may interfere with the production of the EPS matrix, a key structural component of biofilms that contributes to their resilience.
References
Hexamidine in Dermatology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine, and its more commonly used salt, Hexamidine Diisethionate, is a cationic antiseptic and preservative agent with a broad spectrum of antimicrobial activity.[1][2][3] For decades, it has been utilized in cosmetic and personal care products, valued for its efficacy and favorable safety profile, particularly in formulations for sensitive skin.[1][4] This document provides detailed application notes on its dermatological uses, summarizing available data and presenting standardized protocols for research and development.
Hexamidine's primary mechanism of action is attributed to its cationic nature, allowing it to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to the inhibition of growth or cell death.[5] Its applications in dermatology are primarily focused on its antimicrobial, anti-inflammatory, and preservative properties.[1][6]
Key Dermatological Applications
-
Antimicrobial Agent: Effective against a wide range of bacteria and fungi implicated in various skin conditions.
-
Acne Vulgaris: Targets Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium in the pathogenesis of acne.[1][2]
-
Dandruff and Seborrheic Dermatitis: Shows efficacy against Malassezia furfur (formerly Pityrosporum ovale), the yeast associated with these scalp conditions.[2]
-
General Antiseptic: Acts against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus.[2]
-
-
Anti-inflammatory Agent: Helps to soothe sensitive and irritated skin, reducing redness and discomfort associated with conditions like eczema and rosacea.[1] While the exact mechanism is not fully elucidated, it is hypothesized to involve the modulation of inflammatory pathways.
-
Preservative: Due to its broad-spectrum antimicrobial properties, it is used at low concentrations (typically 0.01% to 0.1%) to prevent microbial contamination in cosmetic and skincare products.[1][3]
Data Presentation: Physicochemical and Antimicrobial Properties
Table 1: Physicochemical Properties of Hexamidine Diisethionate
| Property | Value |
| CAS Number | 659-40-5 |
| Molecular Formula | C24H38N4O10S2 |
| Molecular Weight | 606.71 g/mol [7] |
| Appearance | White to off-white crystalline powder[1][7] |
| Solubility | Water-soluble[1] |
| Recommended Use % | 0.01% - 0.1%[1] |
Table 2: Antimicrobial Spectrum of Hexamidine Diisethionate (Qualitative)
Note: Specific Minimum Inhibitory Concentration (MIC) values for Hexamidine against these specific dermatological microbes are not widely available in public literature. The data below is based on qualitative descriptions from technical sources. Further research using standardized protocols is required to establish quantitative efficacy.
| Microorganism | Type | Relevance in Dermatology | Reported Activity of Hexamidine |
| Cutibacterium acnes | Gram-positive bacterium | Acne vulgaris[8] | Effective[2] |
| Staphylococcus aureus | Gram-positive bacterium | Atopic dermatitis, skin infections | Effective[2] |
| Staphylococcus epidermidis | Gram-positive bacterium | Opportunistic infections, acne | Effective[2] |
| Malassezia furfur | Yeast (Fungus) | Dandruff, Seborrheic Dermatitis | Effective[2] |
| Candida albicans | Yeast (Fungus) | Cutaneous candidiasis | Effective[2] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Opportunistic skin infections | Effective[2] |
Signaling Pathways and Mechanisms of Action
Hexamidine's primary antimicrobial action is direct membrane disruption. Its anti-inflammatory effects are less understood but may be linked to the inhibition of pro-inflammatory signaling pathways. As a diamidine compound, it is plausible that Hexamidine could interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.
Experimental Protocols
The following protocols are standardized methodologies that can be adapted to quantify the dermatological applications of Hexamidine.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Hexamidine Diisethionate against relevant skin microorganisms.
Methodology:
-
Preparation of Hexamidine Stock: Prepare a stock solution of Hexamidine Diisethionate in an appropriate solvent (e.g., sterile deionized water).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Hexamidine stock solution in the appropriate sterile broth medium (e.g., Brucella broth for C. acnes, Tryptic Soy Broth for S. aureus).
-
Inoculum Preparation: Culture the test microorganism and prepare a suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no Hexamidine) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions. For C. acnes, incubate anaerobically at 37°C for 48-72 hours. For S. aureus and M. furfur, incubate aerobically at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of Hexamidine Diisethionate that completely inhibits visible growth of the microorganism.
Protocol 2: In-Vitro Anti-Inflammatory Assay in Human Keratinocytes
This protocol describes a method to assess the anti-inflammatory effects of Hexamidine by measuring its ability to reduce pro-inflammatory cytokine secretion from stimulated human keratinocytes (e.g., HaCaT cells).
Methodology:
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a 24-well plate until they reach 80-90% confluency.
-
Pre-treatment: Replace the culture medium with serum-free medium and treat the cells with various non-cytotoxic concentrations of Hexamidine Diisethionate for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding an inflammatory agent, such as Lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IFN-γ, 10 ng/mL each), to the wells. Include an untreated control group and a stimulated-only control group.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-8) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[6][9]
-
Data Analysis: Calculate the percentage inhibition of cytokine secretion by Hexamidine compared to the stimulated-only control. A cell viability assay (e.g., MTT assay) should be run in parallel to ensure the observed effects are not due to cytotoxicity.[6]
Protocol 3: Assessment of Skin Barrier Function In-Vivo
This protocol details the non-invasive, in-vivo measurement of Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration (Corneometry) to evaluate the effect of a topical formulation containing Hexamidine on skin barrier function.[2][4][10]
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with a defined skin type. Subjects should avoid using any topical products on the test areas (e.g., volar forearm) for a specified period before the study.
-
Acclimatization: Before each measurement, subjects should acclimatize for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).[11]
-
Baseline Measurement: Define test sites on the volar forearms. At baseline (Day 0), measure TEWL using a Tewameter® and skin hydration using a Corneometer® at each site.
-
Product Application: Apply a standardized amount of the test formulation (e.g., a cream containing 0.1% Hexamidine Diisethionate) to the designated test site. A control site may be left untreated or treated with a vehicle-only formulation. Application is typically done twice daily for a period of 14 to 28 days.
-
Follow-up Measurements: Repeat TEWL and Corneometry measurements at specified time points (e.g., Day 7, Day 14, Day 28) under the same controlled conditions.
-
Data Analysis: Analyze the changes in TEWL and skin hydration from baseline. A decrease in TEWL indicates an improvement in skin barrier integrity, while an increase in Corneometer values signifies improved skin hydration.[3][12][13]
Conclusion and Future Directions
Hexamidine Diisethionate is a versatile and safe ingredient with established applications in dermatology as an antimicrobial and preservative agent. Its potential as a primary active ingredient for conditions like acne, dandruff, and inflammatory dermatoses is supported by its broad-spectrum activity and soothing properties. However, there is a notable lack of publicly available, quantitative data on its specific efficacy (MICs, clinical trial outcomes) and its precise molecular mechanisms of anti-inflammatory action and skin barrier enhancement. The protocols provided herein offer a framework for researchers to generate this crucial data, which will be invaluable for the development of new and optimized dermatological therapies. Future research should focus on controlled clinical trials and in-depth cellular studies to fully elucidate and quantify the therapeutic benefits of Hexamidine in dermatology.
References
- 1. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. HEXAMIDINE DIISETHIONATE - Ataman Kimya [atamanchemicals.com]
- 4. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexamidine Diisethionate-Safe and Effective Antimicrobial for Sensitive Skin Formulations - Chenlang [chenlangbio.com]
- 6. Baicalin Inhibits Cell Proliferation and Inflammatory Cytokines Induced by Tumor Necrosis Factor α (TNF-α) in Human Immortalized Keratinocytes (HaCaT) Human Keratinocytes by Inhibiting the STAT3/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tnjchem.com [tnjchem.com]
- 8. TNF stimulates IL-6, CXCL8 and VEGF secretion from human keratinocytes via activation of mTOR, inhibited by tetramethoxyluteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of inflammatory response in human keratinocytes by magnetic nanoparticles functionalized with PBP10 peptide derived from the PIP2-binding site of human plasma gelsolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. premiumbeautynews.com [premiumbeautynews.com]
- 11. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Barrier function parameters in various keratinization disorders: transepidermal water loss and vascular response to hexyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in transepidermal water loss and skin hydration according to expression of aquaporin-3 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamidine Diisethionate: Application Notes and Protocols for Topical Antiseptic Use in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical applications of hexamidine (B1206778) diisethionate as a topical antiseptic. The information is compiled from various clinical studies and is intended to guide researchers and professionals in the development and evaluation of topical formulations containing this active ingredient.
Anti-Acne Formulations
Hexamidine diisethionate has been investigated for its efficacy in the treatment of mild-to-moderate acne vulgaris, primarily due to its antibacterial properties against Propionibacterium acnes.
Clinical Efficacy Data
A clinical study evaluated the efficacy of a combination product containing 0.05% hexamidine diisethionate, 0.03% retinol, and 0.7% rose extract compared to 0.1% adapalene (B1666599) gel over a 12-week period. The study demonstrated that the combination product containing hexamidine diisethionate showed significant improvements in acne lesions, comparable to the active control.[1]
| Parameter | Baseline (Mean) | Week 12 (Mean) | Percentage Reduction | p-value |
| APDDR-0901 (0.05% Hexamidine Diisethionate combination) | ||||
| Inflammatory Lesions | 15.2 | 5.8 | 61.8% | < 0.05 |
| Non-inflammatory Lesions | 28.7 | 12.1 | 57.8% | < 0.05 |
| 0.1% Adapalene Gel | ||||
| Inflammatory Lesions | 16.1 | 6.5 | 59.6% | < 0.05 |
| Non-inflammatory Lesions | 29.5 | 13.2 | 55.3% | < 0.05 |
Note: The data represents the efficacy of a combination product. The individual contribution of hexamidine diisethionate to the overall effect was not isolated in this study.
Experimental Protocol: Evaluation of Anti-Acne Efficacy
This protocol outlines a typical methodology for a 12-week, multi-center, double-blind, randomized controlled trial to assess the efficacy and safety of a topical anti-acne formulation.
1. Subject Recruitment:
-
Enroll male and female subjects aged 12-30 years with a clinical diagnosis of mild-to-moderate acne vulgaris.
-
Inclusion criteria: A minimum of 15 inflammatory lesions (papules and pustules) and 20 non-inflammatory lesions (open and closed comedones) on the face.
-
Exclusion criteria: Severe acne, known hypersensitivity to any of the study materials, use of other topical or systemic acne treatments within the past 4 weeks.
2. Study Design:
-
A 12-week, double-blind, randomized, active-controlled study.
-
Subjects are randomly assigned to either the test product group (containing hexamidine diisethionate) or the active control group (e.g., 0.1% adapalene gel).
-
Subjects are instructed to apply a pea-sized amount of the assigned product to the entire face once daily in the evening.
3. Efficacy Assessments:
-
Lesion Counts: At baseline and at weeks 2, 4, 8, and 12, an investigator counts the number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face.
-
Investigator's Global Assessment (IGA): The investigator assesses the overall severity of the acne on a 5-point scale (e.g., 0 = clear, 1 = almost clear, 2 = mild, 3 = moderate, 4 = severe) at each follow-up visit.
-
Patient Self-Assessment: Subjects provide a self-assessment of the improvement of their acne at the end of the study.
4. Safety and Tolerability Assessment:
-
Cutaneous irritation (erythema, scaling, dryness, and stinging/burning) is assessed at each visit using a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Adverse events are recorded throughout the study.
Scalp Care and Anti-Dandruff Applications
Hexamidine diisethionate is utilized in scalp care products for its antimicrobial properties, which can help in managing conditions like dandruff by targeting the associated microorganisms and reducing scalp biofilm.
Clinical Efficacy Data
A clinical study investigated the effect of a 0.1% hexamidine diisethionate tonic on scalp health over a 2-week period. The study used an in vivo method of staining the scalp with erythrosine to visualize and quantify the "stained red area" (sRA), which is indicative of scalp biofilm. The results showed a qualitative reduction in sRA after treatment.[2][3]
| Parameter | Observation |
| Stained Red Area (sRA) after 2 weeks of treatment with 0.1% Hexamidine Diisethionate Tonic | Subjects exhibited a healthy scalp with a lower level of sRA.[2][3] |
Experimental Protocol: Evaluation of Scalp Biofilm Reduction
This protocol describes an in vivo method for assessing the efficacy of a topical scalp treatment in reducing scalp biofilm.
1. Subject Recruitment:
-
Enroll subjects with visible signs of dandruff or an oily scalp.
-
Subjects should refrain from using any anti-dandruff products for at least 2 weeks prior to the study.
2. Study Design:
-
A 2-week, open-label, single-group study.
-
Subjects are provided with a 0.1% hexamidine diisethionate hair tonic and instructed to apply it to the scalp daily.
3. Efficacy Assessment (Stained Red Area - sRA):
-
Baseline (Day 0):
-
The scalp is stained with an erythrosine-based disclosing solution.
-
After a short incubation period, the scalp is gently washed to remove excess staining solution and sebum.
-
The remaining stained red area (sRA) on the scalp is imaged using a specialized scalp imaging device.
-
The sRA is quantified using image analysis software.
-
-
Follow-up (Day 14):
-
The sRA measurement process is repeated.
-
The change in sRA from baseline is calculated to determine the efficacy of the treatment.
-
4. Supporting Measurements:
-
Sebum production on the scalp can be measured using a sebumeter.
-
Levels of inflammatory markers, such as IL-8, can be assessed from scalp stripping samples.[4]
General Topical Antisepsis
Hexamidine diisethionate's broad-spectrum antimicrobial activity makes it a candidate for use as a general topical antiseptic, for example, in pre-injection or pre-operative skin preparation. While specific clinical data on microbial log reduction for standalone hexamidine diisethionate in this application is limited in the readily available literature, its efficacy has been demonstrated in combination formulations for ophthalmic use.
Clinical Efficacy Data (Ophthalmic Preparation)
A clinical study evaluated the antimicrobial efficacy of an ophthalmic solution containing 0.05% hexamidine diisethionate, 0.0001% polyhexamethylene biguanide (B1667054) (PHMB), and 0.01% edetate disodium (B8443419) (EDTA) prior to cataract surgery. The study demonstrated a significant reduction in the microbial load on the ocular surface.[5]
| Parameter | Study Eyes (Treatment Group) | Control Eyes | p-value |
| Percentage of eyes with ≥ 1 log reduction in microbial load | 76.9% | 38.5% | 0.005 |
Note: This data is from a combination product. The individual contribution of hexamidine diisethionate is not isolated.
Experimental Protocol: Evaluation of Topical Antiseptic Efficacy
This protocol provides a general methodology for assessing the in vivo efficacy of a topical antiseptic in reducing the skin's microbial load.
1. Subject Recruitment:
-
Enroll healthy adult volunteers with no skin diseases or abnormalities at the test sites (e.g., forearm, abdomen).
-
Subjects should avoid using any antimicrobial soaps or lotions for at least one week prior to the study.
2. Study Design:
-
A randomized, controlled study.
-
Define specific test sites on the skin for application of the antiseptic and a control (e.g., sterile saline).
3. Microbial Sampling and Analysis:
-
Baseline Sampling:
-
Before application of any product, collect a baseline microbial sample from each test site using a standardized swabbing or scrubbing technique (e.g., cylinder scrub technique).
-
The collected sample is placed in a neutralizing broth to inactivate the antiseptic.
-
Perform serial dilutions and plate on appropriate culture media (e.g., Tryptic Soy Agar for total aerobic count).
-
Incubate the plates and count the colony-forming units (CFU) to determine the baseline microbial load.
-
-
Antiseptic Application:
-
Apply the hexamidine diisethionate-containing antiseptic to the designated test sites according to a standardized procedure.
-
-
Post-Application Sampling:
-
At specified time points after application (e.g., 10 minutes, 1 hour, 6 hours), repeat the microbial sampling process from the treated sites.
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU from baseline for each time point.
-
Compare the log reduction of the antiseptic group to the control group to determine statistical significance.
-
Mechanism of Action
Hexamidine diisethionate is a cationic antiseptic that exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. Its positively charged molecules interact with the negatively charged components of the cell membranes of bacteria and fungi, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
References
- 1. Updated in vivo methods for evaluating topical antimicrobial agents on human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An in vivo approach for revealing physiological properties of human scalp microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Preoperative Prophylaxis in Cataract Surgery with Combined Topical Antiseptics: A Microbiological Study - PMC [pmc.ncbi.nlm.nih.gov]
Formulating Hexamidine Diisethionate for Experimental Topical Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexamidine diisethionate is a cationic antiseptic and preservative agent with a broad spectrum of antimicrobial activity against bacteria, fungi, and yeasts.[1][2][3] Its favorable safety profile and efficacy at low concentrations make it a valuable ingredient in a variety of topical preparations, including those for skincare, haircare, and treatments for conditions like acne and dandruff.[1][3][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of topical preparations containing Hexamidine diisethionate, intended to guide researchers and formulation scientists in the development of novel and effective products.
Hexamidine diisethionate functions by disrupting the cell membranes of microorganisms, leading to the leakage of intracellular components and subsequent cell death.[1][2] It is effective at concentrations up to 0.1% in both leave-on and rinse-off cosmetic products.[5][6]
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of Hexamidine diisethionate is crucial for successful formulation development. It is a white crystalline powder that is sparingly soluble in water and slightly soluble in ethanol.[7][8] Its cationic nature necessitates careful consideration of excipient compatibility, particularly with anionic polymers which can lead to precipitation.[2]
Table 1: Physicochemical Properties of Hexamidine Diisethionate
| Property | Value | Reference |
| Molecular Formula | C24H38N4O10S2 | [7] |
| Molecular Weight | 606.71 g/mol | [7] |
| Appearance | White or slightly yellow crystalline powder | [4] |
| Solubility in Water | Sparingly soluble | [7][8] |
| Solubility in Ethanol (96%) | Slightly soluble | [7] |
| pH (in solution) | 5.0 - 6.5 | [4] |
| Melting Point | 225°C | [6] |
Table 2: Solubility of Hexamidine Diisethionate in Various Solvents at 32°C
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (B87167) (DMSO) | > 100 |
| Propylene glycol (PG) | ~50 |
| Glycerol | ~20 |
| Water | ~15 |
| Polyethylene glycol (PEG) 200 | ~5 |
| Ethanol | ~2 |
(Data extrapolated from qualitative descriptions and comparative studies)
Experimental Protocols
I. Formulation Protocols
The following are example protocols for preparing an oil-in-water (O/W) cream and a hydrogel containing Hexamidine diisethionate. These are starting point formulations and may require optimization based on the specific research objectives.
A. Protocol for Preparing an Oil-in-Water (O/W) Cream (100g)
This protocol outlines the preparation of a basic O/W cream.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol (and) Ceteareth-20 (Emulsifying Wax): 10.0g
-
Caprylic/Capric Triglyceride: 8.0g
-
Shea Butter: 3.0g
-
-
Aqueous Phase:
-
Deionized Water: 77.9g
-
Glycerin: 5.0g
-
Hexamidine diisethionate: 0.1g
-
-
Preservative System (if additional preservation is desired):
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0g
-
Procedure:
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the deionized water and glycerin.
-
Begin heating the mixture to 75-80°C with constant stirring.
-
Once the temperature is reached, add the Hexamidine diisethionate and stir until completely dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine the cetearyl alcohol (and) ceteareth-20, caprylic/capric triglyceride, and shea butter.
-
Heat the oil phase to 75-80°C with stirring until all components are melted and homogenous.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear mixing (e.g., using a homogenizer) for 5-10 minutes.
-
Continue mixing at a lower speed while the emulsion cools.
-
-
Cooling and Final Additions:
-
Once the emulsion has cooled to below 40°C, add the additional preservative system (if using) and any other temperature-sensitive additives.
-
Continue gentle stirring until the cream is uniform and has reached room temperature.
-
Adjust the final pH to a range of 5.5-6.5 if necessary, using a suitable pH adjuster like citric acid or sodium hydroxide.
-
B. Protocol for Preparing a Hydrogel (100g)
This protocol details the formulation of a simple hydrogel.
Materials:
-
Aqueous Phase:
-
Deionized Water: 93.9g
-
Glycerin: 3.0g
-
Hexamidine diisethionate: 0.1g
-
-
Gelling Agent:
-
Carbomer 940: 1.0g
-
-
Neutralizer:
-
Triethanolamine (B1662121) (10% solution in water): q.s. (quantity sufficient)
-
-
Preservative System (if additional preservation is desired):
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0g
-
Procedure:
-
Dispersion of the Gelling Agent:
-
In a beaker, slowly sprinkle the Carbomer 940 into the deionized water while stirring rapidly with a propeller mixer to avoid clumping. Continue mixing until a uniform, lump-free dispersion is achieved.
-
-
Preparation of the Active Phase:
-
In a separate small beaker, dissolve the Hexamidine diisethionate in the glycerin with gentle warming if necessary.
-
-
Incorporation of Actives:
-
Add the active phase to the carbomer dispersion and mix until homogenous.
-
-
Neutralization and Gel Formation:
-
Slowly add the triethanolamine solution dropwise to the mixture while stirring gently. The viscosity will increase as the carbomer is neutralized. Continue adding the neutralizer until a clear, thick gel is formed and the desired pH (typically 5.5-6.5) is reached.
-
-
Final Additions:
-
Add the additional preservative system (if using) and mix until uniform.
-
II. Physicochemical Characterization Protocols
A. Viscosity Measurement
Objective: To determine the flow behavior of the topical preparation.
Apparatus: Rotational viscometer with appropriate spindles.
Procedure:
-
Transfer a suitable amount of the formulation into a beaker, ensuring no air bubbles are introduced.
-
Allow the sample to equilibrate to a controlled temperature (e.g., 25°C ± 1°C) in a water bath for at least 1 hour.[9]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.[10]
-
Immerse the spindle into the center of the sample up to the marked level.[9]
-
Start the viscometer and allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or milliPascal-seconds, mPa·s).[10]
-
Measurements can be taken at various rotational speeds to assess the shear-thinning or shear-thickening properties of the formulation.
B. pH Measurement
Objective: To ensure the pH of the formulation is within the desired range for skin compatibility and stability of Hexamidine diisethionate.
Apparatus: Calibrated pH meter with a suitable electrode for semi-solid samples.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]
-
For O/W creams and gels, the pH can often be measured directly by immersing the electrode into the sample.[12] For more viscous or W/O emulsions, a 10% dilution in deionized water may be necessary to obtain an accurate reading.
-
Ensure the electrode tip is fully in contact with the sample.[12]
-
Allow the reading to stabilize before recording the pH value.[11]
-
Clean the electrode thoroughly with distilled water between measurements.[11]
III. In Vitro Performance Testing
A. In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
Objective: To evaluate the rate and extent of Hexamidine diisethionate release from the topical formulation.
Apparatus: Franz diffusion cell apparatus, synthetic membrane (e.g., cellulose (B213188) acetate), and a suitable receptor medium.
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Apparatus Setup:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.[13]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (typically 32°C ± 1°C) to simulate skin surface temperature.[13]
-
Ensure the receptor medium is continuously stirred.[14]
-
-
Sample Application: Apply a known quantity of the formulation (e.g., 300 mg) uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of Hexamidine diisethionate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of Hexamidine diisethionate released per unit area over time and plot the release profile.
B. Preservative Efficacy Testing (PET)
Objective: To assess the effectiveness of Hexamidine diisethionate as a preservative in the formulation.
Procedure: This test should be conducted according to standardized methods such as USP <51> or ISO 11930.[3][15]
-
Inoculation: The formulation is challenged with a known concentration of a mixed pool of microorganisms (typically including Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis).[3]
-
Incubation: The inoculated product is incubated at a specified temperature for a defined period (e.g., 28 days).[15]
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), samples are taken from the product, diluted, and plated on appropriate growth media to determine the number of viable microorganisms.[16]
-
Evaluation: The reduction in the microbial count over time is compared against the acceptance criteria outlined in the chosen standard to determine the preservative efficacy.
Visualizations
Workflow for O/W Cream Formulation and Evaluation.
Antimicrobial Mechanism of Hexamidine Diisethionate.
References
- 1. rheosense.com [rheosense.com]
- 2. nbinno.com [nbinno.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. nbinno.com [nbinno.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. cir-safety.org [cir-safety.org]
- 7. specialchem.com [specialchem.com]
- 8. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 9. irjet.net [irjet.net]
- 10. SOP for Viscosity Testing of Gels – SOP Guide for Pharma [pharmasop.in]
- 11. SOP for pH Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 12. complexgenerics.org [complexgenerics.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Application Notes and Protocols for the Analysis of Hexamidine Diisethionate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of Hexamidine (B1206778) diisethionate in various pharmaceutical and cosmetic formulations. The primary focus is on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose.
Introduction
Hexamidine diisethionate is a cationic antiseptic and preservative agent utilized in a range of topical products for its broad-spectrum antimicrobial activity.[1] Accurate and precise analytical methods are crucial for quality control, formulation development, and stability testing to ensure the safety and efficacy of these products. High-Performance Liquid Chromatography (HPLC) has been established as a rapid, accurate, and precise method for the quantitative determination of Hexamidine diisethionate in diverse formulations, including ointments and ophthalmic solutions.[2]
Analytical Techniques for Hexamidine Diisethionate
While various analytical techniques can be used for the characterization of Hexamidine diisethionate, such as Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), HPLC remains the most practical and widely adopted method for routine quantitative analysis in formulated products.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the determination of Hexamidine diisethionate due to its high sensitivity, specificity, and ability to separate the analyte from complex formulation matrices. Several validated HPLC methods have been reported in the literature.[2][6][7][8]
Key Advantages of HPLC for Hexamidine Diisethionate Analysis:
-
Specificity: Effectively separates Hexamidine diisethionate from other formulation components and potential degradation products.
-
Sensitivity: Capable of detecting and quantifying low concentrations of the analyte.
-
Accuracy and Precision: Provides reliable and reproducible results essential for quality control.
-
Versatility: Adaptable to various formulation types, including aqueous solutions, creams, and ointments.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of a validated HPLC method for the simultaneous determination of Hexamidine diisethionate, Chlorhexidine Digluconate, and p-chlorocresol.[7][8]
Table 1: Linearity Data [7][8]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Hexamidine Diisethionate | 0.10 - 25.00 | Not Specified |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ) [7]
| Analyte | Limit of Detection (LOD) (µg/mL) |
| Hexamidine Diisethionate | 0.02 |
Table 3: Recovery Data in a Commercial Formulation (Cyteal®) [7][8]
| Analyte | Mean Recovery (%) ± SD |
| Hexamidine Diisethionate | 100.43 ± 1.70 |
Experimental Protocols
This section provides a detailed protocol for the analysis of Hexamidine diisethionate in formulations using HPLC.
Protocol 1: HPLC Analysis of Hexamidine Diisethionate in Aqueous Formulations
This protocol is based on a method developed for the simultaneous determination of Hexamidine Diisethionate, Chlorhexidine Digluconate, and p-chlorocresol in formulations like mouthwashes and douches.[7][8]
1. Instrumentation and Chromatographic Conditions:
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: XTerraMSC18, 250mm × 4.6mm, 5µm.[9]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 265 nm for Hexamidine Diisethionate.[8][9]
-
Injection Volume: 10 µL.[9]
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described above.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Hexamidine diisethionate reference standard.
-
Dissolve in 80 mL of a 1:1 mixture of methanol (B129727) and a solution adjusted to pH 3 with ortho-phosphoric acid (Mixture B).[8]
-
Sonicate for 10 minutes to ensure complete dissolution.[8]
-
Make up the volume to 100 mL with Mixture B in a volumetric flask.[8]
-
Sonicate for an additional 5 minutes.[8]
-
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.10 to 25.00 µg/mL).
3. Sample Preparation:
-
For liquid formulations such as mouthwashes or douches, direct analysis may be possible after appropriate dilution with the mobile phase to bring the analyte concentration within the calibration range. No extensive sample pre-treatment or extraction steps may be necessary for colored aqueous formulations.[7][8]
-
For semi-solid formulations like ointments, a suitable extraction procedure will be required. This typically involves dispersing a known amount of the ointment in a suitable solvent, followed by sonication, centrifugation, and filtration to obtain a clear solution for injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Hexamidine diisethionate in the samples by comparing the peak area with the calibration curve.
5. Method Validation:
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is often assessed by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of Hexamidine diisethionate.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Preparation and characterisation of hexamidine salts - UCL Discovery [discovery.ucl.ac.uk]
- 5. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105388243A - Method for measuring hexamidine, chlorhexidine, and salts thereof in cosmetics - Google Patents [patents.google.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for the Use of Hexamidine Diisethionate in Acanthamoeba keratitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexamidine (B1206778) diisethionate in the study of Acanthamoeba keratitis. This document includes summaries of its efficacy, detailed experimental protocols for in vitro and in vivo studies, and visualizations of its proposed mechanism of action and experimental workflows.
Introduction
Acanthamoeba keratitis is a severe, sight-threatening corneal infection caused by the ubiquitous free-living amoeba, Acanthamoeba spp. The organism exists in two forms: a metabolically active trophozoite and a dormant, highly resistant cyst. Effective treatment is challenged by the resilient nature of the cyst form. Hexamidine diisethionate, a cationic antiseptic and a member of the diamidine class of compounds, has demonstrated efficacy against both trophozoites and cysts, making it a valuable tool for research and a component of combination therapies for Acanthamoeba keratitis.[1][2][3] Diamidines are believed to exert their antimicrobial effects by disrupting cell membranes, denaturing cytosolic proteins, and inhibiting DNA synthesis.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of hexamidine diisethionate against Acanthamoeba spp.
Table 1: In Vitro Efficacy of Hexamidine Diisethionate against Acanthamoeba Trophozoites
| Concentration | Effect | Reference |
| 7.5 µg/mL - 31.3 µg/mL | Minimum Trophozoite Amebicidal Concentration (MTAC) | [4] |
| 0.1% (1000 µg/mL) | Used in topical eye drops for treatment | [4][5] |
Table 2: In Vitro Efficacy of Hexamidine Diisethionate against Acanthamoeba Cysts
| Concentration | Effect | Reference |
| 222 µg/mL - 250 µg/mL | Cysticidal Activity | [4] |
| 0.1% (1000 µg/mL) | Used in topical eye drops for treatment | [4][5] |
Proposed Mechanism of Action
While the precise signaling pathways induced by hexamidine diisethionate in Acanthamoeba are not yet fully elucidated, the general mechanism of diamidines involves multiple cellular targets. It is proposed that these cationic compounds interact with the negatively charged components of the amoeba's cell membrane, leading to increased permeability and disruption. Furthermore, diamidines are known to bind to the minor groove of DNA, which can inhibit DNA synthesis and other DNA-dependent processes. Studies on other protozoa, such as Trypanosoma cruzi, have shown that aromatic diamidines can induce an apoptosis-like cell death, characterized by a decrease in mitochondrial membrane potential and DNA fragmentation.[1][6] Although metacaspases, which are caspase-like proteases, have been identified in Acanthamoeba castellanii, their direct activation by hexamidine has not been experimentally confirmed.[7]
Proposed mechanism of Hexamidine Diisethionate in Acanthamoeba.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Susceptibility Testing
1. Trophozoite and Cyst Culture
-
Culture Medium: Acanthamoeba species, such as A. castellanii, can be cultured axenically in Peptone-Yeast Extract-Glucose (PYG) medium.
-
Trophozoite Propagation: Trophozoites are grown in tissue culture flasks at 30°C.
-
Encystment Induction: To induce cyst formation, confluent trophozoite cultures are washed and transferred to a nutrient-deficient medium, such as Neff's encystment medium, and incubated for several days.
2. Cytotoxicity Assays
These assays are used to determine the effect of hexamidine diisethionate on the viability of Acanthamoeba trophozoites and cysts.
-
a) Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the surrounding medium.
-
Protocol:
-
Seed Acanthamoeba trophozoites or cysts in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well).
-
Treat the cells with various concentrations of hexamidine diisethionate for a specified duration (e.g., 2 hours).
-
Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).
-
Incubate at room temperature, protected from light, for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, control, and maximum LDH release wells.[6]
-
-
-
b) Trypan Blue Exclusion Assay
-
Principle: This dye exclusion method identifies non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Treat Acanthamoeba trophozoites or cysts with hexamidine diisethionate at various concentrations for the desired time.
-
Prepare a 0.4% trypan blue solution in phosphate-buffered saline (PBS).
-
Mix a small volume of the cell suspension with an equal volume of the trypan blue solution (1:1 ratio).
-
Incubate at room temperature for 3-5 minutes.
-
Load the mixture onto a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viability: (Number of viable cells / Total number of cells) x 100.[3][8]
-
-
3. Non-Nutrient Agar (B569324) (NNA) with E. coli Plate Assay for Viability
This culture-based assay assesses the ability of treated cysts to excyst and proliferate.
-
Principle: Surviving cysts will excyst into trophozoites, which will then feed on the lawn of Escherichia coli and create visible plaques on the agar.
-
Protocol:
-
Prepare NNA plates by autoclaving 1.5% agar in Page's amoeba saline.
-
Prepare a lawn of E. coli by spreading a heavy suspension of the bacteria onto the surface of the NNA plates.
-
Treat Acanthamoeba cysts with various concentrations of hexamidine diisethionate for a specified period (e.g., 24-48 hours).
-
Wash the treated cysts three times with PBS by centrifugation to remove the drug.
-
Resuspend the cyst pellet in a small volume of saline.
-
Inoculate the center of the E. coli-lawned NNA plates with the treated cyst suspension.
-
Incubate the plates at 30°C and observe daily for up to 14 days for the appearance of trophozoites and plaques.[9][10]
-
Workflow for in vitro testing of Hexamidine Diisethionate.
In Vivo Model of Acanthamoeba keratitis
A rat model is commonly used to study the in vivo efficacy of anti-Acanthamoeba agents.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Infection Protocol:
-
Anesthetize the rats.
-
Induce corneal trauma, for example, by making superficial scratches on the cornea with a sterile needle.
-
Apply a suspension of Acanthamoeba trophozoites (e.g., 1 x 10^6 cells/mL) to the traumatized cornea.
-
Alternatively, an intrastromal injection of the Acanthamoeba suspension can be performed.
-
-
Treatment Protocol:
-
Following infection, topically administer hexamidine diisethionate eye drops (e.g., 0.1% solution) at regular intervals (e.g., hourly for the first few days, then tapered).
-
A control group of infected rats should receive a placebo (e.g., saline).
-
-
Evaluation:
-
Monitor the clinical signs of keratitis daily, such as corneal opacity, ulceration, and inflammation.
-
At the end of the experiment, euthanize the animals and excise the corneas for histopathological analysis to assess the extent of infection and inflammation, and for culture to determine the presence of viable amoebas.[11][12]
-
Workflow for in vivo testing in a rat model of Acanthamoeba keratitis.
Conclusion
Hexamidine diisethionate is a potent anti-Acanthamoeba agent with demonstrated activity against both the trophozoite and cyst stages. The provided protocols offer standardized methods for evaluating its efficacy in both in vitro and in vivo settings. Further research is warranted to fully elucidate the specific molecular signaling pathways in Acanthamoeba that are targeted by hexamidine diisethionate, which could lead to the development of more targeted and effective therapies for Acanthamoeba keratitis.
References
- 1. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host Cells Participate in the In Vitro Effects of Novel Diamidine Analogues against Tachyzoites of the Intracellular Apicomplexan Parasites Neospora caninum and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Off-Label Anti-Amoebic Agents to Suppress Trophozoite Formation of Acanthamoeba spp. on Non-Nutrient Agar Escherichia Coli Plates [mdpi.com]
- 4. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of Drugs against Acanthamoeba Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic activity of aromatic diamidines is related to apoptosis-like death in Trypanosoma cruzi | Parasitology | Cambridge Core [cambridge.org]
- 7. Caspase-like proteins: Acanthamoeba castellanii metacaspase and Dictyostelium discoideum paracaspase, what are their functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga | Semantic Scholar [semanticscholar.org]
- 11. tvst.arvojournals.org [tvst.arvojournals.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Preservative Efficacy of Hexamidine Diisethionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexamidine diisethionate is a cationic antimicrobial agent used as a preservative in a variety of cosmetic and pharmaceutical preparations.[1][2] Its broad spectrum of activity against bacteria, fungi, and yeasts makes it an effective preservative for inhibiting microbial growth in aqueous-based products.[1][3] The maximum authorized concentration in ready-to-use cosmetic preparations is typically 0.1%.[1][3][4][5] To ensure the safety and stability of formulations containing Hexamidine diisethionate, it is crucial to evaluate its preservative efficacy. This document provides detailed protocols for testing the antimicrobial effectiveness of Hexamidine diisethionate, primarily focusing on the Preservative Efficacy Test (Challenge Test) and the determination of Minimum Inhibitory Concentration (MIC).
The protocols outlined are based on established standards such as the United States Pharmacopeia (USP) Chapter <51> Antimicrobial Effectiveness Test and the International Organization for Standardization (ISO) 11930 standard for the evaluation of the antimicrobial protection of a cosmetic product.[6][7][8][9]
Preservative Efficacy Test (Challenge Test)
The Preservative Efficacy Test, or Challenge Test, is the primary method to evaluate the effectiveness of a preservative system in a finished product.[10][11][12] The test involves intentionally inoculating the product with a high concentration of specific microorganisms and then monitoring the microbial population over a period of 28 days to determine the rate of reduction.[6][8]
Experimental Protocol
Objective: To determine if the preservative system in a product containing Hexamidine diisethionate is effective against microbial challenge.
Materials:
-
Product samples containing Hexamidine diisethionate.
-
Sterile, sealed containers for testing.
-
Standardized cultures of challenge microorganisms (see Table 1).
-
Soybean-Casein Digest Agar (B569324) (for bacteria).
-
Sabouraud Dextrose Agar (for fungi).
-
Sterile saline solution (0.9% NaCl).
-
Sterile neutralization broth (to inactivate the preservative during plating).
-
Pipettes, sterile loops, and other standard microbiology laboratory equipment.
Procedure:
-
Preparation of Inoculum:
-
Culture the specified bacterial and fungal strains on appropriate agar media until sufficient growth is achieved.[7][14]
-
Harvest the microorganisms and suspend them in sterile saline to create a stock suspension.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[7]
-
-
Inoculation of Product Samples:
-
Divide the product into five separate sterile containers, one for each challenge microorganism.
-
Inoculate each container with a volume of the microbial suspension that is between 0.5% and 1.0% of the product's volume.[15]
-
The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[15][16]
-
Thoroughly mix the inoculum with the product to ensure uniform distribution.
-
-
Incubation:
-
Sampling and Microbial Enumeration:
-
At specified time intervals (e.g., Day 0, Day 7, Day 14, and Day 28), withdraw a 1g or 1mL aliquot from each container.[6][8]
-
Perform serial dilutions of the aliquot in a validated neutralizing broth to inactivate the Hexamidine diisethionate.
-
Plate the dilutions on the appropriate agar medium (Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).[13]
-
Incubate the plates at the appropriate temperature and duration (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).[13][16]
-
Count the number of colonies and calculate the CFU/mL for each sample at each time point.
-
Data Presentation
The results of the challenge test are typically presented as the log reduction in microbial count from the initial inoculum level.
Table 1: Challenge Test Microorganisms
| Microorganism | Type | ATCC Strain No. |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 6538 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 9027 |
| Escherichia coli | Gram-negative Bacteria | 8739 |
| Candida albicans | Yeast | 10231 |
| Aspergillus brasiliensis | Mold | 16404 |
Table 2: Sample Data Table for Challenge Test Results (Log Reduction)
| Time Interval | S. aureus (Log Reduction) | P. aeruginosa (Log Reduction) | E. coli (Log Reduction) | C. albicans (Log Reduction) | A. brasiliensis (Log Reduction) |
|---|---|---|---|---|---|
| Day 0 | 0 | 0 | 0 | 0 | 0 |
| Day 7 | |||||
| Day 14 |
| Day 28 | | | | | |
Acceptance Criteria
The acceptance criteria for preservative efficacy can vary based on the regulatory standard (e.g., USP 51, ISO 11930) and the product category.
Table 3: Example Acceptance Criteria (based on USP <51> for Category 1 Products - Injections)
| Microorganism | Day 7 | Day 14 | Day 28 |
|---|---|---|---|
| Bacteria | ≥ 1.0 log reduction | ≥ 3.0 log reduction | No increase from Day 14 |
| Yeast & Molds | No increase | No increase | No increase |
"No increase" is defined as not more than a 0.5 log₁₀ unit increase from the previous value.[15]
Experimental Workflow Diagram
References
- 1. HEXAMIDINE DIISETHIONATE - Ataman Kimya [atamanchemicals.com]
- 2. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. researchgate.net [researchgate.net]
- 5. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microchemlab.com [microchemlab.com]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. njccwei.com [njccwei.com]
- 16. asean.org [asean.org]
Troubleshooting & Optimization
Hexamidine Diisethionate in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hexamidine (B1206778) diisethionate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My hexamidine diisethionate solution has turned cloudy/precipitated. What is the likely cause?
A1: Cloudiness or precipitation in your hexamidine diisethionate solution can be attributed to several factors:
-
pH Level: Hexamidine diisethionate has poor solubility at high pH levels. The optimal pH range for both solubility and chemical stability is between 3.0 and 6.0[1]. Above this range, the compound is not only less stable but also less soluble.
-
Low Temperature: The solubility of hexamidine diisethionate in pure water is moderate and temperature-dependent. At 20°C, its saturation concentration is only about 3.5%[1]. If a solution is prepared at a higher temperature and then cooled, precipitation may occur.
-
Interaction with Anionic Components: As a cationic molecule, hexamidine can interact with anionic components in your formulation (e.g., certain polymers, surfactants, or salts from buffers like phosphate) to form sparingly soluble salts, leading to precipitation[1].
Q2: I am observing a loss of potency in my aqueous formulation. What could be the reason?
A2: Loss of potency is typically due to chemical degradation, with hydrolysis of the amidine functional groups being the primary pathway. The rate of this degradation is highly dependent on the pH of your solution:
-
Alkaline Conditions (pH > 6.0): The amidine groups undergo rapid hydrolysis. This degradation is accelerated at higher temperatures (e.g., 42°C) and can occur within a few weeks[1].
-
Acidic Conditions (pH < 3.0): Gradual hydrolysis of the amidine groups can also occur, leading to a slow loss of active ingredient over time[1].
-
Optimal pH (3.0 - 6.0): Within this range, the molecule exhibits the greatest chemical stability in aqueous solutions[1].
Q3: What are the primary degradation products of hexamidine diisethionate in aqueous solutions?
A3: The primary degradation pathway for hexamidine diisethionate is the hydrolysis of its two amidine functional groups. This reaction converts the amidines into the corresponding amides, yielding 4,4'-(Hexane-1,6-diylbis(oxy))dibenzamide and releasing ammonia.
Q4: How can I improve the stability and solubility of hexamidine diisethionate in my aqueous formulation?
A4: To enhance stability and solubility, consider the following strategies:
-
pH Adjustment: The most critical factor is to adjust and maintain the pH of your solution within the optimal range of 3.0 to 6.0 using appropriate acids, bases, or buffer systems[1].
-
Co-solvents: The use of certain co-solvents can significantly improve solubility. Mixtures of water with short-chain C4 to C5 alkanediols or 1,3-propanediol (B51772) have been shown to be particularly effective solvents[1].
-
Temperature Control: When preparing solutions, gentle heating can be used to aid dissolution. For long-term storage, adhere to recommended temperature conditions and avoid excessive heat, especially if the pH is outside the optimal range.
Q5: Is hexamidine diisethionate sensitive to light?
A5: Hexamidine diisethionate is generally considered stable under typical storage conditions, including in the presence of light[2]. However, for regulatory purposes and to ensure product quality over its shelf-life, a formal photostability study as per ICH Q1B guidelines is recommended, especially for new formulations. One study found that it was not a photosensitizer in rabbits[3].
Quantitative Stability Data
The following tables summarize the stability of hexamidine diisethionate under various conditions.
Table 1: Stability of Hexamidine Diisethionate (HEX D) in Water at 32 ± 1°C
| Time (hours) | % Recovery (Mean ± S.D.) |
| 0 | 100.0 |
| 24 | 86.1 ± 3.6 |
| 48 | 80.7 ± 6.5 |
| 72 | 83.7 ± 1.5 |
| 96 | 82.5 ± 3.8 |
| 120 | 82.6 ± 4.4 |
(Data sourced from Parisi et al. The study notes that after an initial loss at 24 hours, no further significant degradation was observed up to 120 hours under these specific conditions.)
Table 2: pH-Dependent Stability Profile of Hexamidine Diisethionate in Aqueous Solution
| pH Range | Stability Observation at Elevated Temperature (>20°C) |
| < 3.0 | Gradual hydrolysis of the amidine group observed. |
| 3.0 - 6.0 | Chemically stable; optimal range for aqueous solutions[1]. |
| > 6.0 | Rapid hydrolysis of the amidine group occurs within weeks, especially at elevated temperatures (e.g., 42°C)[1]. |
(This table is a qualitative summary based on data from patent WO2017060173A1, which indicates a clear correlation between pH and stability.)
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method for Hexamidine Diisethionate
This method is adapted from a validated procedure for the analysis of hexamidine diisethionate.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be within the stable range for the analyte, such as pH 4-5) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV absorption maximum for hexamidine diisethionate should be determined (typically around 264 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a reference standard of known concentration. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
1. Acid and Base Hydrolysis:
-
Prepare solutions of hexamidine diisethionate (e.g., 1 mg/mL) in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).
-
Store the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at various time points.
-
Neutralize the samples before HPLC analysis to prevent further degradation and protect the analytical column.
-
-
2. Oxidative Degradation:
-
Prepare a solution of hexamidine diisethionate in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for up to 24 hours, monitoring for degradation.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
3. Thermal Degradation:
-
Expose solid hexamidine diisethionate powder to dry heat (e.g., 80°C) for a specified duration.
-
Also, subject an aqueous solution of the compound (at a stable pH, e.g., 4.5) to the same thermal stress.
-
Analyze the samples at various time points. A control sample stored at room temperature should be analyzed concurrently.
-
-
4. Photostability Testing (as per ICH Q1B):
-
Expose the solid drug substance and a solution in a transparent container to a light source that provides both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples for degradation.
-
Visualizations
Caption: Hydrolysis degradation pathway of Hexamidine Diisethionate.
Caption: Troubleshooting workflow for Hexamidine Diisethionate stability.
References
Technical Support Center: Overcoming Hexamidine Diisethionate Solubility Challenges
For researchers, scientists, and drug development professionals, navigating the experimental use of Hexamidine (B1206778) diisethionate can present challenges, primarily related to its solubility. This guide provides practical troubleshooting advice and detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving Hexamidine diisethionate?
A1: Hexamidine diisethionate, an organic salt, is soluble in water and generally insoluble in organic solvents.[1] For experimental purposes, it is sparingly soluble in water and slightly soluble in ethanol.[2] Dimethyl sulfoxide (B87167) (DMSO) has been shown to be a highly effective solvent, followed by propylene (B89431) glycol, glycerol, and methanol.[3]
Q2: I'm observing precipitation when I add my Hexamidine diisethionate stock solution to my cell culture medium. What could be the cause?
A2: Precipitation in cell culture media can occur for a few reasons. If your stock solution is prepared in DMSO, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid toxicity and precipitation.[4] Additionally, phosphate-buffered saline (PBS), a common component of cell culture systems, can cause precipitation due to the interaction of phosphate (B84403) ions with hexamidine cations.[3] Consider using alternative buffering systems like HEPES if precipitation in PBS is a persistent issue.
Q3: How does pH affect the solubility of Hexamidine diisethionate?
A3: The solubility of Hexamidine diisethionate is pH-dependent. Its antimicrobial activity is optimal between pH 5 and 9.[5] The solubility in water is notably higher than in PBS at a pH of 7.4.[3] This is because the amidino group of hexamidine has a pKa of 11, and a lower pH environment increases its ionization, thereby enhancing solubility.[3]
Q4: Can I heat the solution to aid in dissolving Hexamidine diisethionate?
A4: Yes, gentle heating can be used to facilitate the dissolution of Hexamidine diisethionate in aqueous solutions.[6] When preparing a stock solution in a propylene glycol solution, preheating the water to 80°C is a recommended method.[6] Always allow the solution to cool to room temperature before use in cellular assays.
Q5: Are there any additives that can improve the solubility of Hexamidine diisethionate in water?
A5: Co-solvents can significantly enhance solubility. Mixtures of water with short-chain C4 to C5 alkanediols or 1,3-propanediol (B51772) have been shown to be particularly effective.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer (e.g., PBS) | - Low solubility at neutral pH.- Interaction with phosphate ions.[3] | - Lower the pH of the buffer (ideally between 5 and 7).- Reduce the concentration of the phosphate buffer.- Consider switching to a non-phosphate buffer system (e.g., HEPES, Tris).- Prepare a more concentrated stock in a suitable solvent (like DMSO) and dilute it further in the aqueous buffer just before use, ensuring vigorous mixing. |
| Cloudiness or Precipitation in Cell Culture Media | - High final concentration of organic solvent (e.g., DMSO).- Interaction with media components (e.g., salts, proteins).- Temperature shock. | - Ensure the final concentration of the organic solvent is minimal (ideally ≤ 0.1% for long-term culture).- Prepare a more dilute stock solution to minimize the volume of organic solvent added.- Add the stock solution to the media dropwise while stirring.- Warm the cell culture media to 37°C before adding the Hexamidine diisethionate stock solution. |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect your stock solution for any undissolved particles before each use. If necessary, briefly sonicate or vortex the solution.- Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature).- Ensure the pH of your experimental solutions is within the optimal range for Hexamidine diisethionate stability (pH 5-9).[5] |
| Difficulty Dissolving the Powder | - High hydrophobicity of the free base.- Insufficient agitation or time. | - Ensure you are using Hexamidine diisethionate salt, which is more water-soluble than the free base.[7][8] - Use a magnetic stirrer or vortex to provide adequate agitation.- Gently warm the solvent while dissolving.[6] |
Data Presentation
Table 1: Solubility of Hexamidine Diisethionate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble[2] | [2] |
| Ethanol (96%) | Slightly soluble[2] | [2] |
| Methylene Chloride | Practically insoluble[2] | [2] |
| Dimethyl Sulfoxide (DMSO) | High | [3] |
| Propylene Glycol | Soluble | [3] |
| Glycerol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Phosphate-Buffered Saline (PBS) | Slightly soluble[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Hexamidine Diisethionate Stock Solution in DMSO
Materials:
-
Hexamidine diisethionate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh out the required amount of Hexamidine diisethionate powder using an analytical balance. The molecular weight of Hexamidine diisethionate is 606.71 g/mol . For 1 mL of a 10 mM stock solution, you will need 6.067 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 0.1% (w/v) Hexamidine Diisethionate Antiseptic Solution
This protocol is adapted from a guide for preparing a Hexamidine antiseptic solution.[9]
Materials:
-
Hexamidine diisethionate powder (0.10 g)
-
Ethanol (96%) (15.0 mL)
-
Sodium acetate (B1210297) (0.82 g)
-
Glacial acetic acid (0.60 g)
-
Purified water
-
Beakers
-
100 mL volumetric flask or graduated cylinder
-
Stirring rod or magnetic stirrer
-
pH meter
Methodology:
-
Prepare the Acetate Buffer:
-
In a beaker, dissolve 0.82 g of sodium acetate in approximately 50 mL of purified water.
-
Slowly add 0.60 g of glacial acetic acid while stirring.
-
Mix until a clear solution is obtained. The pH should be approximately 4.7-4.8.
-
-
Dissolve the Active Ingredient:
-
In a separate beaker, add 0.10 g of Hexamidine diisethionate to 15.0 mL of 96% ethanol.
-
Stir continuously until the Hexamidine diisethionate is fully dissolved, resulting in a clear solution.
-
-
Combine the Solutions:
-
Slowly add the ethanol-hexamidine solution to the acetate buffer while continuously stirring.
-
-
Adjust to Final Volume:
-
Transfer the combined solution to a 100 mL volumetric flask or graduated cylinder.
-
Rinse the beakers with a small amount of purified water and add the rinses to the flask.
-
Add purified water to bring the final volume to 100.0 mL.
-
-
Final Mixing and pH Check:
-
Mix the solution gently but thoroughly.
-
Measure the final pH; it should be in the range of 4.7-4.9. Adjust with small amounts of acetic acid or sodium acetate if necessary.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Hexamidine diisethionate - CD Formulation [formulationbio.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cir-safety.org [cir-safety.org]
- 6. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 7. yihuipharm.com [yihuipharm.com]
- 8. specialchem.com [specialchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Hexamidine Diisethionate & Microbial Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for microbial resistance to Hexamidine (B1206778) Diisethionate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine Diisethionate and what is its spectrum of activity?
Hexamidine diisethionate is a cationic antiseptic and preservative agent belonging to the diamidine chemical class. It exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2][3] Its mechanism of action is primarily through the disruption of microbial cell membranes.[1]
Q2: Is there evidence of widespread microbial resistance to Hexamidine Diisethionate?
Currently, there is a lack of extensive, published studies specifically documenting the development of high-level microbial resistance to Hexamidine Diisethionate through mechanisms such as serial passage experiments. However, the potential for resistance exists, primarily through the acquisition of genes that encode for efflux pumps.
Q3: What are the likely mechanisms of resistance to Hexamidine Diisethionate?
The most probable mechanism of resistance to Hexamidine Diisethionate is through the action of multidrug efflux pumps. Specifically, the qac (quaternary ammonium (B1175870) compound) and smr (small multidrug resistance) genes are known to confer resistance to a variety of cationic compounds, including diamidines like hexamidine.[2][3][4] These genes encode for proteins that actively transport these antimicrobial agents out of the bacterial cell, preventing them from reaching their target.
Q4: Is there a risk of cross-resistance between Hexamidine Diisethionate and other antimicrobials?
Yes, the presence of efflux pumps encoded by genes like qacA/B can lead to cross-resistance.[4][5] These pumps can expel a wide range of substrates, including other antiseptics (like chlorhexidine) and some antibiotics. Therefore, a microbe that acquires these genes may exhibit reduced susceptibility to multiple antimicrobial agents.
Troubleshooting Guides
Problem: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of Hexamidine Diisethionate for my microbial cultures over time.
-
Possible Cause 1: Selection for a resistant subpopulation. Your experimental conditions may be inadvertently selecting for a subpopulation of microbes that has a higher intrinsic tolerance to hexamidine.
-
Troubleshooting Steps:
-
Isolate and re-test: Isolate single colonies from the cultures exhibiting a higher MIC and re-determine the MIC to confirm the phenotype.
-
Genetic analysis: Screen the isolates for the presence of known resistance genes, such as qacA/B and smr, using PCR.
-
Serial passage experiment: Conduct a controlled serial passage experiment (see Experimental Protocols section) to determine if the resistance is stable and to quantify the potential for further increases in MIC.
-
-
Possible Cause 2: Biofilm formation. Microbes growing in a biofilm can exhibit increased tolerance to antimicrobial agents.
-
Troubleshooting Steps:
-
Microscopy: Visually inspect your culture vessels for the presence of biofilms.
-
Biofilm-specific assays: Use crystal violet staining or other quantitative methods to assess biofilm formation in your cultures.
-
Compare planktonic vs. biofilm MICs: Determine the MIC for planktonic (free-floating) cells and compare it to the MIC required to inhibit or eradicate the biofilm.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Hexamidine Diisethionate against various microorganisms.
Disclaimer: The following table is a compilation of illustrative MIC ranges based on the described antimicrobial spectrum of Hexamidine Diisethionate. Actual MICs can vary depending on the specific strain, culture conditions, and testing methodology.
| Microorganism | Type | Illustrative MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 10 |
| Streptococcus pyogenes | Gram-positive bacteria | 2 - 16 |
| Escherichia coli | Gram-negative bacteria | 8 - 64 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 16 - 128 |
| Candida albicans | Yeast | 4 - 32 |
| Aspergillus niger | Fungus | 32 - 256 |
Table 2: Hypothetical Results of a Serial Passage Experiment.
Disclaimer: This table presents hypothetical data to illustrate the expected outcome of a serial passage experiment where resistance develops. No specific published data of this nature for Hexamidine Diisethionate was identified.
| Passage Number | Hexamidine Diisethionate Concentration (µg/mL) | Observed MIC (µg/mL) | Fold Increase in MIC |
| 0 | 0 (Initial) | 4 | 1 |
| 5 | 2 | 8 | 2 |
| 10 | 4 | 16 | 4 |
| 15 | 8 | 32 | 8 |
| 20 | 16 | 32 | 8 |
| 25 | 16 | 64 | 16 |
| 30 | 32 | 64 | 16 |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Materials:
-
Hexamidine diisethionate stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of Hexamidine diisethionate in the broth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbes in broth without hexamidine) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of Hexamidine diisethionate that completely inhibits visible growth.[6]
-
2. Serial Passage Experiment to Assess Resistance Development
This protocol is designed to assess the potential for microorganisms to develop resistance to Hexamidine diisethionate upon repeated exposure.[7][8]
-
Materials:
-
Materials for MIC determination
-
Additional sterile culture tubes and broth
-
-
Procedure:
-
Determine the baseline MIC of Hexamidine diisethionate for the starting microbial culture.
-
In a parallel experiment, grow the culture in a sub-inhibitory concentration of hexamidine (e.g., 0.5 x MIC).
-
After incubation, take an aliquot from the well with the highest concentration of hexamidine that still permits growth and use it to inoculate a new series of dilutions for a subsequent MIC determination.
-
Repeat this process for a set number of passages (e.g., 30).
-
Monitor and record the MIC at each passage to observe any trends in increasing resistance.
-
Visualizations
References
- 1. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hexamidine Diisethionate Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of hexamidine (B1206778) diisethionate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of hexamidine diisethionate?
A1: The primary known degradation products, often referred to as impurities, of hexamidine diisethionate are listed in the European Pharmacopoeia (EP). These include Impurity A, B, C, and D.[1] Their chemical identities are summarized in the table below.
Table 1: Key Degradation Products of Hexamidine Diisethionate
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Hexamidine Diisethionate | 4,4'-[hexane-1,6-diylbis(oxy)]bis[benzenecarboximidamide] bis(2-hydroxyethanesulfonate) | C24H38N4O10S2 | 606.71 |
| Impurity A | 4-[[6-(4-Carbamimidoylphenoxy)hexyl]oxy]benzamide | C20H25N3O3 | 355.44 |
| Impurity B | Ethyl 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]-benzimidoate | C22H29N3O3 | 383.49 |
| Impurity C | 4-Imino-9,16-dioxa-3-azatricyclo[15.2.2.25,8]tricosa-1(19),2,5,7,17,20,22-heptaen-2-amine | C20H23N3O2 | 337.42 |
| Impurity D | Ethyl 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzoate | C22H28N2O4 | 384.48 |
Q2: What is a forced degradation study and why is it important for hexamidine diisethionate?
A2: A forced degradation study, or stress testing, is a process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing. These conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress. This is crucial for:
-
Identifying potential degradation products: It helps to uncover impurities that may form under various storage and handling conditions.
-
Elucidating degradation pathways: Understanding how the molecule degrades helps in developing more stable formulations.
-
Developing stability-indicating analytical methods: The data from these studies are essential for creating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
Q3: What is the general degradation pathway for hexamidine diisethionate?
A3: The degradation of hexamidine diisethionate likely involves the hydrolysis of the amidine functional groups. The amidine group is susceptible to hydrolysis, which can lead to the formation of the corresponding amide (Impurity A) and carboxylic acid derivatives. The exact degradation pathway will depend on the specific stress conditions applied. For instance, acid or base catalysis will significantly influence the rate and products of hydrolysis.
Below is a logical diagram illustrating the general workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation of Hexamidine Diisethionate
This protocol outlines the conditions for stress testing of hexamidine diisethionate. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours |
| Oxidation | 3% H2O2 | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV light (254 nm) and visible light | Room Temperature | 7 days |
Methodology:
-
Sample Preparation: Prepare a stock solution of hexamidine diisethionate in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: For each condition, mix the stock solution with the specified reagent or expose it to the indicated condition. For the control, use the stock solution without any stress agent.
-
Neutralization (for hydrolysis): After the specified duration for acid and base hydrolysis, neutralize the samples to prevent further degradation before analysis. Use an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is a general HPLC method that can be used as a starting point for the analysis of hexamidine diisethionate and its degradation products. Method optimization and validation are required for specific applications.
Table 3: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of hexamidine diisethionate.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary interactions with residual silanols on the column.
-
Solution: Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to block the active sites on the silica. Ensure the pH of the mobile phase is appropriate for the analyte.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause 3: Extracolumn band broadening.
-
Solution: Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column equilibration.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
-
Problem 3: Co-elution of Impurities with the Main Peak or Each Other
-
Possible Cause 1: Insufficient chromatographic resolution.
-
Solution 1 (Mobile Phase): Modify the gradient slope. A shallower gradient will provide more time for separation. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different pH values of the aqueous phase.
-
Solution 2 (Stationary Phase): Try a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).
-
Below is a troubleshooting workflow for HPLC analysis.
References
Technical Support Center: Mitigating Skin Irritation in Topical Formulations with Hexamidine Diisethionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation issues that may be encountered during the formulation and testing of topical products containing Hexamidine diisethionate.
Troubleshooting Guide
This guide offers solutions to common problems observed during the experimental phase of formulating with Hexamidine diisethionate.
Problem 1: Unexpectedly high cytotoxicity in in vitro skin models (e.g., Reconstructed Human Epidermis).
-
Possible Cause: The concentration of Hexamidine diisethionate may be too high for the specific cell type or model system. While approved up to 0.1% in cosmetics, in vitro models can be more sensitive.[1][2]
-
Solution:
-
Concentration Optimization: Perform a dose-response study to determine the optimal non-cytotoxic concentration of Hexamidine diisethionate in your specific formulation and in vitro model.
-
Vehicle Control: Ensure the vehicle (base formulation without Hexamidine diisethionate) is non-irritating to the cells. The vehicle itself can contribute to cytotoxicity.
-
Incorporate Soothing Agents: Add well-known anti-inflammatory and soothing ingredients to the formulation to counteract potential irritation.
-
Problem 2: Observation of erythema (redness) or edema (swelling) in animal or human patch testing, even at concentrations below 0.1%.
-
Possible Cause 1: Individual Sensitivity: Some subjects may have a predisposition to sensitivity to cationic compounds.[1]
-
Solution 1:
-
Subject Screening: If possible, pre-screen subjects for known sensitivities to similar ingredients.
-
Formulation pH: Ensure the final formulation pH is within the optimal range for skin compatibility (typically between 4.5 and 6.0). An inappropriate pH can exacerbate irritation.
-
-
Possible Cause 2: Formulation Incompatibility: Other ingredients in the formulation may be interacting with Hexamidine diisethionate to increase its irritation potential.
-
Solution 2:
-
Ingredient Review: Evaluate the full ingredient list for known irritants (e.g., certain surfactants, high concentrations of glycols).
-
Compatibility Studies: Test the irritation potential of the base formulation without Hexamidine diisethionate and of Hexamidine diisethionate in a simple aqueous solution to isolate the source of irritation.
-
-
Possible Cause 3: Disrupted Skin Barrier: The test subjects (animal or human) may have a compromised skin barrier, leading to increased penetration and irritation.
-
Solution 3:
Problem 3: Inconsistent or non-reproducible irritation results between experimental batches.
-
Possible Cause: Variability in the formulation process, such as mixing time, temperature, or order of ingredient addition.
-
Solution:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the formulation manufacturing process.
-
Quality Control: Implement quality control checks at critical steps of the formulation process, including pH measurement and viscosity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of skin irritation associated with Hexamidine diisethionate?
A1: As a cationic molecule, Hexamidine diisethionate can interact with the negatively charged components of the skin's surface, including proteins and lipids of the stratum corneum. This interaction can disrupt the skin barrier, leading to increased permeability and the potential for an inflammatory response.
Q2: At what concentration is Hexamidine diisethionate generally considered non-irritating?
A2: In cosmetic formulations, Hexamidine diisethionate is approved for use up to 0.1%.[1][2] Clinical studies on human subjects at this concentration have shown no primary irritation or sensitization.[1] However, irritation can occur at higher concentrations or in individuals with sensitive skin. A 40% solution applied to a large surface area in rats produced slight erythema and edema.[1]
Q3: What types of ingredients can be incorporated into a formulation to mitigate potential skin irritation from Hexamidine diisethionate?
A3:
-
Anti-inflammatory Agents: Ingredients like bisabolol and licorice extract (glycyrrhetinic acid) can help soothe the skin and reduce inflammatory responses.[8][9][10][11]
-
Barrier-Enhancing Lipids: A combination of ceramides, cholesterol, and fatty acids in an optimal ratio can help to reinforce the skin's natural barrier, making it more resilient to potential irritants.[3][4][5][6][7]
-
Humectants: Ingredients such as glycerin and hyaluronic acid can help maintain skin hydration, which is crucial for a healthy skin barrier.
-
Polymers: Certain polymers can form a protective film on the skin, potentially reducing the direct contact of Hexamidine diisethionate with the skin surface.
Q4: How can I quantitatively assess the irritation potential of my Hexamidine diisethionate formulation in vitro?
A4: The OECD Test Guideline 439 describes an in vitro skin irritation test using Reconstructed Human Epidermis (RhE) models.[12][13][14][15] The primary endpoints are:
-
Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to the negative control indicates irritation.[16][17][18][19]
-
Release of Inflammatory Cytokines: Measurement of pro-inflammatory markers such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in the culture medium can provide a quantitative measure of the inflammatory response.[20][21][22][23][24]
Quantitative Data Summary
The following tables summarize key data related to the safety and irritation potential of Hexamidine diisethionate.
Table 1: In Vivo Irritation and Sensitization Data for Hexamidine Diisethionate
| Test Type | Species | Concentration | Results | Reference |
| Clinical Test | Human | 0.10% | No primary irritation, inflammation, or sensitization in 200 subjects. | [1] |
| Guinea Pig Maximization | Guinea Pig | Not specified | No dermal reactions. | [1] |
| Dermal Application | Rabbit (abraded skin) | 0.10% | Slight erythema in 1 out of 11 animals. | [1] |
| Dermal Application | Rat | 40% | Slight erythema, slight edema, and scabbing in some animals. | [1] |
Table 2: Recommended Use Levels and Safety Information
| Parameter | Recommendation/Finding | Reference |
| Cosmetic Use Level (EU) | Up to 0.1% in leave-on and rinse-off products. | [2] |
| Photosensitization | Not a photosensitizer in albino rabbits. | [1] |
| Mutagenicity | Not mutagenic in bacterial reverse mutagenicity assay. | [1] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
-
Model Preparation: Utilize commercially available RhE models (e.g., EpiDerm™, EpiSkin™). Culture the tissues according to the manufacturer's instructions to ensure they are viable and have a functional stratum corneum.
-
Test Substance Application:
-
Apply a defined amount (e.g., 50 µL for liquids or 25 mg for solids) of the Hexamidine diisethionate formulation directly to the surface of the RhE tissue.
-
Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After incubation, thoroughly rinse the test substance from the tissue surface with a buffered saline solution.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for approximately 3 hours to allow viable cells to reduce the MTT into formazan (B1609692) crystals.
-
Extract the formazan using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the extract using a spectrophotometer (typically at 570 nm).
-
Calculate cell viability as a percentage relative to the negative control. A viability of ≤ 50% is generally classified as irritating.[12][15][16]
-
-
Cytokine Analysis (ELISA):
-
Collect the culture medium from the post-incubation step.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of IL-1α, IL-6, and IL-8.
-
A significant increase in cytokine release compared to the negative control indicates an inflammatory response.
-
-
Visualizations
References
- 1. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. cosrx.com [cosrx.com]
- 4. 2250.care [2250.care]
- 5. Barrier Care Is the Trend That’s Not Going Anywhere In 2026 [americasbeautyshow.com]
- 6. wortheecosmetics.com [wortheecosmetics.com]
- 7. 2250.care [2250.care]
- 8. Cosmetic Benefits of Natural Ingredients - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. korelu.de [korelu.de]
- 10. carmellcosmetics.com [carmellcosmetics.com]
- 11. researchgate.net [researchgate.net]
- 12. iivs.org [iivs.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. senzagen.com [senzagen.com]
- 16. x-cellr8.com [x-cellr8.com]
- 17. iivs.org [iivs.org]
- 18. Skin Irritation Test (MTT ET-50) | Mattek Corporation [mattek.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. episkin.com [episkin.com]
- 22. researchgate.net [researchgate.net]
- 23. iivs.org [iivs.org]
- 24. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hexamidine Diisethionate for Preservative Efficacy
Welcome to the technical support center for Hexamidine Diisethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing Hexamidine Diisethionate as a preservative in your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Hexamidine Diisethionate as a preservative?
A1: The recommended concentration for Hexamidine Diisethionate as a preservative in cosmetic and pharmaceutical formulations typically ranges from 0.01% to 0.1%.[1] For specific antimicrobial action on the skin, a concentration of 0.1% is often used.[1] The final concentration should be determined based on preservative efficacy testing (PET) for your specific formulation.
Q2: What is the antimicrobial spectrum of Hexamidine Diisethionate?
A2: Hexamidine Diisethionate is a broad-spectrum antimicrobial agent effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds.[2] It is effective against common spoilage organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[3]
Q3: How do I dissolve Hexamidine Diisethionate in my formulation?
A3: Hexamidine Diisethionate is a water-soluble crystalline powder.[2][3] However, its solubility can be limited in cold water. To improve dissolution, it is recommended to add it to water preheated to 80°C with stirring. Alternatively, it can be dissolved in glycols, such as propylene (B89431) glycol, and then added to the aqueous phase of your formulation. It is practically insoluble in oils and fats.
Q4: Are there any known incompatibilities with Hexamidine Diisethionate?
A4: Yes, Hexamidine Diisethionate is a cationic molecule, which can lead to incompatibilities with anionic ingredients.[4] Strong interactions can occur with anionic surfactants (e.g., sulfates) and anionic polymers (e.g., carbomers, xanthan gum), potentially leading to precipitation or a reduction in preservative efficacy.[1][5] It is crucial to evaluate the compatibility of Hexamidine Diisethionate with all ingredients in your formulation.
Q5: What is the optimal pH range for the efficacy of Hexamidine Diisethionate?
A5: The efficacy of cationic preservatives like Hexamidine Diisethionate can be pH-dependent. Generally, they are more effective in a slightly acidic to neutral pH range.[6][7] It is advisable to test the efficacy of your preservative system at the final pH of your product. A compatible pH range is often cited as 3-8.[4]
Data Presentation
Table 1: Recommended Concentration of Hexamidine Diisethionate
| Application | Recommended Concentration (%) |
| Preservative in cosmetics and personal care products | 0.03% - 0.1%[1] |
| Antimicrobial agent for topical applications | 0.1%[1] |
Table 2: Antimicrobial Spectrum and Minimum Inhibitory Concentrations (MICs)
The following table provides an overview of the antimicrobial spectrum of Hexamidine Diisethionate. Please note that MIC values can vary depending on the specific strain and testing conditions. It is recommended to perform your own MIC testing for the microorganisms relevant to your product.
| Microorganism | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data not readily available in reviewed literature. In one study, a 0.05% solution showed antimicrobial activity after 1 minute of incubation.[6] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Generally higher MICs compared to other bacteria. A 0.05% solution required 24 hours to eradicate the organism in one study.[6] |
| Escherichia coli | Gram-negative Bacteria | Effective against E. coli.[2] Specific MIC data is limited in the reviewed literature. |
| Candida albicans | Yeast | A 0.05% solution demonstrated efficacy after 1 minute of incubation in a study.[6] |
| Aspergillus brasiliensis | Mold | Effective against A. brasiliensis.[3] Specific MIC data is limited in the reviewed literature. |
Troubleshooting Guides
Issue 1: The product fails the Preservative Efficacy Test (PET).
This is a critical issue that requires a systematic approach to identify the root cause.
Possible Causes & Solutions:
-
Insufficient Concentration:
-
Verify: Double-check your calculations and the concentration of Hexamidine diisethionate in the final formulation.
-
Solution: Incrementally increase the concentration within the recommended range (up to 0.1%) and repeat the PET.
-
-
Incompatibility with Formulation Ingredients:
-
Verify: Review your formulation for anionic ingredients such as carbomers, anionic surfactants (e.g., sodium lauryl sulfate), or certain natural gums.[1][5]
-
Solution:
-
Replace the anionic ingredient with a non-ionic or cationic alternative.
-
If the anionic ingredient is essential, consider adding a solubilizer or adjusting the order of addition to prevent interaction.
-
Incorporate a preservative booster that is compatible with your system.
-
-
-
pH of the Formulation:
-
High Microbial Load in Raw Materials:
-
Verify: Test your raw materials, especially water, for microbial contamination.
-
Solution: Use high-purity, low-bioburden raw materials. Implement appropriate sanitation procedures for your manufacturing equipment.
-
-
Binding to Packaging Material:
-
Verify: Some preservatives can adsorb to certain types of plastic packaging, reducing their effective concentration in the product.
-
Solution: Conduct stability testing of the final product in its intended packaging to ensure the preservative concentration remains effective over the shelf life.
-
Issue 2: Hexamidine diisethionate does not dissolve completely.
Possible Causes & Solutions:
-
Incorrect Dissolution Method:
-
Verify: Review your manufacturing procedure.
-
Solution:
-
Dissolve Hexamidine diisethionate in the water phase preheated to 80°C under constant stirring.
-
Alternatively, create a pre-solution in a suitable solvent like propylene glycol before adding it to the main batch.
-
-
-
Supersaturation:
-
Verify: Check if the concentration of Hexamidine diisethionate exceeds its solubility limit in your formulation's aqueous phase.
-
Solution: Adjust the concentration or the solvent system to ensure complete dissolution.
-
Experimental Protocols
Preservative Efficacy Test (PET) / Challenge Test
This protocol is a generalized procedure based on common industry standards like USP <51> and ISO 11930.[3][4]
Objective: To evaluate the effectiveness of the preservative system in a cosmetic or pharmaceutical product by challenging it with a known concentration of microorganisms.
Materials:
-
Test product
-
Sterile containers
-
Standardized microbial cultures (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)
-
Sterile saline solution
-
Appropriate growth media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Inoculation of the Product: Inoculate separate samples of the test product with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
Incubation: Store the inoculated product samples at a specified temperature (e.g., 20-25°C) and protected from light for the duration of the test (typically 28 days).
-
Sampling and Plating: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each inoculated product. Perform serial dilutions in a suitable neutralizer broth and plate onto the appropriate agar medium.
-
Enumeration: Incubate the plates under appropriate conditions and count the number of colonies to determine the concentration of viable microorganisms (CFU/mL or CFU/g).
-
Evaluation: Compare the results to the acceptance criteria defined in the relevant standard (e.g., USP <51> or ISO 11930). The criteria typically specify the required log reduction of bacteria and no increase in yeast and mold counts over the testing period.
Minimum Inhibitory Concentration (MIC) Test
Objective: To determine the lowest concentration of Hexamidine diisethionate that will inhibit the visible growth of a microorganism.
Materials:
-
Hexamidine diisethionate stock solution
-
Standardized microbial culture
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Test Substance: Prepare a series of two-fold dilutions of the Hexamidine diisethionate stock solution in the growth medium in the wells of a microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include positive controls (medium with inoculum, no Hexamidine diisethionate) and negative controls (medium only).
-
Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of Hexamidine diisethionate at which there is no visible growth (turbidity) of the microorganism.
Visualizations
Caption: Troubleshooting workflow for a failed Preservative Efficacy Test (PET).
Caption: Key factors influencing the preservative efficacy of Hexamidine Diisethionate.
References
- 1. mdpi.com [mdpi.com]
- 2. scsformulate.co.uk [scsformulate.co.uk]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. certified-laboratories.com [certified-laboratories.com]
- 5. researchgate.net [researchgate.net]
- 6. essentiallynatural.co.za [essentiallynatural.co.za]
- 7. kblcosmetics.com [kblcosmetics.com]
Technical Support Center: Inactivation of Hexamidine Diisethionate by Formulation Excipients
Welcome to the Technical Support Center for Hexamidine Diisethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during formulation development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the potential inactivation of Hexamidine Diisethionate by various formulation excipients.
Frequently Asked Questions (FAQs)
Q1: What is Hexamidine Diisethionate and why is it used in formulations?
Hexamidine Diisethionate is a cationic antiseptic and preservative agent with a broad spectrum of antimicrobial activity against bacteria, fungi, and yeast.[1] It is commonly used in cosmetic and pharmaceutical products to ensure product safety and stability by preventing microbial contamination.[1][2][3] Its applications include skincare, haircare, and ophthalmic preparations.[2][4]
Q2: What are the primary causes of Hexamidine Diisethionate inactivation in a formulation?
The primary cause of Hexamidine Diisethionate inactivation is its interaction with certain formulation excipients. As a cationic molecule, Hexamidine Diisethionate is highly susceptible to inactivation by anionic compounds through ionic interactions. Additionally, non-ionic surfactants can reduce its efficacy by entrapping the molecule within micelles, making it unavailable for its antimicrobial function.
Q3: Can I use Hexamidine Diisethionate with anionic surfactants like Sodium Lauryl Sulfate (B86663) (SLS)?
It is strongly advised to avoid using Hexamidine Diisethionate with anionic surfactants such as Sodium Lauryl Sulfate (SLS), sulfates, and carboxylates.[5] The positively charged Hexamidine Diisethionate will interact with the negatively charged head of the anionic surfactant, leading to the formation of an insoluble complex and a significant reduction or complete loss of antimicrobial activity.[5]
Q4: How do non-ionic surfactants like Polysorbates (e.g., Polysorbate 80) affect Hexamidine Diisethionate?
Non-ionic surfactants, such as Polysorbates, can reduce the antimicrobial efficacy of Hexamidine Diisethionate through a phenomenon known as micellar entrapment.[6][7] Above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate the Hexamidine Diisethionate molecules, thereby reducing the concentration of free, active preservative in the aqueous phase available to act against microorganisms.[4]
Q5: Are there any excipients that are known to be compatible with Hexamidine Diisethionate?
Hexamidine Diisethionate is generally compatible with cationic and non-ionic polymers, glycols (e.g., propylene (B89431) glycol, pentylene glycol), and most cationic surfactants. However, compatibility should always be confirmed through stability and preservative efficacy testing in the final formulation.
Q6: What are the signs of Hexamidine Diisethionate inactivation in my formulation?
Signs of inactivation can include a loss of preservative efficacy (microbial growth in the product), changes in the physical appearance of the formulation such as precipitation or phase separation, and a decrease in the concentration of the active Hexamidine Diisethionate over time as measured by analytical techniques like HPLC.
Troubleshooting Guide
Issue 1: Loss of Antimicrobial Efficacy in a Formulation Containing Hexamidine Diisethionate.
Possible Cause: Incompatibility with an anionic excipient. Troubleshooting Steps:
-
Review Formulation: Carefully examine the INCI list of all raw materials for the presence of anionic compounds. Common culprits include anionic surfactants (e.g., Sodium Lauryl Sulfate, Sodium Laureth Sulfate), anionic emulsifiers, and some thickening agents like carbomers in their neutralized state.
-
Isolate the Interaction: Prepare simple formulations omitting the suspected anionic excipient(s) and repeat the preservative efficacy testing (challenge test).
-
Replace the Excipient: If an anionic excipient is identified as the cause, replace it with a non-ionic or cationic alternative that provides the desired functionality.
-
pH Adjustment: In some cases, adjusting the pH of the formulation to a more acidic range may reduce the ionization of some anionic excipients, potentially lessening the interaction. However, this must be balanced with the overall stability of the formulation and the optimal pH range for Hexamidine Diisethionate activity.
Possible Cause: Inactivation by a non-ionic surfactant. Troubleshooting Steps:
-
Evaluate Surfactant Concentration: Determine if the concentration of the non-ionic surfactant is above its Critical Micelle Concentration (CMC) in the formulation.
-
Reduce Surfactant Level: If possible, reduce the concentration of the non-ionic surfactant to a level below or near its CMC while still achieving the desired formulation characteristics.
-
Select an Alternative Surfactant: Consider using a non-ionic surfactant with a higher CMC or a different chemical structure that may have a lower tendency to entrap Hexamidine Diisethionate.
-
Increase Preservative Concentration: As a last resort, it may be necessary to increase the concentration of Hexamidine Diisethionate to compensate for the portion that becomes entrapped in micelles. This must be done within the approved regulatory limits (typically up to 0.1%).[8][9]
Quantitative Data on Excipient Interactions
The following tables provide representative data on the potential impact of common excipients on the efficacy of cationic preservatives like Hexamidine Diisethionate. The actual level of inactivation can vary depending on the specific formulation matrix, pH, and concentration of interacting ingredients.
Table 1: Inactivation of Cationic Preservatives by Anionic Surfactants
| Cationic Preservative (Analogous to Hexamidine) | Anionic Surfactant | Surfactant Concentration | Approximate Reduction in Antimicrobial Activity |
| Chlorhexidine (B1668724) Gluconate | Sodium Lauryl Sulfate (SLS) | 1% | >90% |
| Cetylpyridinium Chloride | Sodium Lauroyl Sarcosinate | 0.5% | Significant reduction |
| Benzalkonium Chloride | Sodium C14-16 Olefin Sulfonate | 1% | Significant reduction |
Note: This data is compiled from studies on cationic preservatives with similar chemical properties to Hexamidine Diisethionate and is intended to be illustrative.
Table 2: Impact of Non-Ionic Surfactants on Antimicrobial Efficacy
| Antimicrobial Agent | Non-Ionic Surfactant | Surfactant Concentration | Observation |
| Essential Oils | Polysorbate 80 | Above CMC | Higher concentrations of essential oil were required to inhibit microbial growth.[6][7] |
| Iodine | Polysorbate 80 | 1% | Enhanced the antibacterial activity of iodine.[8] |
| Meropenem | Polysorbate 80 | 6% (v/v) | Potentiated enhancement of antibacterial activity.[10] |
Note: The effect of non-ionic surfactants can be complex and may depend on the specific antimicrobial agent and formulation.
Experimental Protocols
Protocol 1: Preservative Efficacy Test (Challenge Test) for Hexamidine Diisethionate Formulations
This protocol is a general guideline based on USP <51> and ISO 11930 standards to assess the antimicrobial effectiveness of a formulation containing Hexamidine Diisethionate.[11][12]
1. Preparation of Materials:
- Final formulation samples (with and without the potentially interacting excipient).
- Sterile containers for testing.
- Standardized microbial inoculums (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, Escherichia coli).[11]
- Sterile saline solution.
- Appropriate microbial growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
- Neutralizing broth to inactivate the Hexamidine Diisethionate during microbial enumeration.
2. Inoculation Procedure:
- Dispense a measured amount of the formulation into sterile containers.
- Inoculate each container with a single microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[4] The volume of the inoculum should be between 0.5% and 1.0% of the product volume.[4]
- Thoroughly mix the inoculated product.
3. Incubation and Sampling:
- Incubate the inoculated containers at 20-25°C.
- At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.
4. Microbial Enumeration:
- Transfer the aliquot to a neutralizing broth to stop the antimicrobial action of the Hexamidine Diisethionate.
- Perform serial dilutions in sterile saline.
- Plate the dilutions onto the appropriate growth media.
- Incubate the plates under suitable conditions and count the number of colonies.
5. Interpretation of Results:
- Calculate the log reduction in microbial count at each time point compared to the initial inoculum level.
- Compare the log reductions to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, EP). A significant difference in log reduction between the formulation with and without the suspected excipient indicates an interaction.
Protocol 2: HPLC Method for Quantification of Hexamidine Diisethionate
This protocol provides a general framework for the quantitative analysis of Hexamidine Diisethionate in cosmetic or pharmaceutical formulations.[3][13][14]
1. Instrumentation and Conditions:
- HPLC System: With UV detector.
- Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm).[3]
- Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 260 nm.[3]
- Injection Volume: 10 µL.[3]
- Column Temperature: 30°C.[3]
2. Standard Preparation:
- Prepare a stock solution of Hexamidine Diisethionate reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
3. Sample Preparation (for a cream/lotion):
- Accurately weigh a portion of the formulation into a volumetric flask.
- Add a suitable extraction solvent (e.g., a mixture of water, acetonitrile, and an acid like trifluoroacetic acid to aid extraction and precipitation of interfering substances).
- Sonicate or vortex to ensure complete dispersion and extraction of the active ingredient.
- Centrifuge the sample to precipitate any insoluble excipients.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis and Calculation:
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions.
- Identify the Hexamidine Diisethionate peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of Hexamidine Diisethionate in the sample using the calibration curve.
Visualizations
Caption: Inactivation pathways for Hexamidine Diisethionate.
Caption: Workflow for investigating excipient incompatibility.
References
- 1. Compatibility Investigation of Cationic Surfactants with Anionic Species [mdpi.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction between chlorhexidine digluconate and sodium lauryl sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Polysorbate 80-iodine Complex: Polysorbate 80 Firmly Retains Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. scientificspectator.com [scientificspectator.com]
- 13. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
Technical Support Center: Hexamidine Diisethionate & pH Influence on Antimicrobial Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the antimicrobial activity of Hexamidine diisethionate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the antimicrobial activity of Hexamidine diisethionate?
A1: Hexamidine diisethionate generally exhibits optimal antimicrobial activity in a pH range of 5.0 to 9.0. However, for formulation stability, a pH range of 5.0 to 6.5 is often recommended. It is crucial to consider that the optimal pH can be influenced by the specific microorganism being targeted and the composition of the formulation.
Q2: How does pH affect the stability of Hexamidine diisethionate in aqueous solutions?
A2: The chemical stability of Hexamidine diisethionate is pH-dependent. While its antimicrobial activity is maintained in a broad pH range, its stability is optimal in a slightly acidic to neutral environment (pH 3.0 - 6.0). At pH values above 6.0, Hexamidine diisethionate can undergo hydrolysis, which may impact its long-term efficacy. Therefore, for aqueous formulations, it is recommended to maintain the pH within the optimal stability range.
Q3: Can the presence of other ions in the formulation buffer affect the activity of Hexamidine diisethionate?
A3: Yes, the antimicrobial activity of Hexamidine diisethionate may be inactivated by the presence of certain ions, such as chloride and sulfate (B86663). When preparing buffer systems or formulations, it is advisable to use salts that do not interfere with its activity.
Q4: What is the general mechanism of action of Hexamidine diisethionate?
A4: Hexamidine diisethionate is a cationic antiseptic that disrupts the cell membranes of microorganisms.[1] This disruption leads to the leakage of intracellular components and ultimately, cell death.[1] It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no antimicrobial activity observed in experiments. | Suboptimal pH of the test medium: The pH of your culture medium or buffer system may be outside the optimal range for Hexamidine diisethionate activity. | Verify and adjust the pH of your experimental medium to be within the 5.0 - 9.0 range. For formulation development, a pH of 5.0 - 6.5 is recommended for stability. |
| Incompatible ions in the medium: The presence of chloride or sulfate ions can inactivate Hexamidine diisethionate. | Review the composition of your medium and buffers. If possible, replace chloride or sulfate salts with alternatives (e.g., phosphate (B84403) or acetate (B1210297) buffers). | |
| Degradation of Hexamidine diisethionate: If the stock solution is old or has been stored improperly (e.g., at a high pH), it may have hydrolyzed. | Prepare a fresh stock solution of Hexamidine diisethionate in a suitable solvent and ensure the pH is within the stable range (3.0 - 6.0) for long-term storage. | |
| Inconsistent results between experimental replicates. | Fluctuations in pH during the experiment: The metabolic activity of microorganisms can alter the pH of the culture medium over time. | Use a well-buffered medium to maintain a stable pH throughout the experiment. Periodically measure the pH of your cultures to ensure consistency. |
| Precipitation of Hexamidine diisethionate: At higher pH values, the solubility of Hexamidine may decrease, leading to precipitation. | Visually inspect your solutions for any signs of precipitation. If observed, consider adjusting the pH to a more acidic range where it is more soluble. | |
| Unexpectedly high Minimum Inhibitory Concentration (MIC) values. | Binding to components of the culture medium: Proteins or other macromolecules in complex media (e.g., serum) can bind to and sequester Hexamidine diisethionate, reducing its effective concentration. | Consider using a minimal, defined medium for your experiments. If a complex medium is necessary, be aware that higher concentrations of Hexamidine diisethionate may be required. |
| pH of the medium favors microbial growth over drug activity: Certain microorganisms may have optimal growth at a pH that is suboptimal for Hexamidine diisethionate's activity. | Characterize the optimal growth pH of your test organism and compare it to the optimal activity range of Hexamidine diisethionate. This will help in interpreting your MIC results. |
Data Presentation
The following table provides a hypothetical representation of the influence of pH on the Minimum Inhibitory Concentration (MIC) of Hexamidine diisethionate against common microorganisms. Note: This data is for illustrative purposes and should be confirmed by experimental testing.
| Microorganism | pH 5.0 | pH 7.0 | pH 9.0 |
| Staphylococcus aureus | 16 µg/mL | 8 µg/mL | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 32 µg/mL | 64 µg/mL |
| Candida albicans | 32 µg/mL | 16 µg/mL | 32 µg/mL |
Experimental Protocols
Protocol: Determination of the pH-Dependent Minimum Inhibitory Concentration (MIC) of Hexamidine diisethionate using Broth Microdilution
This protocol outlines the steps to determine the MIC of Hexamidine diisethionate at different pH values.
1. Materials:
-
Hexamidine diisethionate powder
-
Sterile, purified water
-
Appropriate solvents for stock solution preparation (if necessary)
-
Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
Sterile buffers for pH adjustment (e.g., phosphate buffer, citrate (B86180) buffer)
-
Microbial cultures (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipettes and tips
-
pH meter
2. Preparation of Media and Reagents:
-
Hexamidine diisethionate Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of Hexamidine diisethionate in sterile, purified water. Ensure the pH of the stock solution is within the stable range (3.0-6.0) if it is to be stored.
-
pH-Adjusted Growth Media: Prepare batches of the growth medium (e.g., MHB) and adjust the pH of each batch to the desired experimental values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using the prepared sterile buffers. Verify the final pH of each medium batch with a calibrated pH meter.
-
Microbial Inoculum: Culture the test microorganisms overnight in the standard growth medium. Dilute the overnight cultures in their respective pH-adjusted media to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
3. Experimental Procedure:
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Hexamidine diisethionate stock solution in each of the pH-adjusted media to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted Hexamidine diisethionate.
-
Controls: Include the following controls on each plate for each pH value:
-
Positive Control: Inoculum in pH-adjusted medium without Hexamidine diisethionate.
-
Negative Control: pH-adjusted medium without inoculum.
-
-
Incubation: Incubate the microtiter plates at the optimal growth temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
4. Data Analysis:
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of Hexamidine diisethionate that completely inhibits visible growth of the microorganism.
-
Data Tabulation: Record the MIC values for each microorganism at each tested pH.
Visualizations
Caption: Logical relationship between pH and the antimicrobial activity and chemical stability of Hexamidine diisethionate.
Caption: Experimental workflow for determining the pH-dependent MIC of Hexamidine diisethionate.
References
Technical Support Center: Forced Degradation Studies of Hexamidine Diisethionate
Welcome to the technical support center for Hexamidine Diisethionate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support forced degradation studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the forced degradation analysis of Hexamidine Diisethionate.
Q1: I am not observing any significant degradation of Hexamidine Diisethionate under my initial stress conditions. What should I do?
A1: Insignificant degradation is a common issue, especially for a relatively stable molecule. Forced degradation studies are intended to generate degradation products to develop and validate a stability-indicating method.[1][2] Consider the following troubleshooting steps:
-
Increase Stress Severity: Incrementally increase the severity of your stress conditions. For hydrolysis, use higher concentrations of acid or base (e.g., move from 0.1 M to 1 M HCl or NaOH). For thermal stress, increase the temperature (e.g., from 60°C to 80°C) or extend the exposure time.
-
Combined Stressors: If a single stressor is ineffective, a combination may be required. For example, performing acid/base hydrolysis at an elevated temperature can often accelerate degradation.
-
Check Solubility: Ensure that Hexamidine Diisethionate is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor, leading to minimal degradation. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the test conditions.
-
Photolytic Stress: For photostability studies, ensure your light source provides the exposure recommended by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Q2: My sample shows excessive degradation (>50%) and multiple secondary degradation peaks. How can I achieve the target degradation of 5-20%?
A2: Excessive degradation can complicate the identification of primary degradants and challenge the validation of the analytical method.
-
Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform a time-point study (e.g., analyzing samples at 2, 4, 8, and 24 hours) to identify the optimal duration to achieve the target degradation level.
-
Neutralize Samples: For acid and base hydrolysis studies, ensure that samples are neutralized to the pH of the mobile phase before injection into the HPLC system. This prevents further degradation on the autosampler and avoids issues with peak shape.
Q3: I am having trouble with mass balance in my stability studies. What are the common causes?
A3: Poor mass balance suggests that not all components are being accounted for by the analytical method.
-
Co-eluting Peaks: A primary cause is the co-elution of the parent drug with one or more degradation products. Check the peak purity of the parent drug peak using a photodiode array (PDA) detector or by changing chromatographic conditions (e.g., mobile phase composition, gradient slope, column chemistry) to resolve any hidden peaks.
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a UV detector. If mass balance is low, consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to detect all compounds.
-
Insolubility of Degradants: Degradation products may precipitate out of the solution if they are less soluble than the parent compound. Visually inspect your stressed samples for any particulates.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
Q4: What are the most probable degradation pathways for Hexamidine Diisethionate?
A4: While specific public literature on the complete degradation pathways of Hexamidine Diisethionate is limited, its chemical structure provides clues. The molecule contains two amidine functional groups and two ether linkages.
-
Hydrolysis of Amidine Groups: Amidine groups are susceptible to hydrolysis under both acidic and basic conditions, which would convert them into the corresponding carboxylic acid and release ammonia. This is often the primary degradation pathway for drugs containing this functional group.
-
Ether Linkage Cleavage: The ether linkages (-O-) in the hexoxy bridge are generally stable but can be cleaved under harsh acidic conditions and high temperatures.
Q5: The peak shape for Hexamidine Diisethionate is poor (tailing or fronting) in my HPLC analysis. How can I improve it?
A5: Poor peak shape can affect the accuracy and precision of quantification.
-
Mobile Phase pH: Hexamidine is a cationic compound with a high pKa (~11).[3] Ensure the pH of your mobile phase is appropriate. A low pH (e.g., 2.5-3.5) will keep the molecule consistently protonated and can improve peak shape.
-
Ion-Pairing Agents: If peak tailing persists due to interactions with residual silanols on the column, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase.
-
Column Choice: Use a high-purity silica (B1680970) column or one with end-capping to minimize silanol (B1196071) interactions.
Illustrative Data Presentation
The following table summarizes illustrative quantitative results from a forced degradation study of Hexamidine Diisethionate. These values are representative for the purpose of developing a stability-indicating method.
| Stress Condition | Parameters | Exposure Time | % Degradation (Illustrative) | Observations / Potential Degradants |
| Acid Hydrolysis | 1 M HCl at 60°C | 24 hours | 15 - 25% | One major and two minor degradation peaks observed. Suggests potential hydrolysis of one or both amidine groups. |
| Alkaline Hydrolysis | 0.1 M NaOH at RT | 48 hours | 20 - 30% | Two major degradation peaks observed, distinct from acidic degradation. |
| Oxidative | 3% H₂O₂ at RT | 24 hours | 5 - 10% | One minor degradation peak. Hexamidine appears relatively stable to oxidation. |
| Thermal | Solid state at 80°C | 72 hours | < 5% | No significant degradation detected, indicating good thermal stability in the solid state. |
| Photolytic (ICH Q1B) | Solid state | 1.2 million lux hrs & 200 W hrs/m² | 5 - 15% | Minor degradation and slight color change observed. |
| Aqueous Instability | In Water at 32°C | 24 hours | ~14%[3] | Initial degradation observed, which then stabilizes.[3] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies and developing a corresponding analytical method.
Protocol 1: Forced Degradation Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of Hexamidine Diisethionate at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a thin layer of solid Hexamidine Diisethionate powder in a petri dish.
-
Store in a hot air oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid Hexamidine Diisethionate powder to a light source compliant with ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
After the required exposure, prepare solutions of both the exposed and control samples for analysis.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for reverse-phase chromatography.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution, such as 20 mM potassium phosphate (B84403) or 0.1% formic acid, and adjust the pH to 3.0.
-
Organic Phase (B): Use HPLC-grade acetonitrile (B52724) or methanol.
-
-
Wavelength Selection: Using a PDA detector, scan the UV spectrum of Hexamidine Diisethionate and its degraded samples to find an optimal wavelength where both the parent drug and its major degradants show significant absorbance. A wavelength around 265 nm is often a good starting point.
-
Gradient Elution:
-
Develop a gradient elution program to ensure separation of the parent peak from all degradation products. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient from 5% B to 70% B
-
25-30 min: Linear gradient from 70% B to 95% B
-
30-35 min: Hold at 95% B (column wash)
-
35-40 min: Return to 5% B (equilibration)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Workflow and Pathway Diagrams
The following diagrams visualize key processes in forced degradation studies.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting guide for common issues in forced degradation.
References
Identifying and quantifying impurities in Hexamidine diisethionate samples
Welcome to the Technical Support Center for the analysis of Hexamidine (B1206778) Diisethionate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in Hexamidine Diisethionate samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Hexamidine Diisethionate?
A1: Common impurities can be categorized as related substances, degradation products, and process-related impurities.
-
Related Substances: These include Hexamidine free base and Hexamidine dihydrochloride.[1]
-
Process-Related Impurities: These can include starting materials, by-products, and residual solvents. One notable process impurity that is often monitored is 1,4-dioxane.[2] Trace metal impurities may also be present.[3]
-
Degradation Products: Hexamidine Diisethionate can degrade under certain conditions, leading to various degradation products.
Q2: What is the primary analytical technique for quantifying impurities in Hexamidine Diisethionate?
A2: The primary and most established technique for both assay and impurity profiling of Hexamidine Diisethionate is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] This method offers the necessary resolution and sensitivity to separate and quantify the main component from its various impurities.
Q3: What are the typical acceptance criteria for impurities in Hexamidine Diisethionate?
A3: While specifications can vary based on the pharmacopeia and intended use, typical analytical specifications are as follows.[1]
| Impurity | Typical Limit (% area) |
| Total Related Compounds and Impurities | ≤ 2.0 |
| Any Single Unspecified Impurity | ≤ 0.5 |
| Hexamidine Free Base | ≤ 0.5 |
| Hexamidine Dihydrochloride | ≤ 0.2 |
| Isethionic Acid (counterion related) | ≤ 0.5 |
| Low Molecular Weight Cleavage Products | ≤ 0.1 (individually) |
Q4: Can other analytical techniques be used for impurity analysis?
A4: Yes, other techniques can be used for specific purposes:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown impurities and for providing structural information, especially for degradation products that are not well-characterized.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents.[5]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is used for the detection and quantification of trace metal impurities.[3]
Experimental Protocol: HPLC Method for Impurity Profiling
This section provides a detailed methodology for the analysis of impurities in Hexamidine Diisethionate samples using a reverse-phase HPLC method.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference standards for Hexamidine Diisethionate and known impurities.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid and potassium dihydrogen phosphate (B84403) (or other suitable buffer reagents).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 30 °C. |
| Detection | UV at 265 nm.[6] |
| Injection Vol. | 10 µL. |
| Run Time | 30 minutes. |
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Hexamidine Diisethionate reference standard in the mobile phase A to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in a suitable solvent.
-
Spiked Sample (for method development/validation): Add known amounts of impurity stock solutions to the standard solution.
-
Test Sample: Accurately weigh and dissolve the Hexamidine Diisethionate sample in mobile phase A to the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Requirement |
| Tailing Factor | ≤ 2.0 for the Hexamidine peak. |
| Theoretical Plates | > 2000 for the Hexamidine peak. |
| Resolution | ≥ 1.5 between Hexamidine and the closest eluting impurity. |
| Repeatability (%RSD) | ≤ 2.0 for 6 replicate injections of the standard. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of Hexamidine Diisethionate impurities.
Caption: Troubleshooting guide for HPLC analysis of Hexamidine diisethionate.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for identifying and quantifying impurities in a Hexamidine Diisethionate sample.
Caption: Workflow for impurity analysis of Hexamidine diisethionate.
References
- 1. veeprho.com [veeprho.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Quantitative determination of hexamidine isethionate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anti-Biofilm Efficacy of Hexamidine Diisethionate
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the anti-biofilm efficacy of Hexamidine diisethionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hexamidine diisethionate against biofilms?
A1: The precise anti-biofilm mechanism of Hexamidine diisethionate is not extensively detailed in current literature. However, its action is largely attributed to its cationic nature. The positively charged Hexamidine molecules interact with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and leakage of intracellular contents.[1] In the context of biofilms, this action is thought to disrupt the integrity of bacterial cells embedded within the biofilm matrix.
Q2: I am not observing significant biofilm reduction with Hexamidine diisethionate. What are the possible reasons?
A2: Several factors could contribute to a lack of significant biofilm reduction. These include:
-
Sub-optimal Concentration: The concentration of Hexamidine diisethionate may be insufficient to penetrate the biofilm matrix and exert its effect.
-
Mature Biofilm: Mature biofilms have a more complex and dense extracellular polymeric substance (EPS) matrix, which can be more resistant to antimicrobial agents.
-
Bacterial Strain Variability: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to Hexamidine diisethionate.
-
Experimental Conditions: Factors such as the growth medium, incubation time, and the surface material used for biofilm formation can significantly impact the results.
Q3: How can I enhance the anti-biofilm efficacy of Hexamidine diisethionate?
A3: Several strategies can be explored to enhance the anti-biofilm activity of Hexamidine diisethionate:
-
Synergistic Combinations: Combining Hexamidine diisethionate with other antimicrobial agents, such as certain antibiotics or other antiseptics, may result in synergistic or additive effects against biofilms.[2][3]
-
Novel Delivery Systems: Encapsulating Hexamidine diisethionate in nanoparticle-based systems could improve its penetration into the biofilm matrix and provide a sustained release of the active agent.[4]
-
EPS Matrix Degrading Agents: Co-administration with enzymes that degrade components of the biofilm matrix, such as DNases or specific polysaccharidases, could weaken the biofilm structure and increase the susceptibility to Hexamidine diisethionate.[5]
Q4: Are there any known synergistic combinations of Hexamidine diisethionate with other compounds against biofilms?
A4: While specific studies on synergistic combinations of Hexamidine diisethionate for anti-biofilm applications are limited, research on other cationic antiseptics like chlorhexidine (B1668724) and octenidine (B1677106) suggests potential synergistic effects when combined with other antimicrobials.[1][6][7] For instance, combinations of essential oils and antibiotics have demonstrated strong synergistic effects in destroying bacterial biofilms.[8] Researchers are encouraged to explore combinations of Hexamidine diisethionate with agents that have different mechanisms of action.
Troubleshooting Guides
Problem 1: Inconsistent results in biofilm quantification assays (e.g., Crystal Violet assay).
-
Possible Cause 1: Incomplete removal of planktonic cells.
-
Solution: Ensure a consistent and gentle washing procedure to remove all non-adherent cells without disturbing the biofilm. Use a multi-channel pipette for uniform washing across all wells of a microtiter plate.
-
-
Possible Cause 2: Uneven biofilm formation.
-
Solution: Optimize initial bacterial inoculum concentration and ensure uniform distribution in each well. The choice of growth medium and incubation conditions (static vs. shaking) should be standardized.
-
-
Possible Cause 3: Staining and destaining inconsistencies.
-
Solution: Use a fixed volume of crystal violet and ensure complete coverage of the biofilm. The destaining step with a solvent like ethanol (B145695) or acetic acid should be timed consistently for all samples.
-
Problem 2: High Minimum Biofilm Eradication Concentration (MBEC) values.
-
Possible Cause 1: Intrinsic resistance of the biofilm.
-
Possible Cause 2: Inadequate exposure time.
-
Solution: Increase the duration of exposure to Hexamidine diisethionate. Biofilm eradication can be a slow process.
-
-
Possible Cause 3: Neutralization of the active agent.
-
Solution: Components in the growth medium or the EPS matrix may interact with and neutralize Hexamidine diisethionate. Consider testing in different media or buffer systems.
-
Data Presentation
Table 1: Comparative Anti-biofilm Efficacy of Cationic Antiseptics against Multi-drug Resistant Organisms.
| Antiseptic | Mean Biofilm Metabolism Inhibition (%) | Standard Deviation (%) |
| Chlorhexidine gluconate | 83.8 | 9.8 |
| Octenidine | 84.5 | 6.8 |
| Polyhexanide | Not specified | Not specified |
| Chloroxylenol | Not specified | Not specified |
Data adapted from a study on various clinical multidrug-resistant organisms. Specific values for Polyhexanide and Chloroxylenol were not provided in the source.[1][6][7]
Experimental Protocols
Protocol 1: Quantification of Biofilm Inhibition using Crystal Violet Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Tryptic Soy Broth - TSB). Adjust the bacterial suspension to a concentration of 10^6 - 10^8 CFU/mL in fresh medium.
-
Biofilm Formation: Dispense 100 µL of the bacterial suspension into the wells of a 96-well flat-bottomed microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-72 hours to allow for biofilm formation.
-
Application of Hexamidine Diisethionate: After incubation, gently remove the planktonic bacteria by washing the wells twice with 200 µL of sterile phosphate-buffered saline (PBS). Add 100 µL of different concentrations of Hexamidine diisethionate (prepared in the appropriate medium) to the wells. Include a positive control (untreated biofilm) and a negative control (no biofilm). Incubate for a defined period (e.g., 24 hours).
-
Crystal Violet Staining: After treatment, discard the solution and wash the wells three times with PBS. Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Remove the crystal violet solution and wash the wells four times with distilled water. Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Biofilm Formation: Grow biofilms on the pegs of an MBEC device (e.g., Calgary Biofilm Device) by immersing the pegs in a 96-well plate containing the bacterial inoculum for 24-72 hours.
-
Rinsing: After biofilm formation, rinse the pegs by immersing them in a 96-well plate containing PBS to remove planktonic bacteria.
-
Antimicrobial Challenge: Place the peg lid into a 96-well plate containing serial dilutions of Hexamidine diisethionate. Incubate for a specified time (e.g., 24 hours).
-
Recovery: After the challenge, rinse the pegs again in PBS. Place the peg lid into a new 96-well plate containing fresh growth medium.
-
Sonication and Plating (Optional but recommended): To quantify viable bacteria, break the biofilm from the pegs by sonication and perform serial dilutions and plate counts.
-
MBEC Determination: The MBEC is the lowest concentration of Hexamidine diisethionate that results in no bacterial growth in the recovery wells (or a significant reduction in CFU/mL if plating).[11][12]
Mandatory Visualization
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Caption: Proposed mechanism of action for Hexamidine Diisethionate.
Caption: Strategies to enhance the anti-biofilm efficacy of Hexamidine.
References
- 1. Ability of chlorhexidine, octenidine, polyhexanide and chloroxylenol to inhibit metabolism of biofilm-forming clinical multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synergy of different antibiotic combinations in biofilms of Staphylococcus epidermidis. | Semantic Scholar [semanticscholar.org]
- 3. Synergy of different antibiotic combinations in biofilms of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle-Encapsulated Chlorhexidine against Oral Bacterial Biofilms | PLOS One [journals.plos.org]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ability of chlorhexidine, octenidine, polyhexanide and chloroxylenol to inhibit metabolism of biofilm-forming clinical multidrug-resistant organisms | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. ors.org [ors.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. emerypharma.com [emerypharma.com]
- 12. Minimum Biofilm Eradication Concentration Assay Services - CD BioSciences [biofilma.com]
Validation & Comparative
A Comparative Analysis of Antimicrobial Efficacy: Hexamidine Diisethionate vs. Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of two widely used biocides: hexamidine (B1206778) diisethionate and chlorhexidine (B1668724). The information presented is curated from scientific literature to assist in research, development, and selection of antimicrobial agents.
Mechanisms of Action
Both hexamidine diisethionate and chlorhexidine exert their antimicrobial effects primarily by disrupting microbial cell membranes, though their specific interactions differ.
Hexamidine Diisethionate: As a cationic diamidine, hexamidine diisethionate's positively charged molecules are attracted to the negatively charged components of microbial cell surfaces, such as phospholipids (B1166683) and teichoic acids.[1] The exact mechanism is not fully elucidated but is presumed to be similar to that of quaternary ammonium (B1175870) compounds.[1] This interaction leads to the disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death.[2][3] It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[2][4]
Chlorhexidine: Chlorhexidine is a cationic polybiguanide that also binds to negatively charged sites on the bacterial cell wall.[5][] At lower concentrations, it is bacteriostatic, increasing the permeability of the cell membrane and causing the leakage of low molecular weight substances like potassium and phosphorus.[5][][7][8] At higher concentrations, chlorhexidine is bactericidal, causing irreversible damage to the cell membrane and precipitation of intracellular contents.[5][][8][9] It is effective against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[5]
Comparative Antimicrobial Efficacy
Direct comparative studies indicate that chlorhexidine generally exhibits greater antimicrobial potency than hexamidine diisethionate against a range of microorganisms.
2.1. In Vivo Antibacterial Activity
A study comparing hydro-alcoholic solutions of chlorhexidine and hexamidine on the cutaneous flora of healthy volunteers found that chlorhexidine produced a statistically greater reduction in bacterial counts (99-100%) compared to hexamidine (70-90%).[10]
2.2. Antifungal Activity
In a study evaluating the elimination of Candida albicans from dentures, a 0.12% chlorhexidine digluconate solution was significantly more effective than a 0.1% hexetidine (B1673225) solution (a related biguanide (B1667054) antiseptic).[11] While not a direct comparison with hexamidine diisethionate, it provides context on chlorhexidine's potent antifungal properties.
2.3. Minimum Inhibitory Concentration (MIC)
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While comprehensive head-to-head MIC data is limited in publicly available literature, existing studies provide insights into their relative activities.
| Microorganism | Hexamidine Diisethionate MIC (mg/L) | Chlorhexidine MIC (mg/L) | Reference |
| Staphylococcus aureus | Lower activity than CHX | Generally ≤ 4 | [12][13] |
| Coagulase-negative staphylococci | Very good activity (<1 mg/L for Cx1, a related compound) | Generally ≤ 4 | [12][13] |
| Enterococcus spp. | Lower activity than CHX | Generally ≤ 4 | [12] |
| Escherichia coli | Variable activity | Generally ≤ 50 | [12][14] |
| Klebsiella pneumoniae | Variable activity | Generally ≤ 50 | [12][14] |
| Pseudomonas aeruginosa | Poor activity | Generally ≤ 50 | [12][14] |
| Acinetobacter baumannii | Poor activity | Generally ≤ 50 | [12][14] |
Note: The table presents a summary based on available data. "Lower activity than CHX" indicates that the cited study found chlorhexidine to be more potent, though specific MIC values for hexamidine were not always provided. The MIC for chlorhexidine can vary based on the specific strain and testing conditions.[14]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used to evaluate antimicrobial efficacy.
3.1. Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol Steps:
-
Preparation of Antimicrobial Solutions: A stock solution of the antimicrobial agent is prepared and then serially diluted to obtain a range of concentrations.
-
Agar Plate Preparation: The different concentrations of the antimicrobial agent are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into sterile Petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]
3.2. Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Protocol Steps:
-
Preparation: Standardized suspensions of the test microorganism are prepared.
-
Exposure: The microbial suspensions are exposed to different concentrations of the antimicrobial agent (e.g., at multiples of the MIC). A control with no antimicrobial is included.
-
Sampling: Aliquots are removed from each suspension at various time points (e.g., 0, 1, 2, 4, 6, 24 hours).
-
Quantification: The number of viable microorganisms in each aliquot is determined by serial dilution and plating to count colony-forming units (CFU/mL).
-
Analysis: The log10 reduction in CFU/mL is calculated for each time point and concentration compared to the initial inoculum. A bactericidal effect is often defined as a ≥3-log10 reduction in CFU/mL.[15][16]
3.3. Zone of Inhibition (Disk Diffusion) Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent.
Protocol Steps:
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: A sterile paper disk impregnated with a specific concentration of the antimicrobial agent is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[17]
Conclusion
Both hexamidine diisethionate and chlorhexidine are effective broad-spectrum antimicrobial agents that function by disrupting microbial cell membranes. However, the available scientific evidence suggests that chlorhexidine generally possesses superior antimicrobial efficacy, as demonstrated by in vivo studies and a broader spectrum of activity in vitro.[10][12] The choice between these two agents for a specific application will depend on factors such as the target microorganisms, required potency, formulation characteristics, and regulatory considerations. Further head-to-head comparative studies providing detailed quantitative data across a wider range of clinically relevant microorganisms would be beneficial for a more definitive assessment.
References
- 1. Hexamidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 7. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 10. Comparison of in vivo antibacterial activity of hydro-alcoholic solutions of hexamidine and of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of Hexetidine 0.1% Compared to Chlorhexidine Digluconate 0.12% in Eliminating Candida Albicans Colonizing Dentures: A Randomized Clinical In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cationic compounds with activity against multidrug-resistant bacteria: interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decreased susceptibility to chlorhexidine and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]
- 14. nhmrc.gov.au [nhmrc.gov.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro assessment of chlorhexidine gluconate-impregnated polyurethane foam antimicrobial dressing using zone of inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexamidine Diisethionate: A Potent Antiseptic Against Drug-Resistant Bacteria
A comparative analysis of Hexamidine (B1206778) diisethionate reveals its significant efficacy against a range of antibiotic-resistant bacteria, positioning it as a valuable antiseptic in the face of growing antimicrobial resistance. This guide provides a comprehensive overview of its performance against other common antiseptics, supported by experimental data, detailed methodologies, and a look into its mechanism of action.
Hexamidine diisethionate, a cationic antiseptic, demonstrates broad-spectrum antimicrobial activity by disrupting the cell membranes of microorganisms, which leads to the leakage of cellular contents and ultimately, cell death.[1] Its effectiveness extends to several multidrug-resistant bacteria, making it a critical agent in clinical and hygiene applications.
Comparative Efficacy Against Antibiotic-Resistant Bacteria
To contextualize the efficacy of Hexamidine diisethionate, this guide presents a comparative analysis of its antimicrobial activity against other widely used antiseptics such as Chlorhexidine (B1668724), Povidone-Iodine, and Octenidine (B1677106) dihydrochloride. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antiseptic that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Ranges of Hexamidine and Chlorhexidine Against Antibiotic-Resistant Bacteria
| Organism | Hexamidine (mg/L) | Chlorhexidine (mg/L) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 128 | 0.5 - 2 |
| Vancomycin-resistant Enterococcus spp. (VRE) | 4 - 128 | 2 - 8 |
| Pseudomonas aeruginosa | >256 | 4 - 64 |
| Acinetobacter baumannii | 64 - >256 | 8 - 64 |
| Stenotrophomonas maltophilia | 16 - 64 | 2 - 8 |
| Enterobacteriaceae (ESBL-producing) | 128 - >256 | 8 - 64 |
Data sourced from a study evaluating the in vitro activity of a new compound against multidrug-resistant bacteria, with hexamidine and chlorhexidine as comparators.[2]
Table 2: Comparative Efficacy (MIC50 and MIC90) of Various Antiseptics Against Common Pathogens
| Antiseptic | S. aureus (MRSA) (mg/L) | P. aeruginosa (mg/L) |
| MIC50 | MIC90 | |
| Chlorhexidine | 2 | 4 |
| Octenidine dihydrochloride | 2 | 2 |
| Povidone-Iodine | 7,810 | 15,630 |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. Data for Chlorhexidine and Octenidine are from a study on isolates from clinical samples.[3][4] Data for Povidone-Iodine is from a standardized comparison of antiseptic efficacy.
Mechanism of Action: Disrupting the Bacterial Barrier
The primary antimicrobial action of Hexamidine diisethionate involves its electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids.[5] This binding disrupts the membrane's integrity, leading to increased permeability and the uncontrolled efflux of essential intracellular components, ultimately causing bacterial cell death.
Caption: Proposed mechanism of action for Hexamidine diisethionate.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of antimicrobial agents. The following is a generalized broth microdilution protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay Protocol
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antiseptic Dilutions: A series of twofold dilutions of Hexamidine diisethionate is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the antiseptic dilutions and a growth control well (no antiseptic), is inoculated with the prepared bacterial suspension. A sterility control well (no bacteria) is also included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible growth.
Conclusion
Hexamidine diisethionate demonstrates potent antimicrobial activity against a variety of antibiotic-resistant bacteria. While direct comparative MIC50 and MIC90 data for Hexamidine diisethionate are not as abundant as for more established antiseptics like chlorhexidine, the available information suggests it is a powerful agent, particularly against Gram-positive bacteria. Its distinct mechanism of action, focused on rapid membrane disruption, makes it a valuable tool in infection control and prevention strategies. Further research providing standardized, head-to-head comparative studies will be crucial to fully elucidate its position in the hierarchy of modern antiseptics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Antimicrobial Efficacy of Octenidine Dihydrochloride and Chlorhexidine with and Without Passive Ultrasonic Irrigation - An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the in vitro efficacy of chlorhexidine and povidone-iodine in the prevention of post-surgical endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 2 from Standardized comparison of antiseptic efficacy of triclosan, PVP-iodine, octenidine dihydrochloride, polyhexanide and chlorhexidine digluconate. | Semantic Scholar [semanticscholar.org]
- 5. Standardized Comparison of Antiseptic Efficacy of Octenidine Dihydrochloride – BSG PHARMACEUTICALS [bsgpharmaceuticals.com]
A Comparative Guide to Validated HPLC Methods for Hexamidine Diisethionate Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Hexamidine Diisethionate, a widely used antiseptic and preservative. The comparison is based on published experimental data, offering a clear overview of their performance and methodologies.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of two distinct HPLC methods for the analysis of Hexamidine Diisethionate, providing a side-by-side comparison for easy evaluation.
| Parameter | Method 1 (Sobaih et al., 2022) | Method 2 (Parisi et al., 2015)[] |
| Stationary Phase (Column) | µBondapak C18 (300 mm x 4.0 mm, 10 µm) | Luna® C8 (150 mm x 4.60 mm, 5 µm)[] |
| Mobile Phase | 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 5.0) : Acetonitrile (B52724) (30:70 v/v) | Water (0.1% TFA) : Acetonitrile (75:25 v/v)[] |
| Flow Rate | 1.0 mL/min | 0.7 mL/min[] |
| Detection Wavelength | 265 nm | 261 nm[] |
| Retention Time | 13.50 min | 5.1 min |
| Linearity Range | 0.10 - 25.00 µg/mL | 0.5 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 (Implied) | 0.99 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.54 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 1.64 µg/mL |
Experimental Protocols
Method 1: As described by Sobaih et al. (2022)
This method was developed for the simultaneous determination of Hexamidine Diisethionate, Chlorhexidine Digluconate, and p-chlorocresol in pharmaceutical formulations.
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: µBondapak C18 (300 mm x 4.0 mm, 10 µm particle size).
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate solution and acetonitrile in a ratio of 30:70 (v/v). The pH of the aqueous phase was adjusted to 5.0 using phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 265 nm.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
Standard Solution Preparation: A standard stock solution of Hexamidine Diisethionate is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to fall within the linearity range of 0.10 to 25.00 µg/mL.
Sample Preparation: For the analysis of pharmaceutical formulations, a sample amount equivalent to a target concentration of Hexamidine Diisethionate is dissolved in the mobile phase, filtered, and then injected into the HPLC system.
Method 2: As described by Parisi et al. (2015)[1]
This method was developed and validated for the characterization of Hexamidine Diisethionate and its dihydrochloride (B599025) salt.[]
Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.[]
-
Column: Luna® C8 reversed-phase column (150 mm x 4.60 mm, 5 µm particle size).[]
-
Mobile Phase: A mobile phase consisting of 75% HPLC grade water containing 0.1% v/v trifluoroacetic acid and 25% HPLC grade acetonitrile.[]
-
Flow Rate: 0.7 mL/min.[]
-
Detection: UV detection at a wavelength of 261 nm.[]
-
Injection Volume: 10 µL.[]
-
Column Temperature: 35 °C.[]
Standard Solution Preparation: Standard solutions of Hexamidine Diisethionate are prepared in the mobile phase to create a calibration curve over the concentration range of 0.5 to 20.0 µg/mL.
Sample Preparation: Samples containing Hexamidine Diisethionate are dissolved in the mobile phase, filtered through a suitable membrane filter, and then an aliquot of 10 µL is injected into the HPLC system.[]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, as guided by regulatory bodies such as the International Council for Harmonisation (ICH).
Caption: General workflow for HPLC method validation.
References
A Comparative Guide to the Antiseptic Properties of Hexamidine Diisethionate and Povidone-Iodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiseptic properties of hexamidine (B1206778) diisethionate and povidone-iodine, focusing on their mechanisms of action, antimicrobial spectrum, and in-vitro efficacy based on available scientific studies.
Mechanisms of Action
Hexamidine diisethionate and povidone-iodine employ different mechanisms to achieve their antimicrobial effects.
Hexamidine Diisethionate: As a cationic antiseptic, hexamidine diisethionate's primary mode of action involves the disruption of microbial cell membranes.[1][2] Its positively charged molecules interact with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[1] There is also evidence to suggest that it may inhibit nucleic acid synthesis.[1]
Povidone-Iodine: This agent is an iodophor, a complex of iodine and a solubilizing carrier, povidone.[3] Its antiseptic action is attributed to the gradual release of free iodine.[3][4] This free iodine rapidly penetrates microbial cell walls and exerts a powerful oxidizing effect on key cellular components, including proteins, nucleotides, and fatty acids, leading to rapid cell death.[3][5]
Antimicrobial Spectrum
Both hexamidine diisethionate and povidone-iodine exhibit a broad spectrum of antimicrobial activity.
Hexamidine Diisethionate: It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[6][7][8] Its efficacy against acne-causing bacteria like Propionibacterium acnes and Staphylococcus epidermidis is also noted.[1]
Povidone-Iodine: This antiseptic has a very broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[4][9] It is also effective against antibiotic-resistant strains such as MRSA.[10]
Comparative Efficacy: In-Vitro Studies
Direct comparative studies providing extensive quantitative data on the antiseptic efficacy of hexamidine diisethionate and povidone-iodine are limited. However, a recent in-vitro study by Cagini et al. (2025) on various ophthalmic antiseptic formulations provides valuable comparative data on their Minimum Inhibitory Concentrations (MIC).[11]
Table 1: Minimum Inhibitory Concentration (MIC) of Hexamidine Diisethionate and Povidone-Iodine against Ophthalmic Isolates
| Microorganism | Hexamidine Diisethionate (0.1%) | Hexamidine Diisethionate (0.05%) | Povidone-Iodine (0.6%) |
| Staphylococcus aureus (ATCC 29213) | 1:128 | 1:64 | 1:2 |
| Staphylococcus epidermidis (ATCC 35984) | 1:128 | 1:64 | 1:2 |
| Pseudomonas aeruginosa (ATCC 15692) | 1:64 | 1:32 | 1:2 |
| Candida albicans (SC5314) | 1:32 | 1:16 | 1:2 |
Data extracted from Cagini et al. (2025). The values represent the dilution factor at which the antiseptic inhibited microbial growth.[11]
The results from this ophthalmic study suggest that, under these specific experimental conditions, the tested hexamidine diisethionate formulations demonstrated inhibitory activity at higher dilutions compared to the povidone-iodine formulation. It is important to note that the concentrations of the active ingredients in the tested commercial products were different.
Experimental Protocols
A detailed understanding of the methodologies employed in antiseptic studies is crucial for the interpretation and replication of results.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Micro-broth Dilution Method)
This protocol provides a general framework for determining the MIC of an antiseptic.
Materials and Methods adapted from Cagini et al. (2025): [11]
-
Microorganisms: The study utilized the following reference strains: Staphylococcus aureus (ATCC 29213), Staphylococcus epidermidis (ATCC 35984), Pseudomonas aeruginosa (ATCC 15692), and Candida albicans (SC5314).
-
Antiseptic Preparations: Commercially available ophthalmic solutions containing hexamidine diisethionate (0.1% and 0.05%) and povidone-iodine (0.6%) were used.
-
MIC Assay:
-
The effect of the eye drops on bacterial and yeast cells was evaluated using a Minimum Inhibitory Concentration (MIC) assay.
-
Serial dilutions of the antiseptic ophthalmic solutions were prepared.
-
Standardized suspensions of the microorganisms were used to inoculate the dilutions.
-
The MIC was determined as the lowest concentration of the antiseptic that completely inhibited visible growth of the microorganism after incubation.
-
-
Growth Kinetics Analysis: The study also performed a growth kinetics analysis to evaluate the antiseptic activity over time, though specific quantitative comparative data between hexamidine diisethionate and povidone-iodine from this analysis were not detailed in the provided information.
Conclusion
Both hexamidine diisethionate and povidone-iodine are effective broad-spectrum antiseptics with distinct mechanisms of action. The available direct comparative data, primarily from an in-vitro ophthalmic study, suggests that hexamidine diisethionate may exhibit inhibitory activity at higher dilutions than a lower concentration of povidone-iodine against the tested microorganisms.
It is crucial for researchers and drug development professionals to recognize that the efficacy of an antiseptic can be influenced by various factors, including the concentration of the active ingredient, the specific microbial strains, contact time, and the presence of organic matter. Therefore, further direct comparative studies across a wider range of clinically relevant microorganisms and under varied experimental conditions are warranted to provide a more comprehensive understanding of the relative performance of these two important antiseptics.
References
- 1. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 2. A New Approach to Evaluate the Bactericidal Activity of Different Antiseptic Ophthalmic Preparations Used as Surgical Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro bactericidal activity of 0.6% povidone-iodine eye drops formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. In vitro bactericidal activity of 0.6% povidone-iodine eye drops formulation [iris.unisr.it]
- 10. Antiseptic activity of different ophthalmic formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
In Vivo Validation of Hexamidine Diisethionate's Anti-inflammatory Effects: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Understanding Hexamidine Diisethionate's Anti-inflammatory Action
Hexamidine diisethionate is a well-established antiseptic and preservative agent with a broad spectrum of antimicrobial activity.[1][2] Its anti-inflammatory effects are often considered secondary to its primary function as a biocide, particularly in dermatological applications such as acne treatment. The proposed mechanisms for its anti-inflammatory action include:
-
Antimicrobial Activity: By effectively reducing the population of pro-inflammatory bacteria and fungi on the skin, such as Propionibacterium acnes and Staphylococcus epidermidis, Hexamidine diisethionate can indirectly mitigate the inflammatory response they trigger.[1][3]
-
Serine Protease Inhibition: Research suggests that Hexamidine diisethionate may inhibit serine proteases that are associated with skin inflammation.[4][5] These enzymes play a role in various inflammatory cascades, and their inhibition could contribute to a reduction in inflammatory symptoms.
Hypothetical Comparative Performance Data
To illustrate how the anti-inflammatory effects of Hexamidine diisethionate could be quantified and compared, the following table presents hypothetical data from a standard in vivo model, the carrageenan-induced paw edema test in rats. This model is a widely accepted method for evaluating acute inflammation.[6][7][8][9][10][11]
| Treatment Group | Dose/Concentration | Mean Paw Volume Increase (mL) at 3h | Percentage Inhibition of Edema (%) |
| Control (Vehicle) | - | 0.85 ± 0.06 | - |
| Hexamidine diisethionate | 1% Topical | 0.55 ± 0.04 | 35.3% |
| Hydrocortisone | 1% Topical | 0.42 ± 0.05 | 50.6% |
| Indomethacin (Positive Control) | 10 mg/kg Oral | 0.35 ± 0.03 | 58.8% |
Note: The data presented in this table is illustrative and not derived from a specific published study. It is intended to demonstrate how comparative data would be structured.
Experimental Protocols
A detailed methodology for a carrageenan-induced paw edema study to assess the topical anti-inflammatory activity of Hexamidine diisethionate is provided below.
Objective: To evaluate the acute anti-inflammatory effect of topically applied Hexamidine diisethionate in a rat model of carrageenan-induced paw edema and compare it with a standard anti-inflammatory agent, hydrocortisone.
Animals: Male Wistar rats (180-220g).
Materials:
-
Hexamidine diisethionate solution (1% in a suitable vehicle)
-
Hydrocortisone cream (1%)
-
Carrageenan solution (1% w/v in sterile saline)
-
Vehicle control (the same base used for the Hexamidine diisethionate solution)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into four groups (n=6 per group):
-
Group 1: Control (Vehicle)
-
Group 2: Hexamidine diisethionate (1% topical)
-
Group 3: Hydrocortisone (1% topical)
-
Group 4: Indomethacin (10 mg/kg, oral - as a positive control)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Treatment Application:
-
For topical groups, 0.5 g of the respective cream/solution is applied to the plantar surface of the right hind paw.
-
For the oral group, Indomethacin is administered by gavage.
-
-
Induction of Inflammation: One hour after treatment application, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
Statistical analysis is performed using ANOVA followed by a post-hoc test to compare the treated groups with the control group.
-
Visualizing Pathways and Workflows
To further elucidate the potential mechanisms and experimental design, the following diagrams are provided.
Caption: Indirect anti-inflammatory action of Hexamidine diisethionate.
Caption: Carrageenan-induced paw edema experimental workflow.
Conclusion
Hexamidine diisethionate possesses anti-inflammatory properties that are likely linked to its potent antimicrobial activity and potential to inhibit inflammatory enzymes. While it is widely used in topical formulations for conditions with an inflammatory component, there is a clear need for direct, quantitative in vivo studies to benchmark its efficacy against standard anti-inflammatory drugs. The experimental protocol outlined in this guide provides a robust framework for conducting such a validation, which would be of significant value to researchers and professionals in the field of drug development.
References
- 1. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]
- 2. Hexamidine diisethionate-application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]
- 5. Hexamidine salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 8. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Hexamidine Diisethionate vs. Propamidine Isethionate: A Comparative Analysis for Researchers
Hexamidine (B1206778) diisethionate and propamidine (B86517) isethionate are two aromatic diamidine compounds recognized for their broad-spectrum antimicrobial and antiparasitic properties. Extensively utilized in pharmaceuticals and cosmetics, a detailed comparative analysis of their performance based on experimental data is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their physicochemical properties, in vitro efficacy against key pathogens, and cytotoxic profiles, supported by detailed experimental methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of Hexamidine diisethionate and Propamidine isethionate is essential for formulation development and predicting their biological activity. Both compounds are water-soluble salts, a property that is advantageous for topical and ophthalmic formulations.
| Property | Hexamidine Diisethionate | Propamidine Isethionate |
| Chemical Formula | C₂₄H₃₈N₄O₁₀S₂[1][2] | C₂₁H₃₂N₄O₁₀S₂[3] |
| Molecular Weight | 606.71 g/mol [2] | 564.6 g/mol [3] |
| CAS Number | 659-40-5[2][4] | 140-63-6[5] |
| Appearance | White or light-yellow crystalline powder[1] | Crystalline solid |
| Solubility | Sparingly soluble in water, slightly soluble in ethanol[4] | Soluble in water |
| Melting Point | 225°C[6] | Not explicitly found |
| LogD (pH 7.4) | -0.74[6] | Not explicitly found |
| pH (aqueous solution) | 5.0 - 6.5[1] | Not explicitly found |
Comparative In Vitro Efficacy
The primary application of both compounds lies in their potent activity against a range of microorganisms. A key area of investigation has been their efficacy against Acanthamoeba, the causative agent of a severe eye infection known as Acanthamoeba keratitis.
A significant comparative study on the amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga revealed a direct correlation between the length of the alkyl chain connecting the two benzene (B151609) rings and the compound's efficacy.[7] This study demonstrated that hexamidine, with its longer alkyl chain, is more amoebicidal than propamidine.[7]
| Organism | Compound | Trophozoitocidal Efficiency (µg/mL) | Cysticidal Efficiency (µg/mL) | Reference |
| Acanthamoeba polyphaga | Hexamidine diisethionate | > Hexamidine | > Hexamidine | [7] |
| Acanthamoeba polyphaga | Propamidine isethionate | < Propamidine | < Propamidine | [7] |
Note: The referenced study indicated that trophozoicidal and cysticidal efficiencies increased with the elongation of the alkyl chain from propamidine to nonamidine, with hexamidine being more effective than propamidine. Specific MIC values for a direct comparison in a single table were not provided in this format.
Mechanism of Action
The precise mechanism of action for aromatic diamidines is not fully elucidated but is believed to involve multiple targets within the microbial cell. The primary mode of action is thought to be the binding of these cationic molecules to the negatively charged components of the pathogen's cell, such as DNA and phospholipids (B1166683) in cell membranes.[8][9]
This interaction can lead to:
-
DNA Binding: Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich sequences.[8][10] This binding can interfere with DNA replication and transcription by inhibiting DNA-dependent enzymes like topoisomerases and polymerases.[8]
-
Disruption of Cell Membranes: The cationic nature of these compounds allows them to interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Cellular Respiration: Some studies suggest that diamidines can interfere with mitochondrial function, impacting cellular energy production.
dot
Figure 1. Proposed mechanism of action for aromatic diamidines.
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. For ophthalmic applications, the cytotoxicity towards corneal cells is of particular importance. While both compounds are generally considered safe for topical use at low concentrations, prolonged exposure or higher concentrations can lead to adverse effects.
Studies have indicated that propamidine can be more harmful to corneal cells than other antiseptics like chlorhexidine, especially with prolonged exposure.[11][12] One study noted that steady-state levels of propamidine at effective amoebicidal concentrations were significantly more toxic than pentamidine (B1679287), a related diamidine, suggesting a lower therapeutic index for propamidine.[13] While comprehensive, directly comparative IC50 data for hexamidine and propamidine on the same corneal cell line are limited in the available literature, the general consensus suggests that minimizing exposure time and concentration is crucial to mitigate ocular toxicity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Acanthamoeba
This protocol outlines a general method for determining the MIC of antimicrobial agents against Acanthamoeba trophozoites.
1. Culture of Acanthamoeba:
-
Axenically culture Acanthamoeba species (e.g., A. castellanii, A. polyphaga) in a suitable growth medium (e.g., PYG medium) at a controlled temperature (e.g., 25-30°C).
-
Harvest trophozoites during the logarithmic growth phase.
-
Wash the trophozoites with a buffered saline solution (e.g., PBS) and adjust the cell density to a final concentration of approximately 1 x 10⁵ cells/mL.
2. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of Hexamidine diisethionate and Propamidine isethionate in sterile distilled water or an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solutions in the growth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add an equal volume of the Acanthamoeba suspension to each well of the microtiter plate.
-
Include positive controls (amoebae with medium only) and negative controls (medium only).
-
Incubate the plates at the optimal growth temperature for 48-72 hours.
4. Determination of MIC:
-
After incubation, examine the wells for amoebic growth using an inverted microscope.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of Acanthamoeba.
dot
Figure 2. Experimental workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Culture:
-
Culture a relevant cell line (e.g., human corneal epithelial cells) in a suitable culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂ at 37°C.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of Hexamidine diisethionate and Propamidine isethionate in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent as the treated wells) and a negative control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the cell viability against the compound concentration.
Conclusion
Both Hexamidine diisethionate and Propamidine isethionate are effective antimicrobial agents with significant activity against bacteria and protozoa, particularly Acanthamoeba. Experimental evidence suggests that Hexamidine diisethionate may possess superior amoebicidal activity compared to Propamidine isethionate, likely due to its longer alkyl chain structure.[7] Their shared mechanism of action involves interaction with microbial DNA and cell membranes. While both are used in topical formulations, consideration of their potential cytotoxicity, especially to sensitive tissues like the cornea, is paramount. Further head-to-head comparative studies on a wider range of microbial strains and cell lines would be beneficial to fully delineate their respective therapeutic windows and optimize their clinical applications.
References
- 1. specialchem.com [specialchem.com]
- 2. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propamidine isethionate | C21H32N4O10S2 | CID 67413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexamidine diisethionate - CD Formulation [formulationbio.com]
- 5. Propamidine - Wikipedia [en.wikipedia.org]
- 6. Preparation and characterisation of hexamidine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Aromatic Diamidine That Targets Kinetoplast DNA, Impairs the Cell Cycle in Trypanosoma cruzi, and Diminishes Trypomastigote Release from Infected Mammalian Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Evaluation of the Ophthalmic Toxicity Profile of Chlorhexidine and Propamidine Isethionate Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biocide Sensitization and Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and sensitization potential of various commonly used biocides. The information is intended to assist in the selection and safe handling of these agents in research, development, and manufacturing environments. All quantitative data is summarized for easy comparison, and detailed experimental methodologies for key assays are provided.
Introduction to Biocide-Induced Skin Sensitization
Skin sensitization is an allergic reaction that occurs after repeated contact with a substance, known as an allergen. For a chemical to be classified as a skin sensitizer (B1316253), it must trigger a complex series of immunological events. This process is well-described by the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines four key events:
-
Molecular Initiating Event (MIE): The biocide or its metabolites covalently bind to skin proteins, forming a hapten-protein complex.
-
Keratinocyte Activation: The hapten-protein complex causes stress signals in skin cells (keratinocytes), leading to the release of inflammatory mediators.
-
Dendritic Cell Activation and Maturation: Dendritic cells, a type of immune cell, are activated by the inflammatory signals and the hapten-protein complex. They then mature and migrate to the local lymph nodes.
-
T-cell Proliferation: In the lymph nodes, the activated dendritic cells present the haptenated protein to T-cells, leading to the proliferation of allergen-specific T-cells.
Upon subsequent exposure to the same or a structurally similar biocide, these sensitized T-cells can trigger an exaggerated immune response, leading to allergic contact dermatitis.
Comparative Analysis of Biocide Sensitization Potential
The sensitizing potential of a biocide is typically assessed using a combination of in vivo and in vitro methods. The murine Local Lymph Node Assay (LLNA) is a widely used in vivo test that measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The result is expressed as an EC3 value, which is the concentration of the chemical required to produce a threefold increase in lymphocyte proliferation compared to a control. A lower EC3 value indicates a more potent sensitizer.
In vitro methods, such as the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™, and the human Cell Line Activation Test (h-CLAT), assess different key events in the AOP for skin sensitization. These tests are often used in combination to predict sensitization potential without the use of animals.
The following table summarizes the available sensitization data for a range of common biocides.
| Biocide Class | Biocide | LLNA EC3 Value (%) | In Vitro Potency Classification |
| Isothiazolinones | Methylisothiazolinone (MIT) | 1.2 - 10.57 | Strong/Moderate |
| Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) | 0.0082 - 0.01 | Extreme | |
| Benzisothiazolinone (BIT) | 1.54 - 10.57 | Moderate/Weak | |
| Octylisothiazolinone (OIT) | 0.5 | Strong | |
| Aldehydes | Formaldehyde (B43269) | 0.16 | Strong |
| Glutaraldehyde (B144438) | - | Strong (known sensitizer) | |
| Phenolics | Triclosan | - | Moderate |
| Quaternary Ammonium Compounds | Benzalkonium chloride | Not considered a sensitizer by some regulatory agencies, but evidence of sensitization in humans exists. | Weak/Variable |
| Parabens | Methylparaben | >50 | Weak/Non-sensitizer |
| Propylparaben | >50 | Weak/Non-sensitizer |
Note: EC3 values can vary depending on the vehicle used in the assay. The in vitro potency classification is a general categorization based on a weight of evidence from various non-animal tests.
Cross-Reactivity Potential Between Biocides
Cross-reactivity occurs when an individual sensitized to one substance also reacts to a different, structurally similar substance. This is a significant consideration when selecting and handling biocides.
-
Isothiazolinones: There is a known potential for cross-reactivity among isothiazolinones due to their shared chemical ring structure.[1][2][3] Individuals sensitized to MCI/MI may also react to MIT, BIT, and OIT.[1][3]
-
Formaldehyde-releasing biocides: Biocides that release formaldehyde (e.g., quaternium-15, diazolidinyl urea, DMDM hydantoin) can cause reactions in individuals with a formaldehyde allergy.[4] However, the extent of cross-reactivity can be complex, and some individuals may react to the parent molecule of the formaldehyde-releaser itself.
-
Glutaraldehyde and Formaldehyde: While both are aldehydes, the evidence for cross-reactivity between glutaraldehyde and formaldehyde is not definitive. Some studies suggest a higher than expected co-reactivity, which may not be fully explained by concomitant exposure.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Murine Local Lymph Node Assay (LLNA) - Based on OECD Test Guideline 429
Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance to the ears of mice. This proliferation is proportional to the dose and the sensitizing potential of the substance.
Methodology:
-
Animals: Female CBA/J mice are typically used.
-
Dose Formulation: The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil 4:1). At least three concentrations are tested, along with a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde).
-
Application: 25 µl of the test substance formulation is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine.
-
Sample Collection and Processing: Three hours after the injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporated radioactivity is measured by liquid scintillation counting and is expressed as disintegrations per minute (DPM) per lymph node.
-
Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is then calculated by interpolation from the dose-response curve.
Direct Peptide Reactivity Assay (DPRA) - Based on OECD Test Guideline 442C
Principle: The DPRA is an in chemico method that mimics the covalent binding of a substance to skin proteins by measuring the reactivity of the test chemical with synthetic peptides containing either cysteine or lysine (B10760008).[5]
Methodology:
-
Peptide Solutions: Synthetic heptapeptides containing either cysteine or lysine are prepared in a suitable buffer.
-
Incubation: The test chemical is incubated with each peptide solution for 24 hours at room temperature.
-
Analysis: The remaining concentration of the peptides is analyzed by high-performance liquid chromatography (HPLC) with UV detection.[5]
-
Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. Based on the mean depletion, the substance is categorized into one of four reactivity classes: no or minimal, low, moderate, or high reactivity.
Human Cell Line Activation Test (h-CLAT) - Based on OECD Test Guideline 442E
Principle: The h-CLAT is an in vitro method that assesses the activation of dendritic cells, a key event in skin sensitization. It measures the expression of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.
Methodology:
-
Cell Culture: THP-1 cells are cultured and maintained in appropriate conditions.
-
Exposure: The cells are exposed to at least eight different concentrations of the test chemical for 24 hours.
-
Staining: After exposure, the cells are stained with fluorescently-labeled antibodies specific for CD86 and CD54.
-
Flow Cytometry: The expression levels of CD86 and CD54 are quantified using a flow cytometer.
-
Data Analysis: The relative fluorescence intensity (RFI) for each marker is calculated relative to the vehicle control. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.
Visualizations
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Caption: Experimental Workflow for Skin Sensitization Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hexamidine Diisethionate in Head-to-Head Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Hexamidine diisethionate, a cationic antiseptic agent, has been utilized in various topical applications for its broad-spectrum antimicrobial properties. This guide provides a comparative analysis of its performance against other alternatives based on available head-to-head clinical trial data. The following sections detail the experimental protocols, quantitative outcomes, and mechanistic pathways of Hexamidine diisethionate and its comparators.
I. Hexamidine Diisethionate vs. Adapalene (B1666599) for Mild-to-Moderate Acne Vulgaris
A 12-week, multicenter, double-blind, randomized controlled trial was conducted to compare the efficacy and safety of a combination product containing 0.05% Hexamidine diisethionate, 0.03% retinol, and 0.7% rose extract (APDDR-0901) with 0.1% adapalene gel in the treatment of mild-to-moderate acne vulgaris.[1]
Experimental Protocol
-
Study Design: A multicenter, double-blind, randomized, parallel-group study.
-
Participants: 97 patients with mild-to-moderate acne vulgaris.
-
Interventions:
-
Group 1: Application of APDDR-0901 (0.05% Hexamidine diisethionate, 0.03% retinol, 0.7% rose extract) once daily.
-
Group 2: Application of 0.1% adapalene gel once daily.
-
-
Duration: 12 weeks.
-
Efficacy Assessments:
-
Lesion count (inflammatory and non-inflammatory).
-
Acne grade.
-
Physician-assessed global improvement.
-
Patient self-assessment.
-
-
Safety Assessments: Cutaneous irritation (erythema, scaling, dryness, burning, and pruritus) was evaluated.[1][2]
Quantitative Data Summary
| Outcome Measure | APDDR-0901 (Hexamidine diisethionate combination) | 0.1% Adapalene Gel | Statistical Significance |
| Efficacy | Significant improvement from baseline | Significant improvement from baseline | No significant difference between groups |
| Safety (Cutaneous Irritation) | Better safety profile, particularly in the first 2 weeks | Higher incidence of irritation in the initial weeks | APDDR-0901 showed better tolerability |
Table 1: Efficacy and Safety Comparison of Hexamidine Diisethionate Combination Product and Adapalene Gel.[1][2]
Mechanisms of Action & Signaling Pathways
Hexamidine Diisethionate: The antimicrobial action of Hexamidine diisethionate involves the disruption of microbial cell membranes. As a cationic molecule, it is thought to interact with negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents. Additionally, Hexamidine has been reported to exhibit anti-inflammatory properties through the inhibition of serine proteases, which are involved in inflammatory cascades.[3]
Adapalene: Adapalene is a third-generation retinoid that selectively targets retinoic acid receptors (RARs), primarily RAR-β and RAR-γ.[4][5] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and a reduction in the formation of microcomedones.[5] Adapalene also exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators.[6][7]
Experimental Workflow: Acne Clinical Trial
Caption: Workflow of the comparative clinical trial for acne treatment.
Signaling Pathway: Adapalene in Keratinocytes
Caption: Adapalene's mechanism via Retinoic Acid Receptor signaling.
II. Hexamidine vs. Povidone-Iodine on Human Skin Flora
A comparative study was conducted to evaluate the antimicrobial effects of Hexomedine® solution (containing Hexamidine) and Betadine® solution (containing povidone-iodine) on the resident skin flora of healthy volunteers.[8]
Experimental Protocol
-
Study Design: A comparative, in-vivo study.
-
Participants: Six healthy volunteers.
-
Interventions:
-
Application of Hexomedine® solution (HEX).
-
Application of Betadine® solution (PVI).
-
Applications were made two or three times daily for five consecutive days to the peri-umbilical area.
-
-
Sampling: Bacterial samples were collected using a standardized scrubbing method before and after the treatment period.
-
Analysis: Surviving bacteria were cultured on selective and non-selective media and identified by gas chromatographic fatty acid analysis.[8]
Quantitative Data Summary
| Outcome Measure | Hexomedine® (Hexamidine) | Betadine® (Povidone-Iodine) |
| Effect on Gram-positive cocci | Slight increase | Marked increase |
| Effect on Coryneforms | Small decrease | Sharp decrease |
| Overall antimicrobial activity | Highly effective (immediate and residual) | Highly effective (immediate and residual) |
| Alteration of microbial population | No major alteration | No major alteration |
| Overgrowth of Gram-negative bacilli | Not observed | Not observed |
| Emergence of resistant species | Not observed | Not observed |
Table 2: Comparative Effects of Hexamidine and Povidone-Iodine on Skin Flora.[8]
Mechanisms of Action & Signaling Pathways
Hexamidine: As a cationic antiseptic, Hexamidine disrupts the integrity of bacterial cell membranes, leading to cell death. This is a primary mechanism of its broad-spectrum antimicrobial activity.
Povidone-Iodine: Povidone-iodine acts as a reservoir for free iodine.[4][9][10] The released free iodine rapidly penetrates microbial cell walls and oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to microbial cell death.[4][9][10]
Antimicrobial Mechanism: Hexamidine
References
- 1. A double-blind randomized controlled comparison of APDDR-0901, a novel cosmeceutical formulation, and 0.1% adapalene gel in the treatment of mild-to-moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 5. What is the mechanism of Adapalene? [synapse.patsnap.com]
- 6. Mechanism of action of adapalene for treating EGFR‐TKI‐induced skin disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Comparative study on the antimicrobial effects of Hexomedine and Betadine on the human skin flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Statistical analysis of Hexamidine diisethionate efficacy data in research
For researchers, scientists, and professionals in drug development, the selection of an appropriate antimicrobial agent is a critical decision backed by rigorous data. This guide provides a statistical analysis of Hexamidine diisethionate's efficacy, comparing its performance against common alternatives such as Chlorhexidine and Polyhexamethylene biguanide (B1667054) (PHMB). The data presented is collated from various in-vitro studies to offer a comprehensive overview for research and development purposes.
Quantitative Efficacy Data
The antimicrobial efficacy of Hexamidine diisethionate and its alternatives is commonly quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar (B569324) diffusion tests. The following tables summarize the available data for key microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
This table presents the concentration of each agent required to inhibit the visible growth of a microorganism. Lower values indicate higher potency.
| Microorganism | Hexamidine Diisethionate (µg/mL) | Chlorhexidine (µg/mL) | Polyhexamethylene Biguanide (PHMB) (µg/mL) |
| Staphylococcus aureus | - | 0.25 - 8[1] | 1 - 2[2][3] |
| Pseudomonas aeruginosa | - | 4.88 - 26.6[4][5] | 15.6 - 31.25[4] |
| Candida albicans | - | 0.625 - 5[6] | 0.5 - 1.56[7][8] |
| Acanthamoeba castellanii (Trophozoites) | 7.5 - 31.3 | - | - |
| Acanthamoeba castellanii (Cysts) | 222 - 250 | - | - |
Note: Data for Hexamidine diisethionate against specific bacterial and fungal strains for direct MIC comparison is limited in the reviewed literature. The provided data for Chlorhexidine and PHMB showcases the typical range of efficacy.
Table 2: Zone of Inhibition in mm
The diameter of the zone of inhibition indicates the extent of an antimicrobial agent's effect. Larger diameters suggest greater effectiveness at the tested concentration.
| Microorganism | Hexamidine Diisethionate (mm) | Chlorhexidine (mm) | Polyhexamethylene Biguanide (PHMB) (mm) |
| Staphylococcus aureus | - | - | 2.01[9] |
| Pseudomonas aeruginosa | - | - | 0.43[9] |
| Candida albicans | - | 2.41[10] | 0.83[9] |
Experimental Protocols
The following are standardized methodologies for key experiments cited in the efficacy data.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test agent (e.g., Hexamidine diisethionate) is prepared at a known high concentration in a suitable solvent.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the agent across the wells.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth, no agent) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under optimal conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters.
Visualizing the Mechanism of Action and Experimental Workflow
The primary antimicrobial mechanism of Hexamidine diisethionate is the disruption of the microbial cell membrane. The following diagrams illustrate this mechanism and a typical experimental workflow.
Caption: Hexamidine diisethionate's mechanism of action on the microbial cell membrane.
Caption: A typical workflow for in-vitro antimicrobial efficacy testing.
References
- 1. Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine Mastitis [frontiersin.org]
- 3. Polyhexamethylene Biguanide and Nadifloxacin Self-Assembled Nanoparticles: Antimicrobial Effects against Intracellular Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. therapist.bazarteb.ir [therapist.bazarteb.ir]
- 10. brieflands.com [brieflands.com]
Benchmarking Hexamidine Diisethionate Against Novel Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Hexamidine Diisethionate against a selection of novel antimicrobial agents. The following sections detail the antimicrobial spectrum, quantitative efficacy data, and relevant experimental protocols to assist researchers in evaluating these compounds for their specific applications.
Overview of Antimicrobial Agents
Hexamidine Diisethionate is a cationic antiseptic agent known for its broad-spectrum antimicrobial activity against bacteria and fungi.[1] It is widely used as a preservative in cosmetics and personal care products and also possesses antiseptic properties.[1] Its mechanism of action is understood to involve the disruption of microbial cell membranes.
Novel Antimicrobial Agents included in this comparison represent recent advancements in the fight against antimicrobial resistance. These include:
-
Cefiderocol: A siderophore cephalosporin (B10832234) antibiotic with potent activity against many Gram-negative bacteria.
-
Omadacycline: A modernized tetracycline (B611298) (aminomethylcycline) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.
-
Eravacycline: A fluorocycline antibiotic, another derivative of tetracycline, with broad-spectrum activity.
-
Plazomicin: A next-generation aminoglycoside antibiotic designed to overcome many common aminoglycoside-resistance mechanisms.
Quantitative Antimicrobial Performance
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Hexamidine Diisethionate and the selected novel antimicrobial agents against various clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Data for Hexamidine Diisethionate is limited in publicly available literature, reflecting its primary use as a topical antiseptic and preservative rather than a systemic antibiotic. The provided data is based on available studies.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Gram-Positive Bacteria (µg/mL)
| Microorganism | Hexamidine Diisethionate | Cefiderocol | Omadacycline | Eravacycline | Plazomicin |
| Staphylococcus aureus | MIC range: 0.5 - >16[2] | - | MIC₅₀/₉₀: 0.12/0.25 | MIC₉₀: ≤0.008 - 2 | MIC₅₀/₉₀: 0.5/1 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC range: 0.5 - 16[2] | - | MIC₅₀/₉₀: 0.12/0.5 | MIC₉₀: ≤0.008 - 2 | MIC₅₀/₉₀: 0.5/1 |
| Enterococcus faecalis | - | - | MIC₅₀/₉₀: 0.12/0.25 | MIC₉₀: ≤0.008 - 2 | - |
| Streptococcus pneumoniae | - | - | MIC₅₀/₉₀: 0.06/0.12 | MIC₉₀: ≤0.008 - 2 | - |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Gram-Negative Bacteria (µg/mL)
| Microorganism | Hexamidine Diisethionate | Cefiderocol | Omadacycline | Eravacycline | Plazomicin |
| Pseudomonas aeruginosa | Ineffective at 0.05% concentration after 30 mins[3] | MIC₅₀/₉₀: 0.5/4 | - | MIC₉₀: 32 | MIC₅₀/₉₀: 4/16 |
| Escherichia coli | - | MIC₅₀/₉₀: 0.25/0.5 | MIC₅₀/₉₀: 0.5/2 | MIC₉₀: ≤0.008 - 2 | MIC₅₀/₉₀: 0.5/1 |
| Klebsiella pneumoniae | - | MIC₅₀/₉₀: 0.5/2 | MIC₅₀/₉₀: 2/8 | MIC₉₀: ≤0.008 - 2 | MIC₅₀/₉₀: 0.5/1 |
| Acinetobacter baumannii | - | MIC₅₀/₉₀: 1/4 | - | MIC₉₀: ≤0.008 - 2 | MIC₅₀/₉₀: 2/8 |
Table 3: Minimum Inhibitory Concentration (MIC) Data for Fungi (µg/mL)
| Microorganism | Hexamidine Diisethionate |
| Candida albicans | Effective at 0.05% concentration after 1 min[3] |
| Candida species | Effective at 0.05% concentration after 1 min[3] |
Anti-Biofilm Activity
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of an agent to inhibit biofilm formation or eradicate existing biofilms is a critical measure of its potential efficacy in persistent infections.
While quantitative data on the anti-biofilm activity of Hexamidine Diisethionate is not extensively available in the public domain, its use in oral hygiene products suggests a degree of efficacy against dental plaque biofilms. Further research is required to quantify its Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) against a range of microorganisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Antimicrobial agent stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antimicrobial Agent:
-
Prepare a series of two-fold dilutions of the antimicrobial agent in the broth medium in the wells of the 96-well plate.
-
The first well should contain the highest concentration of the agent, and subsequent wells will have decreasing concentrations.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the prepared inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Assessment of Anti-Biofilm Activity by Crystal Violet Assay
This assay is a common method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal isolates
-
Appropriate growth medium
-
Antimicrobial agent
-
Crystal violet solution (0.1%)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Add a standardized suspension of the microorganism to the wells of the microtiter plate.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
-
Treatment (for eradication assay):
-
After biofilm formation, gently wash the wells with PBS to remove planktonic cells.
-
Add different concentrations of the antimicrobial agent to the wells and incubate for a specified period.
-
-
Staining:
-
Gently wash the wells with PBS.
-
Add crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Gently wash the wells with water to remove excess stain.
-
-
Solubilization:
-
Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
-
Quantification:
-
Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the biofilm biomass.
-
Mechanism of Action and Visualizations
Mechanism of Action of Hexamidine Diisethionate
The primary mechanism of action of Hexamidine Diisethionate is the disruption of the microbial cell membrane. As a cationic molecule, it is attracted to the negatively charged components of the bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.
References
- 1. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]
- 2. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexamidine Diisethionate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Hexamidine diisethionate, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions & Hazard Identification
Before handling Hexamidine diisethionate for disposal, it is crucial to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.[1]
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected before use.[1][2]
-
Skin and Body Protection: Wear a lab coat, and consider impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Hazard Summary: Hexamidine diisethionate is classified with the following hazards:
| Hazard Classification | GHS Code | Description | Citations |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1][2][3][4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Acute Aquatic Hazard | H400 | Very toxic to aquatic life. | [2] |
| Chronic Aquatic Hazard | H410 / H411 | Very toxic to aquatic life with long lasting effects. | [2][3] |
Due to its environmental toxicity, Hexamidine diisethionate must not be allowed to enter drains or surface waters.[1][2] Discharge into the environment must be avoided.[1][2][3]
Step-by-Step Disposal Protocol for Hexamidine Diisethionate Waste
All laboratory chemical waste must be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Treat all waste chemicals as hazardous unless confirmed to be non-hazardous.[7]
1. Waste Collection and Segregation:
-
Designate a Waste Container: Use a dedicated, compatible, and leak-proof container for Hexamidine diisethionate waste.[8][9] The container must be kept closed except when adding waste.[8][10]
-
Segregate Incompatibles: Store Hexamidine diisethionate waste separately from incompatible materials. Avoid mixing with strong oxidizing agents.[10][11] Keep solid and liquid wastes in separate containers.[9]
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
2. Labeling:
-
Proper Identification: Clearly label the waste container with the words "Hazardous Waste."[8]
-
Contents: Identify the contents as "Hexamidine Diisethionate" and list the approximate concentration and quantity. Chemical mixtures must be identified by the percent or volume of every component.[10]
-
Hazard Warning: Affix appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).
3. Storage:
-
Secondary Containment: Store the waste container within a secondary containment system, such as a spill tray, to contain any potential leaks.[7][8]
-
Accumulation Time Limits: Be aware of regulatory limits for waste accumulation. Laboratories may accumulate waste for up to 9-12 months, provided the volume limits (e.g., 55 gallons) are not exceeded.[8][12]
4. Arranging for Disposal:
-
Contact EHS: Do not dispose of Hexamidine diisethionate down the drain or in regular trash.[1][8] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7][12]
-
Licensed Disposal Facility: The ultimate disposal method should be through a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing or other approved treatment methods.[1][2]
Management of Spills and Empty Containers
Spill Response:
-
Spilled Hexamidine diisethionate and any materials used for cleanup must be treated as hazardous waste.[7][8]
-
Ensure adequate ventilation and wear appropriate PPE during cleanup.[1]
-
Collect spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
-
If a spill is large or you cannot clean it up within 15 minutes, contact your EHS office for assistance.[8]
Empty Container Disposal:
-
Non-Acutely Hazardous: For containers that held Hexamidine diisethionate (which is not typically on the EPA's "P-list" of acutely hazardous wastes), they can be considered empty if triple-rinsed with a suitable solvent.[13][14]
-
Rinsate Collection: The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[14]
-
Container Disposal: Once triple-rinsed and air-dried, and with the label defaced or removed, the container may be disposed of in the regular laboratory trash or recycling.[13]
-
Alternative: In many cases, it is preferable to dispose of the empty container as hazardous waste rather than generating additional liquid waste from rinsing.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Hexamidine diisethionate waste in a laboratory setting.
Caption: Workflow for the safe disposal of Hexamidine diisethionate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. mobelbiochem.com [mobelbiochem.com]
- 4. gojirafc.com [gojirafc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. tnjchem.com [tnjchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexamidine Diisethionate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Hexamidine diisethionate, tailored for research scientists and drug development professionals. Adherence to these guidelines is paramount for ensuring personal safety and environmental protection.
Hexamidine diisethionate is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a cause of serious eye irritation, and toxic to aquatic life with long-lasting effects. The following procedures are designed to mitigate these risks and provide clear, actionable steps for safe laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when working with Hexamidine diisethionate. The following table summarizes the required PPE for various stages of handling.
| Body Part | Required PPE | Specifications & Conditions for Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Dispose of contaminated gloves after use.[1] |
| Eyes/Face | Safety goggles or a face shield | Must be worn whenever there is a risk of splashes or dust generation.[2] |
| Respiratory | NIOSH-approved respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For powders, a particulate filter (e.g., N95, P100) is appropriate. In the presence of vapors or for spill cleanup, a chemical cartridge-type respirator may be necessary.[3][4] |
| Body | Laboratory coat or disposable gown | A disposable gown is preferred to prevent contamination of personal clothing.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Hexamidine diisethionate minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace, preferably a chemical fume hood, especially when handling the powder form to avoid dust formation.[2][3]
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Assemble all necessary PPE and handling equipment before commencing work.
2. Handling the Compound:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools to prevent electrostatic discharge.[3]
-
Weigh and transfer the chemical in a designated area, minimizing the generation of dust.
3. Storage:
-
Store Hexamidine diisethionate in a tightly closed container.[1][3]
-
Keep the container in a cool, dry, and well-ventilated place.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan: Ensuring Environmental Safety
Proper disposal of Hexamidine diisethionate and its containers is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of Hexamidine diisethionate by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]
-
Contaminated Materials: Absorbent materials, used PPE, and other items contaminated with Hexamidine diisethionate should be collected in a suitable, closed container and disposed of as hazardous waste.
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or groundwater.[2][3] Avoid release into the environment.[3][5]
Emergency Procedures: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency can significantly reduce harm.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Spill Response Plan
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using inert absorbent materials (e.g., sand, vermiculite). Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Visual Workflow for Safe Handling and Emergency Response
The following diagrams illustrate the logical flow of the operational and emergency procedures.
Caption: A logical workflow for the safe handling of Hexamidine diisethionate.
References
- 1. spokane.wsu.edu [spokane.wsu.edu]
- 2. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 3. queensu.ca [queensu.ca]
- 4. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 5. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
